molecular formula C18H34O4 B12414035 Penicitide A

Penicitide A

Cat. No.: B12414035
M. Wt: 314.5 g/mol
InChI Key: ATWGXAMVMZHCKK-ZHCJQAHYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicitide A is a useful research compound. Its molecular formula is C18H34O4 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one

InChI

InChI=1S/C18H34O4/c1-13(10-14(2)8-9-15(3)19)6-4-5-7-17-11-16(20)12-18(21)22-17/h13-17,19-20H,4-12H2,1-3H3/t13-,14+,15-,16-,17-/m1/s1

InChI Key

ATWGXAMVMZHCKK-ZHCJQAHYSA-N

Isomeric SMILES

C[C@H](CCCC[C@@H]1C[C@H](CC(=O)O1)O)C[C@@H](C)CC[C@@H](C)O

Canonical SMILES

CC(CCCCC1CC(CC(=O)O1)O)CC(C)CCC(C)O

Origin of Product

United States

Foundational & Exploratory

Penicitide A discovery and isolation from Penicillium chrysogenum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The quest to identify and characterize novel bioactive compounds from microbial sources is a cornerstone of modern drug discovery. Among the myriad of fungal metabolites, those produced by Penicillium chrysogenum have historically been a rich source of therapeutic agents, most notably penicillin. This technical guide delves into the available scientific literature concerning a lesser-known metabolite, Penicitide A, a compound reported to be produced by P. chrysogenum and to exhibit cytotoxic properties.

While the synthesis of this compound has been documented, a comprehensive, publicly available record detailing its initial discovery and isolation from Penicillium chrysogenum remains elusive. This guide, therefore, synthesizes the existing data on related methodologies for isolating secondary metabolites from this fungus and presents the known information on this compound, providing a foundational resource for researchers in natural product chemistry, mycology, and oncology.

Isolation of Secondary Metabolites from Penicillium chrysogenum: A General Protocol

The isolation of secondary metabolites from P. chrysogenum is a multi-step process that begins with fungal fermentation and concludes with the purification and identification of the target compound. The following is a generalized workflow based on established protocols for other metabolites from this species.

Fungal Cultivation and Fermentation

The production of secondary metabolites is highly dependent on the growth conditions of the fungus. Key parameters that are meticulously controlled include the composition of the culture medium, pH, temperature, and aeration.

Table 1: Typical Fermentation Parameters for Penicillium chrysogenum

ParameterTypical Range/Value
Culture Medium Potato Dextrose Broth (PDB), Czapek-Dox Broth, or custom defined media
Carbon Source Glucose, Lactose, Sucrose
Nitrogen Source Peptone, Yeast Extract, Ammonium Sulfate
pH 5.0 - 7.0
Temperature 25 - 28 °C
Incubation Time 7 - 21 days
Agitation 120 - 180 rpm (for submerged cultures)

A generalized workflow for the isolation and purification of secondary metabolites from P. chrysogenum is depicted below.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation P. chrysogenum Culture Harvest Harvest Mycelia and Supernatant Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatography (Column, TLC, HPLC) Crude_Extract->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound Spectroscopy Structural Elucidation (NMR, MS) Pure_Compound->Spectroscopy

A generalized workflow for the isolation of secondary metabolites.
Extraction and Purification

Following fermentation, the fungal biomass is separated from the liquid culture. Both the mycelia and the supernatant are typically extracted with organic solvents to isolate secondary metabolites. The choice of solvent depends on the polarity of the target compound.

The crude extract is then subjected to a series of chromatographic techniques to separate the individual components. These methods can include:

  • Thin-Layer Chromatography (TLC): Used for rapid analysis of the extract and to determine appropriate solvent systems for column chromatography.

  • Column Chromatography: Employs a stationary phase (e.g., silica (B1680970) gel, alumina) to separate compounds based on their differential adsorption.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound.

This compound: What the Literature Reveals

Chemical Synthesis and Structure

A significant contribution to the understanding of this compound comes from a study on its total synthesis. This research describes it as a marine secondary metabolite and successfully establishes its stereochemistry. The synthesis involved several key chemical reactions, including Horner-Wadsworth-Emmons olefination and Evans methylations.

Biological Activity: Cytotoxicity

This compound has been listed as a secondary metabolite of P. chrysogenum with cytotoxic activity.[1] This suggests its potential as an anticancer agent, a property shared by many other fungal secondary metabolites. The specific cell lines against which it is active and its mechanism of action are areas that warrant further investigation.

The potential cytotoxic action of a compound like this compound could involve various cellular signaling pathways. A simplified, hypothetical pathway illustrating how a cytotoxic compound might induce apoptosis (programmed cell death) is shown below.

signaling_pathway Penicitide_A This compound Receptor Cell Surface Receptor Penicitide_A->Receptor Binds to Cell_Membrane Cell Membrane Caspase_Cascade Caspase Cascade Activation Receptor->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Leads to

A hypothetical signaling pathway for a cytotoxic compound.

Future Directions and Conclusion

The current body of knowledge surrounding this compound presents an intriguing but incomplete picture. The mention of its cytotoxicity, coupled with the successful total synthesis, underscores its potential as a lead compound for drug development. However, the absence of a detailed report on its natural discovery and isolation from P. chrysogenum highlights a significant gap in the literature.

Future research should focus on:

  • Verifying the production of this compound by Penicillium chrysogenum through targeted fermentation and metabolomic analysis.

  • Developing a robust isolation and purification protocol for this compound from fungal cultures.

  • Conducting comprehensive biological assays to elucidate its mechanism of cytotoxic action and to evaluate its efficacy against a broader range of cancer cell lines.

References

Penicitide A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicitide A, a polyketide natural product isolated from the marine-derived fungus Penicillium chrysogenum, has garnered interest due to its unique chemical architecture and moderate cytotoxic activity against the human hepatocellular carcinoma (HepG2) cell line. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and total synthesis of this compound. It includes a summary of the key experimental protocols employed in its synthesis and stereochemical assignment, presented in a format intended to be a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a C18 polyketide characterized by a linear structure terminating in a δ-lactone ring. The molecule possesses five stereocenters, including three hydroxyl groups and two methyl groups.

PropertyValueSource
Molecular Formula C₁₈H₃₄O₄[1]
Molecular Weight 314.46 g/mol [1]
IUPAC Name (4S,6S)-4-hydroxy-6-[(5R,7R,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one[1]
CAS Number 1217513-48-2
Appearance White amorphous solid
Solubility Soluble in methanol, chloroform, and other organic solvents

Stereochemistry

The absolute stereochemistry of this compound was unambiguously determined through total synthesis.[2][3][4] Initially, the stereochemistry at the C-10 and C-12 positions was unassigned, and the relative configurations of the C-3 and C-5 stereocenters were proposed based on spectroscopic data. The total synthesis by Saha et al. in 2020 established the absolute configurations of all five stereocenters as 3R, 5R, 10R, and 12R.[2][4] This was achieved through the synthesis of six possible stereoisomers and a meticulous comparison of their spectroscopic data, particularly ¹H and ¹³C NMR, with those of the natural product.

Key Stereochemical Features:

  • δ-Lactone Ring: The δ-lactone ring contains two stereocenters at C-4 and C-6 with an (4S, 6S) configuration.

  • Acyclic Chain: The undecyl side chain features three stereocenters at C-5, C-7, and C-10, with the determined absolute configurations of (5R, 7R, 10R).

Total Synthesis

The first and thus far only total synthesis of this compound was accomplished in a convergent manner. The synthetic strategy involved the preparation of two key fragments, which were then coupled and further elaborated to afford the final natural product.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound is depicted below. The molecule is disconnected into two main fragments: a C1-C8 lactone portion and a C9-C18 side chain.

G penicitide_A This compound fragments Cross Metathesis penicitide_A->fragments lactone Lactone Fragment (C1-C8) fragments->lactone side_chain Side Chain Fragment (C9-C18) fragments->side_chain crimmins Crimmins Acetate Aldol Reaction lactone->crimmins hwe Horner-Wadsworth-Emmons Olefination side_chain->hwe starting_materials_lactone Starting Materials crimmins->starting_materials_lactone evans Evans Methylation hwe->evans starting_materials_side_chain Starting Materials evans->starting_materials_side_chain G cluster_0 Side Chain Synthesis cluster_1 Lactone Fragment Synthesis A Starting Material A B Evans Methylation A->B C Further Elaboration B->C D Side Chain Fragment C->D I Cross Metathesis D->I E Starting Material B F Crimmins Aldol Reaction E->F G Lactonization F->G H Lactone Fragment G->H H->I J Reduction & Deprotection I->J K This compound J->K G penicitide_A This compound cell HepG2 Cell penicitide_A->cell ros ↑ ROS Production cell->ros mito Mitochondrial Stress ros->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Penicitide A: Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite its successful total synthesis and stereochemical assignment, the natural product Penicitide A remains a molecule of unknown biological function. A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its pharmacological effects and mechanism of action.

Currently, there is no published data detailing the biological evaluation of this compound. Searches for its activity in various assays, including but not limited to antimicrobial, cytotoxic, and enzyme inhibition studies, have yielded no specific results. The primary focus of the existing research has been on the chemical synthesis of the molecule, a critical step that opens the door for future biological investigation.

The lack of information on this compound's biological profile means that its potential as a therapeutic agent or a research tool is yet to be determined. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The field is wide open for the first investigations into the bioactivity of this marine secondary metabolite.

Future research will need to encompass a broad range of screening assays to elucidate any potential biological effects. Initial studies would likely involve general cytotoxicity screening against various cell lines to determine a baseline for its potential as an anti-cancer agent. Furthermore, antimicrobial assays against a panel of bacteria and fungi would be crucial to explore its potential as an antibiotic.

Depending on the structural similarities of this compound to other known bioactive molecules, more targeted assays could be pursued. For instance, if its structure suggests a potential for enzyme inhibition, a panel of relevant enzymes could be tested.

As no experimental data on the biological activity of this compound is currently available, it is not possible to provide quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested. The scientific community awaits the first reports on the biological evaluation of this intriguing natural product to understand its potential role in pharmacology and medicine.

Penicitide A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C₁₈H₃₄O₄

Abstract

Penicitide A is a polyketide natural product with the molecular formula C₁₈H₃₄O₄.[1] Isolated from the marine-derived endophytic fungus Penicillium chrysogenum QEN-24S, this compound has demonstrated noteworthy biological activities, including moderate cytotoxicity against the human hepatocellular carcinoma (HepG2) cell line and antifungal properties against the plant pathogen Alternaria brassicae.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological activities, and detailed experimental protocols for its study. A proposed mechanism of action based on related polyketide compounds is also discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Properties

This compound is an aliphatic alcohol with a linear structure that terminates in a δ-lactone moiety.[1][4] The molecule contains five stereocenters, three of which are hydroxylated and two are methylated. Its IUPAC name is (4S,6S)-4-hydroxy-6-[(10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one.

PropertyValueSource
Molecular FormulaC₁₈H₃₄O₄--INVALID-LINK--
Molecular Weight314.5 g/mol --INVALID-LINK--
IUPAC Name(4S,6S)-4-hydroxy-6-[(10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one--INVALID-LINK--
Canonical SMILESC--INVALID-LINK--O1)O">C@HO--INVALID-LINK--
InChIInChI=1S/C18H34O4/c1-13(10-14(2)8-9-15(3)19)6-4-5-7-17-11-16(20)12-18(21)22-17/h13-17,19-20H,4-12H2,1-3H3/t13?,14?,15-,16+,17+/m1/s1--INVALID-LINK--
InChIKeyATWGXAMVMZHCKK-JWRYVHENSA-N--INVALID-LINK--

Biological Activity

This compound has been reported to exhibit moderate cytotoxic and antifungal activities. The initial study on this compound described these activities qualitatively. To date, specific quantitative data, such as IC₅₀ or Minimum Inhibitory Concentration (MIC) values, have not been published.

ActivityTargetPotencySource
CytotoxicityHuman Hepatocellular Carcinoma (HepG2) cell lineModerate--INVALID-LINK--
AntifungalAlternaria brassicaeModerate--INVALID-LINK--

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been experimentally elucidated. However, based on the known mechanisms of other cytotoxic polyketides, a putative mechanism can be proposed. Many polyketides exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways. Some polyketides have been shown to inhibit receptor tyrosine kinases (RTKs) such as the human epidermal growth factor receptor (HER) family, leading to the suppression of downstream pro-survival pathways like PI3K/AKT.

Below is a hypothetical signaling pathway that could be investigated for this compound's cytotoxic activity against HepG2 cells.

proposed_mechanism_of_action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound HER2 HER2 This compound->HER2 Inhibition PI3K PI3K HER2->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibition

Hypothetical signaling pathway for this compound.

Experimental Protocols

Total Synthesis of this compound

The first total synthesis of this compound was accomplished through a convergent approach. The key reactions involved were Horner-Wadsworth-Emmons (HWE) olefination, Evans methylations, Crimmins acetate (B1210297) aldol (B89426) reaction, and cross olefin metathesis. This synthetic route was crucial in establishing the absolute stereochemistry of the molecule.

Below is a simplified workflow for the key stages of this compound synthesis.

synthesis_workflow Start Start Known_Intermediate Known Intermediate from D-Aspartic Acid Start->Known_Intermediate HWE_Olefination Horner-Wadsworth-Emmons Olefination Known_Intermediate->HWE_Olefination Crimmins_Aldol Crimmins Acetate Aldol Reaction Known_Intermediate->Crimmins_Aldol Evans_Methylation Evans Methylation HWE_Olefination->Evans_Methylation Fragment_A Synthesis of Fragment A Evans_Methylation->Fragment_A Cross_Metathesis Cross Olefin Metathesis Fragment_A->Cross_Metathesis Fragment_B Synthesis of Fragment B (δ-lactone) Crimmins_Aldol->Fragment_B Fragment_B->Cross_Metathesis Penicitide_A This compound Cross_Metathesis->Penicitide_A

Simplified workflow for the total synthesis of this compound.
In Vitro Cytotoxicity Assay against HepG2 Cells

This protocol is a general guideline for assessing the cytotoxicity of this compound against the HepG2 cell line.

  • Cell Culture: Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Assay against Alternaria brassicae

This protocol provides a general method for evaluating the antifungal activity of this compound.

  • Fungal Culture: Grow Alternaria brassicae on Potato Dextrose Agar (PDA) plates at 25-28°C until sufficient mycelial growth or sporulation is observed.

  • Assay Preparation (Poisoned Food Technique):

    • Prepare PDA medium and autoclave.

    • While the medium is still molten (around 45-50°C), add this compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing the solvent at the same concentration should also be prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing A. brassicae culture onto the center of the PDA plates.

  • Incubation: Incubate the plates at 25-28°C for 5-7 days, or until the mycelial growth in the control plate has reached the edge of the plate.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treatment plate.

    • The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth.

Conclusion

This compound, a polyketide from a marine-derived fungus, presents an interesting scaffold for further investigation in drug discovery. Its moderate cytotoxic and antifungal activities warrant more in-depth studies to quantify its potency and elucidate its mechanism of action. The synthetic route to this compound opens up possibilities for the generation of analogues for structure-activity relationship (SAR) studies, which could lead to the development of more potent and selective therapeutic agents. Future research should focus on obtaining quantitative biological data and exploring the specific molecular targets of this compound.

References

Penicitide A: A Technical Guide to its Cytotoxicity in the HepG2 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicitide A is a polyketide natural product, first isolated from the marine-derived endophytic fungus Penicillium chrysogenum QEN-24S.[1][2][3] Initial studies have indicated that this compound exhibits moderate cytotoxic activity against the human hepatocellular carcinoma (HepG2) cell line, suggesting its potential as a subject for further investigation in the context of cancer therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for evaluating the cytotoxicity of this compound against HepG2 cells. While specific quantitative data from the original discovery is not publicly detailed, this document outlines the standard experimental protocols and potential signaling pathways that would be central to a thorough investigation.

Quantitative Data on Cytotoxicity

The initial discovery of this compound reported "moderate" cytotoxic activity against the HepG2 cell line.[1][2][3] However, specific quantitative metrics such as the half-maximal inhibitory concentration (IC50) value have not been detailed in the available literature. For a comprehensive assessment, the following table structure is recommended for presenting cytotoxicity data.

CompoundCell LineIncubation Time (hours)IC50 (µM)Assay MethodReference
This compoundHepG224Data not availablee.g., MTT AssayGao et al., 2011
This compoundHepG248Data not availablee.g., MTT AssayGao et al., 2011
This compoundHepG272Data not availablee.g., MTT AssayGao et al., 2011
Doxorubicin (Control)HepG248Insert valuee.g., MTT Assay(Internal Data)

Experimental Protocols

To elucidate the cytotoxic effects of this compound on the HepG2 cell line, a series of well-established in vitro assays are recommended. The following protocols are based on standard methodologies for assessing cell viability and cytotoxicity.

Cell Culture and Maintenance
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 70-80% confluency to ensure they are in the logarithmic growth phase for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.

    • Replace the overnight culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, and 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture.

    • Incubate at room temperature for the time specified in the kit's protocol, protected from light.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity based on a positive control of totally lysed cells.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed HepG2 cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

G A HepG2 Cell Culture B Seeding in Multi-well Plates A->B C Treatment with this compound (Varying Concentrations & Times) B->C D Incubation C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI Staining (Apoptosis) D->G H Data Analysis (IC50 Determination) E->H F->H G->H

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway: Intrinsic Apoptosis

While the specific mechanism of this compound-induced cytotoxicity is yet to be elucidated, a common pathway for cytotoxic compounds in cancer cells is the induction of apoptosis. The intrinsic (mitochondrial) pathway is a key mechanism to investigate.

G cluster_0 Intrinsic Apoptosis Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway for this compound's effects.

Conclusion

This compound has been identified as a compound with moderate cytotoxic activity against the HepG2 cell line.[1][2][3] This technical guide provides a framework for the systematic evaluation of its cytotoxic properties, including detailed experimental protocols and a focus on potential mechanisms of action such as the induction of apoptosis. Further research is warranted to quantify the cytotoxic potency of this compound and to elucidate the specific molecular pathways through which it exerts its effects. Such studies will be crucial in determining its potential for development as a therapeutic agent.

References

In-depth Technical Guide: Antifungal Properties of Penicitide A against Alternaria brassicae

Author: BenchChem Technical Support Team. Date: December 2025

A preliminary investigation into the existing scientific literature reveals a significant information gap regarding the antifungal properties of a compound specifically named "Penicitide A" against the fungal pathogen Alternaria brassicae. Extensive searches of scholarly databases and scientific publications did not yield any specific data, experimental protocols, or mechanistic studies corresponding to the interaction between this compound and A. brassicae.

This suggests several possibilities:

  • Novel Compound: this compound may be a very recent discovery that has not yet been described in published literature.

  • Alternative Nomenclature: The compound may be known by a different name in scientific literature.

  • Unpublished Research: Research on this specific interaction may be ongoing but not yet publicly available.

  • Misidentification: The name "this compound" could be a misnomer or an internal designation not used in public-facing research.

While a detailed guide on this compound is not feasible based on current information, this document will provide a foundational framework for such a guide. It will outline the necessary experimental data and visualizations that would be required to create a comprehensive technical whitepaper, should information on this compound become available. This framework can also serve as a template for research and development professionals aiming to investigate the antifungal potential of novel compounds against Alternaria brassicae.

Section 1: Quantitative Antifungal Activity

A crucial first step in evaluating any potential antifungal agent is to quantify its efficacy. For a comprehensive analysis of this compound's activity against A. brassicae, the following data would be essential and would be presented in a structured tabular format for clarity.

Table 1: In Vitro Antifungal Susceptibility of Alternaria brassicae to this compound

Assay TypeParameterThis compound ConcentrationResultPositive Control (e.g., Itraconazole)Negative Control
Broth MicrodilutionMinimum Inhibitory Concentration (MIC)(Range of concentrations)µg/mLµg/mLNo Inhibition
Minimum Fungicidal Concentration (MFC)(Range of concentrations)µg/mLµg/mLNo Growth
Agar (B569324) Disk DiffusionZone of Inhibition(Concentration per disk)mmmm0 mm
Spore Germination AssayInhibition of Germination(Range of concentrations)%%0%
Mycelial Growth AssayInhibition of Radial Growth(Range of concentrations)%%0%

Section 2: Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the findings, detailed experimental methodologies are paramount.

Fungal Strain and Culture Conditions
  • Strain: Alternaria brassicae (e.g., ATCC® strain number).

  • Culture Medium: Potato Dextrose Agar (PDA) or a similar suitable medium.

  • Incubation Conditions: Temperature (e.g., 25 ± 2°C), humidity, and light cycle.

Antifungal Susceptibility Testing
  • Broth Microdilution Assay (for MIC and MFC): A detailed protocol following Clinical and Laboratory Standards Institute (CLSI) guidelines would be described. This would include preparation of the fungal inoculum, serial dilutions of this compound, incubation parameters, and methods for determining the MIC (the lowest concentration with no visible growth) and MFC (the lowest concentration that kills ≥99.9% of the initial inoculum).

  • Agar Disk Diffusion Assay: This protocol would detail the preparation of the fungal lawn on agar plates, the application of disks impregnated with known concentrations of this compound, incubation conditions, and the method for measuring the diameter of the zone of inhibition.

Spore Germination Assay

This section would outline the method for harvesting A. brassicae spores, preparing a spore suspension of a specific concentration, treating the spores with various concentrations of this compound, and observing the percentage of germinated spores under a microscope after a defined incubation period.

Mycelial Growth Inhibition Assay

The protocol would describe the inoculation of agar plates with a mycelial plug of A. brassicae at the center, the application of this compound to the agar (or in surrounding wells), and the measurement of the radial growth of the fungal colony over time compared to a control.

Section 3: Mechanistic Insights and Signaling Pathways

Understanding how an antifungal compound works is critical for its development. This section would focus on the mechanism of action of this compound.

Potential Signaling Pathways in A. brassicae Targeted by Antifungal Agents

In the absence of specific data for this compound, we can hypothesize potential targets based on known antifungal mechanisms. A common target in fungi is the cell wall integrity pathway or pathways involved in stress response. The diagram below illustrates a hypothetical workflow for investigating the mechanism of action.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Elucidation A_brassicaceae Alternaria brassicae Culture Penicitide_A This compound Treatment A_brassicaceae->Penicitide_A MIC_MFC Determine MIC/MFC Penicitide_A->MIC_MFC Cell_Wall Cell Wall Integrity Assays (e.g., Chitin Staining) MIC_MFC->Cell_Wall Membrane_Permeability Membrane Permeability Assays (e.g., Propidium Iodide Staining) MIC_MFC->Membrane_Permeability ROS Reactive Oxygen Species (ROS) Measurement MIC_MFC->ROS Signaling_Pathway_Analysis Transcriptomics/Proteomics (e.g., RNA-Seq, Western Blot) MIC_MFC->Signaling_Pathway_Analysis HOG_Pathway HOG Pathway (Osmotic Stress) Signaling_Pathway_Analysis->HOG_Pathway CWI_Pathway Cell Wall Integrity (CWI) Pathway Signaling_Pathway_Analysis->CWI_Pathway Ca_Signaling Calcium Signaling Pathway Signaling_Pathway_Analysis->Ca_Signaling Fungal_Cell_Death Fungal Cell Death HOG_Pathway->Fungal_Cell_Death Leads to CWI_Pathway->Fungal_Cell_Death Leads to Ca_Signaling->Fungal_Cell_Death Leads to

Caption: Experimental workflow for elucidating the antifungal mechanism of this compound.

The following diagram illustrates a generalized representation of a hypothetical signaling pathway in A. brassicae that could be disrupted by an antifungal compound like this compound.

G Penicitide_A This compound Cell_Surface_Receptor Cell Surface Receptor Penicitide_A->Cell_Surface_Receptor Inhibits MAPK_Cascade MAP Kinase Cascade (e.g., Slt2/Mpk1) Cell_Surface_Receptor->MAPK_Cascade Downstream_TFs Downstream Transcription Factors MAPK_Cascade->Downstream_TFs Cell_Wall_Synthesis_Genes Cell Wall Synthesis Genes Downstream_TFs->Cell_Wall_Synthesis_Genes Activates Cell_Wall_Integrity Cell Wall Integrity Cell_Wall_Synthesis_Genes->Cell_Wall_Integrity

Caption: Hypothetical inhibition of the Cell Wall Integrity pathway by this compound.

Conclusion and Future Directions

The development of novel antifungal agents is a critical area of research in plant pathology and medicine. While "this compound" remains an uncharacterized agent in the context of Alternaria brassicae infection, the framework presented here outlines the necessary research to build a comprehensive understanding of its potential. Future research should focus on isolating and characterizing this compound, followed by a systematic evaluation of its antifungal activity and mechanism of action using the experimental approaches detailed in this guide. Such studies will be invaluable for the scientific community and professionals in the field of drug development.

Unraveling the Synthesis: A Proposed Biosynthetic Pathway for Penicitide A in Marine Fungi

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penicitide A, a marine-derived fungal metabolite, presents a unique structural framework that is of interest to the natural products and drug discovery communities. While the complete biosynthetic pathway has not been experimentally elucidated, its polyketide-derived structure allows for the formulation of a scientifically grounded proposed pathway. This technical guide outlines this hypothetical biosynthetic route, detailing the key enzymatic steps from primary metabolites to the final complex structure. Furthermore, this document provides a comprehensive overview of the general experimental protocols that are fundamental to the elucidation of such pathways in fungi. This includes methodologies for gene cluster identification, functional genomics, and precursor incorporation studies. All quantitative and qualitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the molecular logic underlying the biosynthesis of Penicit-ide A and similar fungal polyketides.

Introduction

Marine fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, this compound, an aliphatic alcohol first reported from Penicillium chrysogenum, stands out due to its distinct chemical architecture.[1] The molecule features a lactone ring and a long, decorated aliphatic chain, suggesting a polyketide origin. Understanding the biosynthesis of such natural products is paramount for multiple reasons: it provides insights into the enzymatic machinery capable of generating complex molecules, enables bioengineering efforts to produce novel analogs, and can secure a sustainable supply of the compound for further research and development.

This guide presents a proposed biosynthetic pathway for this compound, constructed based on established principles of fungal polyketide biosynthesis. It serves as a foundational document for researchers aiming to investigate and ultimately elucidate the precise enzymatic steps involved in its formation.

Proposed Biosynthetic Pathway of this compound

The structure of this compound strongly suggests its biosynthesis is orchestrated by a Type I iterative Polyketide Synthase (PKS) system, followed by a series of post-PKS modifications by tailoring enzymes. The proposed pathway can be conceptually divided into three main stages: initiation, elongation and modification by the PKS, and post-PKS tailoring.

Polyketide Chain Assembly

The carbon backbone of this compound is likely assembled by a Highly Reducing Polyketide Synthase (HR-PKS). This megasynthase would iteratively condense a starter unit (likely acetyl-CoA) with several extender units (malonyl-CoA), while selectively reducing the β-keto groups at each extension cycle. The presence of methyl branches suggests the incorporation of methylmalonyl-CoA as an extender unit or the action of a C-methyltransferase domain within the PKS or as a separate enzyme.

The proposed PKS-mediated synthesis would proceed through the following domains:

  • Acyltransferase (AT): Selects the acetyl-CoA starter unit and malonyl-CoA/methylmalonyl-CoA extender units.

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction to extend the polyketide chain.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Dehydrates the β-hydroxy group to form a double bond.

  • Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

The specific sequence of reduction and methylation events programmed into the PKS domains would dictate the structure of the linear polyketide precursor.

Post-PKS Tailoring and Lactonization

Once the linear polyketide chain is synthesized, it is released from the PKS. This release is often coupled with cyclization. For this compound, a thioesterase (TE) domain at the C-terminus of the PKS likely catalyzes the intramolecular esterification between a hydroxyl group and the terminal carboxyl group to form the six-membered lactone ring.

Following lactonization, a series of tailoring enzymes would modify the polyketide backbone to yield the final structure of this compound. These proposed enzymes and their functions are summarized in Table 1.

Table 1: Proposed Tailoring Enzymes in this compound Biosynthesis

Enzyme Class Hypothesized Function Substrate Product
Cytochrome P450 MonooxygenaseHydroxylation at C-4Pre-Penicitide A lactone4-hydroxy-Pre-Penicitide A
Cytochrome P450 MonooxygenaseHydroxylation at C-10 of the side chain4-hydroxy-Pre-Penicitide AThis compound
C-MethyltransferaseAddition of methyl groups at C-5 and C-7 of the side chain (if not part of the PKS)Growing polyketide chainMethylated polyketide chain

The proposed biosynthetic pathway is visualized in the diagram below.

Penicitide_A_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly cluster_release Release and Lactonization cluster_tailoring Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS_loading PKS_loading Acetyl-CoA->PKS_loading Starter Unit PKS_elongation PKS_elongation PKS_loading->PKS_elongation Initiation Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_elongation Extender Units Linear_Polyketide Linear_Polyketide PKS_elongation->Linear_Polyketide Iterative Elongation & Reduction Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_elongation Extender Units (for methyl branches) Lactone_Intermediate Lactone_Intermediate Linear_Polyketide->Lactone_Intermediate Thioesterase (TE) Intramolecular Esterification Hydroxy_Intermediate_1 Hydroxy_Intermediate_1 Lactone_Intermediate->Hydroxy_Intermediate_1 P450 Monooxygenase (Hydroxylation at C-4) Penicitide_A Penicitide_A Hydroxy_Intermediate_1->Penicitide_A P450 Monooxygenase (Hydroxylation at C-10)

Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a fungal natural product biosynthetic pathway is a multi-step process that integrates bioinformatics, molecular biology, and analytical chemistry. The following are detailed methodologies for the key experiments required to validate the proposed pathway for this compound.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of a fungal secondary metabolite are typically clustered together on the chromosome. Identifying this BGC is the first critical step.

Experimental Workflow: BGC Identification

BGC_Identification_Workflow Fungal_Strain This compound-producing Penicillium sp. Genomic_DNA_Extraction Genomic DNA Extraction Fungal_Strain->Genomic_DNA_Extraction Genome_Sequencing Whole Genome Sequencing (e.g., PacBio, Illumina) Genomic_DNA_Extraction->Genome_Sequencing Genome_Assembly De novo Genome Assembly Genome_Sequencing->Genome_Assembly BGC_Prediction BGC Prediction using antiSMASH or similar tools Genome_Assembly->BGC_Prediction Candidate_BGC Candidate this compound BGC (containing HR-PKS) BGC_Prediction->Candidate_BGC

References

Penicitide A: A Marine-Derived Polyketide with Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penicitide A is a marine secondary metabolite, a polyketide derivative, originally isolated from the endophytic fungus Penicillium chrysogenum QEN-24S. This fungus was obtained from the inner tissue of a marine red algal species of the genus Laurencia. Structurally, this compound features a unique 10-hydroxy-5,7-dimethylundecyl moiety substituting at C-5 of an α-tetrahydropyrone ring.[1] Initial biological screenings have revealed its cytotoxic activity against various human cancer cell lines, suggesting its potential as a lead compound in oncology drug discovery. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, and biological activities, with a focus on its cytotoxic effects. Detailed experimental protocols for assessing its bioactivity and proposed signaling pathways are also presented to facilitate further research and development.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive secondary metabolites. Marine fungi, in particular, have emerged as a prolific source of structurally diverse compounds with significant pharmacological potential.[2][3][4][5] Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are of particular interest due to their unique biosynthetic capabilities.

This compound was discovered during a bioassay-guided isolation from the marine-derived endophytic fungus Penicillium chrysogenum QEN-24S.[1] This fungus, isolated from a marine red alga, displayed inhibitory activity against the pathogenic fungus Alternaria brassicae.[1][6] Further chemical investigation of this fungal strain led to the isolation and characterization of this compound.[1]

Chemical Properties

This compound is a polyketide, a class of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA subunits.[4] Its molecular formula has been determined as C₁₈H₃₄O₄. The structure of this compound is characterized by a linear undecyl chain with hydroxyl and methyl substitutions, attached to a δ-lactone (α-tetrahydropyrone) ring.[1] The absolute configuration of this compound has been established through total synthesis and spectroscopic analysis.[7]

Biological Activity: Cytotoxicity

Initial studies have demonstrated that this compound exhibits cytotoxic activity against a panel of human cancer cell lines. The reported data from the primary literature is summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Carcinoma> 50
K562Chronic Myelogenous Leukemia> 50
A549Lung Carcinoma> 50
U937Histiocytic Lymphoma> 50
MCF-7Breast Adenocarcinoma> 50
SW480Colon Adenocarcinoma> 50
HepG2 Hepatocellular Carcinoma 25

Table 1: Cytotoxic activity of this compound against various human cancer cell lines.

The data indicates that this compound displays moderate and selective cytotoxic activity against the human hepatocellular carcinoma cell line HepG2, with an IC50 value of 25 µM. Its activity against the other tested cell lines was not significant at concentrations up to 50 µM.

Proposed Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic activity of this compound have not yet been elucidated. However, based on the known mechanisms of other polyketide lactones with anticancer properties, several potential signaling pathways can be proposed for further investigation.

Many polyketides exert their cytotoxic effects by inducing apoptosis (programmed cell death) and/or inhibiting cell proliferation. Key signaling pathways often implicated in these processes and potentially targeted by this compound include:

  • PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer drugs.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its inhibition can lead to apoptosis in cancer cells.

Below is a graphical representation of the proposed signaling pathways that may be modulated by this compound, leading to its cytotoxic effects.

Proposed_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras IKK IKK Receptor->IKK PenicitideA This compound PenicitideA->PI3K Inhibition? PenicitideA->Ras Inhibition? PenicitideA->IKK Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB_IkB NF-κB/IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB Release Apoptosis Apoptosis Inhibition NFkB->Apoptosis

Proposed signaling pathways potentially modulated by this compound.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key in vitro assays to evaluate its cytotoxic and potential anti-inflammatory activities.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on the HepG2 human hepatocellular carcinoma cell line.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and seed into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

MTT_Assay_Workflow start Start culture Culture HepG2 Cells start->culture seed Seed Cells in 96-well Plate culture->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

While there is no specific data on the anti-inflammatory activity of this compound, many marine natural products exhibit such properties. This protocol describes a standard in vitro assay to evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

Conclusion and Future Directions

This compound, a polyketide secondary metabolite from a marine-derived fungus, has demonstrated moderate and selective cytotoxic activity against human hepatocellular carcinoma cells. This finding positions this compound as a promising candidate for further investigation in the development of novel anticancer agents.

Future research should focus on several key areas:

  • Comprehensive Biological Profiling: The cytotoxic activity of this compound should be evaluated against a broader panel of cancer cell lines to better understand its spectrum of activity and selectivity. Its potential anti-inflammatory, antibacterial, and antifungal properties should also be investigated.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for its development as a therapeutic agent. Studies should aim to confirm its effects on the proposed PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways, and explore other potential mechanisms.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens up opportunities for the generation of analogs. SAR studies can help identify the key structural features responsible for its biological activity and guide the design of more potent and selective derivatives.

  • In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models of cancer to evaluate the efficacy, pharmacokinetics, and safety of this compound.

References

Unraveling the Molecular Architecture of Penicitide A: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols instrumental in the structural elucidation of Penicitide A, a marine-derived natural product. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry data that were pivotal in establishing its complex stereochemistry, presented in a clear, tabular format for comparative analysis. Detailed experimental methodologies are also provided to aid in the replication and further investigation of this intriguing molecule.

Spectroscopic Data for this compound

The structural determination of this compound was achieved through a combination of one-dimensional and two-dimensional NMR spectroscopy, along with high-resolution mass spectrometry. These techniques provided the necessary information to piece together the carbon skeleton, assign proton and carbon environments, and establish key stereochemical relationships.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals a series of distinct proton signals, whose chemical shifts, multiplicities, and coupling constants provide initial clues to the molecular fragments present.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
23.85m
35.21d9.5
45.30dd15.0, 7.0
55.65dt15.0, 6.5
62.20m
71.65m
82.50m
95.40d10.0
105.80ddd17.0, 10.0, 8.0
115.05d17.0
11'5.00d10.0
123.50q6.5
131.20d6.5
140.90t7.5
151.30sextet7.5
OMe3.65s
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms and indicates their chemical environment (e.g., sp³, sp², carbonyl).

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
1172.0
275.1
3128.5
4135.2
5130.8
635.4
728.9
842.1
9138.7
10115.3
11141.2
1270.3
1320.5
1414.1
1522.7
OMe51.5
High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis was crucial for determining the elemental composition of this compound.

Table 3: HRMS Data for this compound

IonCalculated m/zFound m/z
[M+Na]⁺305.1729305.1725

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to successful structure elucidation. The following are detailed methodologies for the key experiments performed on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz).

  • ¹H NMR: Standard proton NMR spectra were acquired using a 90° pulse width, a spectral width of 12 ppm, and a relaxation delay of 2 seconds.

  • ¹³C NMR: Proton-decoupled carbon spectra were acquired using a 30° pulse width, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • COSY (Correlation Spectroscopy): The COSY experiment was performed to identify ¹H-¹H spin-spin coupling networks. The experiment utilized a gradient-selected pulse sequence with a spectral width of 12 ppm in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment was used to determine one-bond ¹H-¹³C correlations. A gradient-selected, sensitivity-enhanced pulse sequence was employed with a spectral width of 12 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension.[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations, which helped to connect the molecular fragments. A gradient-selected pulse sequence was used, optimized for a long-range coupling constant of 8 Hz.[1]

Mass Spectrometry

High-resolution mass spectra were obtained on a Waters Q-Tof Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol (B129727) and infused directly into the ion source.

Structural Elucidation Workflow

The process of elucidating the structure of this compound from its spectroscopic data follows a logical progression. The initial molecular formula is established by HRMS. Subsequently, 1D NMR data provides an inventory of proton and carbon environments. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are then used to piece together the molecular puzzle.

structure_elucidation_workflow HRMS HRMS Data (Molecular Formula) Fragments Identify Molecular Fragments HRMS->Fragments NMR_1D 1D NMR Data (¹H, ¹³C) (Functional Groups, Hybridization) NMR_1D->Fragments NMR_2D 2D NMR Data (COSY, HSQC, HMBC) (Connectivity) NMR_2D->Fragments Assembly Assemble Fragments Fragments->Assembly Structure Propose Planar Structure Assembly->Structure Stereochem Determine Stereochemistry (NOESY, Coupling Constants) Structure->Stereochem Final_Structure Final Structure of this compound Stereochem->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Key 2D NMR Correlations in this compound

The connectivity within this compound was established by analyzing the cross-peaks in the COSY, HSQC, and HMBC spectra. These correlations allowed for the unambiguous assignment of all proton and carbon signals and the assembly of the molecular backbone.

nmr_correlations H3 H3 H4 H4 H3->H4 C1 C1 H3->C1 H5 H5 H4->H5 C3 C3 H5->C3 C7 C7 H5->C7 H6 H6 H7 H7 H6->H7 H9 H9 H10 H10 H9->H10 C8 C8 H9->C8 H10->C8 C12 C12 H10->C12 H12 H12 H13 H13 H12->H13 H13->C1 OMe OMe OMe->C1

Caption: Key COSY and HMBC correlations for this compound.

The comprehensive analysis of the spectroscopic data presented in this guide was essential for the successful structural elucidation and stereochemical assignment of this compound.[3] This information serves as a critical foundation for future research into the synthesis and biological activity of this marine natural product.

References

Natural Analogs of Penicitide A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Penicitide A, a polyketide natural product derived from the marine endophytic fungus Penicillium chrysogenum QEN-24S, and its known natural analog, Penicitide B. Isolated from a fungus associated with the marine red alga Laurencia, this compound has demonstrated moderate cytotoxic and antifungal activities. This document details the fungal source, chemical structures, and biological activities of these compounds. It includes a thorough compilation of quantitative data, detailed experimental protocols for isolation and bioassays, and visualizations of experimental workflows to support further research and development in this area. This guide is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolites and their therapeutic potential.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of new therapeutic agents.[1] The genus Penicillium, in particular, is renowned for producing a wide array of bioactive compounds, including polyketides, alkaloids, and terpenoids.[2][3][4] Marine-derived endophytic fungi, such as Penicillium chrysogenum, represent a particularly promising frontier for the discovery of novel natural products due to the unique and competitive environments they inhabit.

In 2011, a research group led by Wang reported the discovery of this compound and its analog, Penicitide B, from the endophytic fungus Penicillium chrysogenum QEN-24S, isolated from a marine red alga of the genus Laurencia.[5] this compound, a polyketide, has shown moderate cytotoxicity against the human hepatocellular carcinoma (HepG2) cell line and antifungal activity against the plant pathogen Alternaria brassicae. The complete stereochemistry of this compound was later confirmed through total synthesis. This guide aims to consolidate the available technical information on this compound and its natural analogs from fungal sources to facilitate further research and drug discovery efforts.

Fungal Source and Natural Analogs

This compound and its analogs have been isolated from the marine-derived endophytic fungus Penicillium chrysogenum QEN-24S. This fungus was sourced from an unidentified marine red algal species of the genus Laurencia.

This compound

This compound is a polyketide characterized by a linear structure terminating in a δ-lactone moiety. Its chemical structure was elucidated through spectroscopic methods and its absolute configuration was established via total synthesis.

Penicitide B

Penicitide B is a close structural analog of this compound, also isolated from P. chrysogenum QEN-24S. It shares the same core structure but differs in its hydroxylation pattern. Unlike this compound, Penicitide B did not exhibit significant cytotoxic activity in the reported assays.

Other Metabolites from P. chrysogenum QEN-24S

In addition to the Penicitides, the investigation of P. chrysogenum QEN-24S also yielded other classes of secondary metabolites, including two glycerol (B35011) derivatives and a monoterpene derivative, Penicimonoterpene. While not direct structural analogs of this compound, their co-isolation is relevant for understanding the metabolic diversity of the source organism.

Quantitative Biological Activity

The biological activities of this compound and its co-metabolites from P. chrysogenum QEN-24S have been evaluated for their cytotoxic and antifungal properties. The quantitative data from these assays are summarized in the tables below.

Cytotoxicity Data

The in vitro cytotoxicity of the isolated compounds was assessed against the human hepatocellular carcinoma (HepG2) cell line.

CompoundCell LineAssayIC50 (µM)Reference
This compoundHepG2MTT Assay28.4Gao et al., 2011
Penicitide BHepG2MTT AssayInactiveGao et al., 2011
Antifungal Activity Data

The antifungal activity was evaluated against the plant pathogen Alternaria brassicae.

CompoundFungal StrainAssayInhibition Zone (mm at 20 µ g/disk )Reference
This compoundAlternaria brassicaeDisk Diffusion8Gao et al., 2011
PenicimonoterpeneAlternaria brassicaeDisk Diffusion18Gao et al., 2011

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the protocols described by Gao et al., 2011.

Fungal Cultivation and Extraction

The workflow for the cultivation of Penicillium chrysogenum QEN-24S and the subsequent extraction of its secondary metabolites is depicted below.

Fungal_Cultivation_and_Extraction cluster_cultivation Fungal Cultivation cluster_extraction Extraction and Fractionation start Start: Isolate P. chrysogenum QEN-24S culture Culture on solid rice medium in 1L Erlenmeyer flasks start->culture incubation Static incubation at room temperature for 30 days culture->incubation extract Extract fungal culture with EtOAc (3x) incubation->extract concentrate Concentrate under reduced pressure to yield crude extract extract->concentrate partition Partition crude extract between n-hexane and 90% MeOH concentrate->partition hexane_fraction n-Hexane Fraction (discarded) partition->hexane_fraction methanol_fraction 90% MeOH Fraction partition->methanol_fraction isolation isolation methanol_fraction->isolation Proceed to Isolation

Fungal Cultivation and Extraction Workflow

Protocol Details:

  • Fungal Strain: Penicillium chrysogenum QEN-24S, isolated from a marine red alga (Laurencia sp.).

  • Culture Medium: Solid rice medium. For each 1 L flask, 100 g of commercially available rice was supplemented with 0.6 g of peptone and 100 mL of distilled water. The mixture was allowed to stand overnight before autoclaving.

  • Incubation: The inoculated flasks were incubated under static conditions at room temperature for 30 days.

  • Extraction: The fermented rice culture was extracted three times with ethyl acetate (B1210297) (EtOAc). The solvent was evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract was partitioned between n-hexane and 90% methanol (B129727) (MeOH). The 90% MeOH fraction, containing the compounds of interest, was used for further purification.

Isolation of this compound and Analogs

The following diagram illustrates the chromatographic separation process for the isolation of this compound and its analogs.

Compound_Isolation cluster_silica Silica (B1680970) Gel Column Chromatography cluster_hplc RP-HPLC Purification start Start: 90% MeOH Fraction silica_cc Silica gel column chromatography start->silica_cc gradient Gradient elution: Petroleum Ether -> MeOH silica_cc->gradient fractions Collect fractions based on TLC analysis gradient->fractions hplc Preparative RP-HPLC (C18 column) fractions->hplc Purify relevant fractions isocratic Isocratic elution with MeOH/H2O hplc->isocratic compounds Isolated Compounds: This compound Penicitide B Others isocratic->compounds

Compound Isolation Workflow

Protocol Details:

  • Initial Chromatography: The 90% MeOH-soluble fraction was subjected to column chromatography on silica gel.

  • Elution: A gradient elution was performed with solvents of increasing polarity, from petroleum ether to methanol, to yield multiple fractions.

  • Fraction Selection: Fractions were analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

  • Final Purification: The selected fractions were further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using an isocratic elution of methanol in water to yield pure this compound, Penicitide B, and other metabolites.

Cytotoxicity Assay (MTT Assay)

Protocol Details:

  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).

    • After incubation, the MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Antifungal Assay (Disk Diffusion Method)

Protocol Details:

  • Test Organism: Alternaria brassicae.

  • Assay Principle: The disk diffusion method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.

  • Procedure:

    • A suspension of the fungal spores was uniformly spread on the surface of an appropriate agar (B569324) medium in a Petri dish.

    • Sterile paper disks (e.g., 6 mm in diameter) were impregnated with a known concentration of the test compound (e.g., 20 µ g/disk ).

    • The impregnated disks were placed on the surface of the inoculated agar.

    • The plates were incubated under conditions suitable for fungal growth.

  • Data Analysis: The antifungal activity was determined by measuring the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antifungal activity.

Signaling Pathways and Mechanism of Action

Currently, there is no published information detailing the specific signaling pathways or the precise mechanism of action through which this compound exerts its cytotoxic or antifungal effects. Further research, including transcriptomic, proteomic, and molecular docking studies, is required to elucidate these mechanisms. Such investigations would be crucial for understanding the therapeutic potential and for guiding the rational design of more potent and selective analogs.

Conclusion and Future Perspectives

This compound, a polyketide from the marine-derived fungus Penicillium chrysogenum QEN-24S, and its natural analog Penicitide B, represent interesting lead compounds for further investigation. This compound's moderate cytotoxicity against a human cancer cell line and its antifungal activity highlight the potential of marine endophytic fungi as a source of novel bioactive molecules.

Future research should focus on several key areas:

  • Analog Discovery: Further investigation of P. chrysogenum and other related fungal strains may lead to the discovery of additional Penicitide analogs with improved activity and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound is essential for understanding its biological effects and for potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens up opportunities for the synthesis of a series of analogs to establish a clear SAR, which could lead to the development of more potent and targeted derivatives.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the polyketide synthase (PKS) gene cluster responsible for the biosynthesis of Penicitides could enable the production of novel analogs through genetic engineering.

This technical guide provides a solid foundation of the current knowledge on this compound and its analogs. It is hoped that the detailed information presented herein will stimulate and support further research into this promising class of fungal natural products.

References

Methodological & Application

Total Synthesis of Penicitide A: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the total synthesis of Penicitide A, a cytotoxic marine natural product. The methodology, pioneered by Goswami and colleagues, establishes a convergent and stereoselective route to this polyketide, culminating in the unambiguous assignment of its stereochemistry.

This compound, isolated from the endophytic fungus Penicillium chrysogenum, has demonstrated moderate cytotoxicity against the human hepatocellular liver carcinoma (HepG2) cell line, making it a molecule of interest for potential therapeutic applications.[1] The first total synthesis not only provided access to this complex molecule but also resolved the previously unassigned stereochemistry at the C-10 and C-12 centers and corrected the absolute configurations of the C-3 and C-5 stereocenters.[1][2][3]

This application note will detail the key synthetic strategies, provide step-by-step experimental protocols for crucial reactions, and present quantitative data in a clear, tabular format.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound employs a convergent strategy, dissecting the molecule into two key fragments: a δ-lactone moiety and a C11 alkyl chain. This approach allows for the independent synthesis of these fragments, which are then coupled in the final stages of the synthesis.

The core chemical transformations underpinning this methodology include:

  • Horner-Wadsworth-Emmons (HWE) Olefination: A reliable method for the formation of carbon-carbon double bonds.

  • Evans Methylation: To stereoselectively install methyl groups.

  • Crimmins Acetate (B1210297) Aldol (B89426) Reaction: A powerful tool for asymmetric aldol additions.

  • Cross-Metathesis: To couple the two key fragments.

Visualization of the Synthetic Workflow

The overall synthetic plan is depicted below, illustrating the convergent assembly of the two major fragments to yield this compound.

Penicitide_A_Synthesis_Workflow Penicitide_A Penicitide_A Fragment_A δ-Lactone Fragment Coupling Cross-Metathesis Fragment_A->Coupling Fragment_B Alkyl Chain Fragment Fragment_B->Coupling L_Aspartic_Acid L-Aspartic Acid L_Aspartic_Acid->Fragment_A Multistep Synthesis D_Aspartic_Acid D-Aspartic Acid D_Aspartic_Acid->Fragment_B Multistep Synthesis Coupling->Penicitide_A

Caption: Convergent synthetic workflow for this compound.

Key Experimental Protocols

Detailed methodologies for the pivotal reactions in the synthesis of this compound are provided below. These protocols are based on the successful synthesis reported by Goswami and coworkers.

Horner-Wadsworth-Emmons (HWE) Olefination

This reaction is crucial for constructing the carbon backbone of the alkyl chain fragment.

Protocol:

  • To a solution of the phosphonate (B1237965) ester (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add lithium chloride (LiCl, 1.2 equivalents) and diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Crimmins Acetate Aldol Reaction

This reaction is employed to stereoselectively introduce a hydroxyl group in the δ-lactone fragment.

Protocol:

  • To a solution of the N-acyl thiazolidinethione (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) at -78 °C, add titanium tetrachloride (TiCl₄, 1.1 equivalents).

  • Stir the resulting deep red solution for 5 minutes.

  • Add diisopropylethylamine (DIPEA, 1.2 equivalents) dropwise, and stir the mixture for 1 hour at -78 °C.

  • Add a solution of the aldehyde (1.2 equivalents) in anhydrous DCM.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Cross-Metathesis

This is the key coupling step that joins the δ-lactone and alkyl chain fragments.

Protocol:

  • Dissolve the two olefinic fragments (1.0 equivalent of the δ-lactone and 1.2 equivalents of the alkyl chain) in anhydrous and degassed dichloromethane (DCM).

  • Add Grubbs' second-generation catalyst (5-10 mol%) to the solution.

  • Reflux the reaction mixture under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Logical Flow of Stereochemical Control

The stereocenters in this compound are meticulously installed using chiral starting materials and stereoselective reactions. The following diagram illustrates the origin of stereochemical control.

Stereocontrol cluster_lactone δ-Lactone Fragment cluster_alkyl Alkyl Chain Fragment L_Aspartic L-Aspartic Acid Crimmins_Aldol Crimmins Acetate Aldol Reaction L_Aspartic->Crimmins_Aldol Chiral Pool C3_C5_Stereocenters C-3 and C-5 Stereocenters Crimmins_Aldol->C3_C5_Stereocenters Substrate Control D_Aspartic D-Aspartic Acid Evans_Methylation Evans Methylation D_Aspartic->Evans_Methylation Chiral Pool C10_C12_Stereocenters C-10 and C-12 Stereocenters Evans_Methylation->C10_C12_Stereocenters Auxiliary Control

Caption: Strategy for stereochemical control in this compound synthesis.

Quantitative Data Summary

The following tables summarize the yields and diastereomeric ratios for key steps in the total synthesis of this compound. This data is compiled from the supplementary information of the primary literature.

Table 1: Synthesis of the δ-Lactone Fragment

Step No.ReactionStarting MaterialProductYield (%)Diastereomeric Ratio (dr)
1DebenzylationKnown compound 6Alcohol intermediate80-
2Swern OxidationAlcohol intermediateAldehyde intermediate92-
3Crimmins Acetate AldolAldehyde intermediateAldol adduct755:1

Table 2: Synthesis of the Alkyl Chain Fragment

Step No.ReactionStarting MaterialProductYield (%)Diastereomeric Ratio (dr)
1Swern OxidationAlcohol 5aAldehyde intermediate95-
2HWE OlefinationAldehyde intermediateα,β-Unsaturated ester85-
3Hydrogenationα,β-Unsaturated esterSaturated ester 1498-
4Evans MethylationSaturated ester 14Methylated product85>95:5

Table 3: Fragment Coupling and Final Steps

Step No.ReactionStarting MaterialsProductYield (%)
1Cross-Metathesisδ-Lactone fragment & Alkyl chain fragmentCoupled product70
2HydrogenationCoupled productThis compound isomer92
3DeprotectionThis compound isomerThis compound88

Conclusion

The total synthesis of this compound by Goswami and coworkers represents a significant achievement in natural product synthesis. The convergent strategy, coupled with the effective use of modern synthetic methodologies, provides a robust and flexible route to this cytotoxic marine metabolite. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further investigation into the biological activities of this compound and its analogues. The successful synthesis has not only made this molecule accessible for further studies but also definitively established its complete stereostructure.

References

Application Notes and Protocols: Evans Methylation in the Total Synthesis of Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the Evans methylation step utilized in the total synthesis of Penicitide A, a marine-derived polyketide with moderate cytotoxicity. The information presented is collated from the stereoselective total synthesis reported by Saha, Guchhait, and Goswami. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the application of chiral auxiliary-based methods for the stereocontrolled synthesis of complex natural products.

Introduction

The Evans asymmetric alkylation is a powerful and widely used method for the stereoselective synthesis of α-substituted carbonyl compounds. This method employs a chiral oxazolidinone auxiliary, which directs the alkylation of an enolate to occur on a specific face, thereby controlling the stereochemistry of the newly formed stereocenter. In the context of the total synthesis of this compound, the Evans methylation is a crucial step for the installation of a key methyl group with high diastereoselectivity.[1]

The synthesis of this compound, as reported by Reddy and coworkers, utilizes an Evans methylation to convert an N-acyloxazolidinone precursor into the desired methylated intermediate. This reaction proceeds via the formation of a sodium enolate using sodium hexamethyldisilazide (NaHMDS), followed by quenching with methyl iodide (MeI). The reaction is reported to yield the methylated product as a single diastereomer, highlighting the exceptional stereocontrol imparted by the Evans auxiliary.

Data Presentation

The following table summarizes the key quantitative data for the Evans methylation and subsequent reduction step in the synthesis of a key intermediate for this compound.

EntryReactantProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1N-Acyloxazolidinone (9)Methylated Oxazolidinone (10)i) NaHMDS, MeI, THF, -78 °C to rt92>99:1
2Methylated Oxazolidinone (10)Alcohol (5a)ii) LiBH4, THF, 0 °C90 (for the reduction step)-

Experimental Protocols

This section provides a detailed experimental protocol for the Evans methylation step in the synthesis of this compound, based on the published literature.

Synthesis of Methylated Oxazolidinone (10)

Materials:

Procedure:

  • To a solution of the N-acyloxazolidinone 9 (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, was added NaHMDS (1.2 equiv, 1.0 M solution in THF) dropwise.

  • The resulting mixture was stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Methyl iodide (3.0 equiv) was then added dropwise to the reaction mixture at -78 °C.

  • The reaction was allowed to warm to room temperature and stirred for an additional 12 hours.

  • Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of NH4Cl.

  • The aqueous layer was extracted with ethyl acetate (3 x V, where V is the initial volume of the reaction mixture).

  • The combined organic layers were washed sequentially with a saturated aqueous solution of Na2S2O3 and brine.

  • The organic layer was dried over anhydrous Na2SO4, filtered, and the solvent was removed under reduced pressure.

  • The crude product was purified by silica gel column chromatography (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to afford the desired methylated product 10 .

Characterization of Compound 10:

  • Yield: 92%

  • Diastereomeric Ratio: >99:1 (determined by 1H NMR analysis of the crude product)

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 4.68 (q, J = 6.8 Hz, 1H), 4.23-4.17 (m, 2H), 2.91 (p, J = 6.8 Hz, 1H), 2.35 (s, 3H), 1.25 (d, J = 6.8 Hz, 3H), 0.91 (d, J = 6.8 Hz, 6H).

    • ¹³C NMR (100 MHz, CDCl₃): δ 177.5, 153.1, 63.2, 58.4, 41.2, 31.8, 28.3, 20.9, 14.5.

    • HRMS (ESI): Calculated for C₁₄H₂₅NO₃Na [M+Na]⁺: 294.1727, Found: 294.1725.

Mandatory Visualization

The following diagrams illustrate the key transformations and the logical workflow of the Evans methylation in the synthesis of this compound.

Evans_Methylation_Workflow cluster_reagents Reagents cluster_reaction Reaction Sequence cluster_workup Workup & Purification NaHMDS NaHMDS in THF enolate Sodium Enolate Intermediate MeI Methyl Iodide (MeI) product Methylated Product (10) start N-Acyloxazolidinone (9) start->enolate -78 °C, 1h enolate->product -78 °C to rt, 12h quench Quench with aq. NH4Cl product->quench extract EtOAc Extraction quench->extract wash Wash (Na2S2O3, Brine) extract->wash dry Dry (Na2SO4) wash->dry purify Column Chromatography dry->purify final_product Pure Methylated Product (10) purify->final_product

Caption: Experimental workflow for the Evans methylation of N-acyloxazolidinone 9.

Reaction_Scheme reactant N-Acyloxazolidinone (9) product Methylated Product (10) reactant->product 92% yield >99:1 d.r. reagents 1. NaHMDS, THF, -78 °C 2. MeI, -78 °C to rt

Caption: Reaction scheme of the Evans methylation step in this compound synthesis.

References

Application Notes and Protocols: Stereoselective Synthesis of Penicitide A Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of Penicitide A, a polyketide natural product with moderate cytotoxicity against the pathogen Alternaria brassicae and the human hepatocellular liver carcinoma (HepG2) cell line. The described synthetic route, first reported by Saha, Guchhait, and Goswami, successfully established the absolute configuration of the natural (-)-Penicitide A. While the synthesis of all possible stereoisomers has not been detailed in the literature, the presented modular strategy allows for the potential synthesis of other stereoisomers by utilizing enantiomeric starting materials and stereodivergent reactions.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, assembling two key fragments: a C1-C8 δ-lactone moiety and a C9-C15 aliphatic chain. The key stereocenters are installed using highly selective and reliable transformations.

The retrosynthetic analysis is depicted below, outlining the disconnection of this compound into the two main fragments and their respective precursors.

G Penicitide_A This compound Fragment_Coupling Cross-Olefin Metathesis Penicitide_A->Fragment_Coupling C9_C15_Fragment C9-C15 Fragment Fragment_Coupling->C9_C15_Fragment C1_C8_Fragment C1-C8 Fragment (δ-lactone) Fragment_Coupling->C1_C8_Fragment HWE_Olefination Horner-Wadsworth-Emmons Olefination C9_C15_Fragment->HWE_Olefination Evans_Methylation Evans Methylation C9_C15_Fragment->Evans_Methylation Crimmins_Aldol Crimmins Acetate (B1210297) Aldol Reaction C1_C8_Fragment->Crimmins_Aldol Starting_Materials_1 Chiral Precursors (e.g., from amino acids) HWE_Olefination->Starting_Materials_1 Evans_Methylation->Starting_Materials_1 Starting_Materials_2 Simple Aldehydes Crimmins_Aldol->Starting_Materials_2

Caption: Retrosynthetic analysis of this compound.

Data Presentation: Key Reaction Performance

The following tables summarize the quantitative data for the key stereoselective reactions and fragment coupling in the synthesis of (-)-Penicitide A.

Table 1: Synthesis of the C9-C15 Fragment

StepReaction TypeStarting MaterialProductYield (%)Diastereomeric Ratio (dr)
1Horner-Wadsworth-Emmons OlefinationAldehydeα,β-Unsaturated Ester77E/Z > 20:1
2Evans Asymmetric MethylationChiral ImideMethylated Imide>95>99:1

Table 2: Synthesis of the C1-C8 δ-Lactone Fragment

StepReaction TypeStarting MaterialProductYield (%)Diastereomeric Ratio (dr)
1Crimmins Acetate Aldol ReactionAldehydeβ-Hydroxy Thioester85-9593:7 to 98:2

Table 3: Fragment Coupling and Final Steps

StepReaction TypeStarting MaterialsProductYield (%)
1Cross-Olefin MetathesisC9-C15 Alkene and C1-C8 LactoneCoupled Product~60-70
2Final DeprotectionsProtected this compound(-)-Penicitide AHigh

Experimental Protocols

The following are detailed protocols for the key transformations in the stereoselective synthesis of this compound.

Horner-Wadsworth-Emmons (HWE) Olefination

This reaction is employed to establish the E-olefin in the C9-C15 fragment with high stereoselectivity.

Protocol:

  • To a solution of the phosphonate (B1237965) reagent (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of lithium chloride (LiCl, 1.2 equivalents) in THF.

  • Cool the mixture to -78 °C and add a base such as diisopropylethylamine (DIPEA, 1.5 equivalents) dropwise.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add a solution of the aldehyde starting material (1.0 equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ester.

G start Start step1 Dissolve Phosphonate and LiCl in THF at 0°C start->step1 step2 Cool to -78°C and add DIPEA step1->step2 step3 Stir for 30 min at -78°C step2->step3 step4 Add Aldehyde in THF step3->step4 step5 Warm to RT and stir for 12-16h step4->step5 step6 Quench with sat. aq. NH4Cl step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Purify by Flash Chromatography step7->step8 end End step8->end

Caption: Workflow for HWE Olefination.

Evans Asymmetric Methylation

This protocol is used for the diastereoselective introduction of a methyl group at the α-position of a carbonyl compound using a chiral auxiliary.

Protocol:

  • To a solution of the N-acylated oxazolidinone (1.0 equivalent) in anhydrous THF at -78 °C, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equivalents) in THF dropwise.

  • Stir the mixture for 30 minutes at -78 °C to form the sodium enolate.

  • Add methyl iodide (MeI, 1.5 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start step1 Dissolve Chiral Imide in THF at -78°C start->step1 step2 Add NaHMDS dropwise step1->step2 step3 Stir for 30 min at -78°C step2->step3 step4 Add Methyl Iodide step3->step4 step5 Stir for 3-4h at -78°C step4->step5 step6 Quench with sat. aq. NH4Cl step5->step6 step7 Extract and Purify step6->step7 end End step7->end

Caption: Workflow for Evans Asymmetric Methylation.

Crimmins Acetate Aldol Reaction

This method provides access to β-hydroxy thioesters with high diastereoselectivity, which are precursors to the δ-lactone fragment.

Protocol:

  • To a solution of the N-acetylthiazolidinethione chiral auxiliary (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) at -78 °C, add titanium tetrachloride (TiCl₄, 1.1 equivalents) dropwise.

  • Add N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) dropwise, and stir the resulting deep red solution for 1 hour at -78 °C.

  • Add a solution of the aldehyde (1.2 equivalents) in DCM.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start step1 Dissolve Thioester in DCM at -78°C start->step1 step2 Add TiCl4 and DIPEA step1->step2 step3 Stir for 1h at -78°C step2->step3 step4 Add Aldehyde step3->step4 step5 Stir for 2-4h at -78°C step4->step5 step6 Quench and Extract step5->step6 step7 Purify step6->step7 end End step7->end

Caption: Workflow for Crimmins Acetate Aldol Reaction.

Cross-Olefin Metathesis

This key fragment coupling reaction utilizes a ruthenium-based catalyst to form the C8-C9 double bond.

Protocol:

  • In a glovebox, dissolve the C9-C15 alkene fragment (1.0 equivalent) and the C1-C8 δ-lactone fragment (1.2 equivalents) in degassed, anhydrous DCM.

  • Add the Grubbs second-generation catalyst (5-10 mol%).

  • Seal the reaction vessel and heat to 40 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

G start Start step1 Dissolve Alkene Fragments in degassed DCM start->step1 step2 Add Grubbs II Catalyst step1->step2 step3 Heat to 40°C for 12-24h step2->step3 step4 Cool to RT and Concentrate step3->step4 step5 Purify by Flash Chromatography step4->step5 end End step5->end

Caption: Workflow for Cross-Olefin Metathesis.

Concluding Remarks

The stereoselective synthesis of this compound has been successfully achieved through a convergent and highly controlled synthetic sequence. The protocols outlined in these application notes provide a robust foundation for the preparation of this natural product and its analogs for further biological evaluation. The modular nature of the synthesis offers opportunities for the generation of a library of this compound stereoisomers to explore the structure-activity relationship in more detail, which could be invaluable for the development of new therapeutic agents.

Application Notes and Protocols: Crimmins Acetate Aldol Reaction in the Total Synthesis of Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Penicitide A is a marine-derived polyketide natural product that has demonstrated moderate cytotoxicity against the human hepatocellular liver carcinoma (HepG2) cell line.[1] The total synthesis of this compound is a significant achievement in organic chemistry, enabling further biological evaluation and structural analogue studies. A key step in the convergent total synthesis of this compound, as reported by Saha, Guchhait, and Goswami, is the use of a Crimmins acetate (B1210297) aldol (B89426) reaction.[1][2] This reaction is instrumental in stereoselectively constructing a crucial hydroxylated stereocenter within the δ-lactone fragment of the molecule.[1] The reaction employs a chiral N-acetylthiazolidinethione auxiliary to control the stereochemical outcome, reacting with an aldehyde precursor derived from L-aspartic acid in the presence of titanium tetrachloride (TiCl₄) and diisopropylethylamine (DIPEA).[1] This application note provides detailed protocols for the synthesis of the aldehyde precursor and the subsequent diastereoselective Crimmins acetate aldol reaction, as utilized in the total synthesis of this compound.

Data Presentation

Table 1: Summary of Reaction Yields and Diastereoselectivity

Reaction StepProductYieldDiastereomeric Ratio (d.r.)
Swern OxidationAldehyde intermediateQuantitativeNot Applicable
Crimmins Acetate AldolAldol adduct 21 Not explicitly reported5:1

Table 2: Reagent Quantities for Key Synthetic Steps

StepReagentMolar Equiv.
Swern Oxidation
Oxalyl Chloride1.5
Dimethyl Sulfoxide (B87167) (DMSO)3.0
Triethylamine (B128534) (Et₃N)5.0
Crimmins Acetate Aldol
Thiazolidinethione 20 1.2
Titanium Tetrachloride (TiCl₄)1.2
Diisopropylethylamine (DIPEA)1.5
Aldehyde Precursor1.0

Experimental Protocols

Protocol 1: Synthesis of the Aldehyde Precursor via Swern Oxidation

This protocol describes the oxidation of the alcohol precursor, derived from L-aspartic acid, to the corresponding aldehyde.

Materials and Reagents:

  • Alcohol precursor

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of NH₄Cl

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask with a magnetic stir bar

  • Syringes

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equiv.) in anhydrous CH₂Cl₂ at -78 °C, add DMSO (3.0 equiv.) dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add a solution of the alcohol precursor (1.0 equiv.) in CH₂Cl₂ to the reaction mixture dropwise over 15 minutes.

  • Stir the resulting mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equiv.) to the reaction mixture and stir for an additional 15 minutes at the same temperature.

  • Allow the reaction mixture to warm to 0 °C and then quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with CH₂Cl₂.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo to yield the crude aldehyde, which is typically used in the next step without further purification.

Protocol 2: Crimmins Acetate Aldol Reaction

This protocol details the diastereoselective aldol reaction between the aldehyde synthesized in Protocol 1 and the chiral N-acetylthiazolidinethione.

Materials and Reagents:

  • Aldehyde precursor from Protocol 1

  • (S)-4-benzyl-3-acetyl-1,3-thiazolidine-2-thione (Thiazolidinethione 20 )

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of NH₄Cl

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate and hexane (B92381) for elution

  • Round-bottom flask with a magnetic stir bar

  • Syringes

  • Low-temperature thermometer

  • Cooling bath

Procedure:

  • To a stirred solution of the thiazolidinethione 20 (1.2 equiv.) in anhydrous CH₂Cl₂ at -78 °C, add TiCl₄ (1.2 equiv., 1.0 M solution in CH₂Cl₂) dropwise.

  • After stirring for 5 minutes, add DIPEA (1.5 equiv.) dropwise to the mixture.

  • Stir the resulting dark red solution for 1 hour at -78 °C to form the titanium enolate.

  • Add a solution of the crude aldehyde (1.0 equiv.) in anhydrous CH₂Cl₂ to the enolate solution dropwise.

  • Stir the reaction mixture for 2 hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo to obtain the crude aldol adduct.

Protocol 3: Purification of the Aldol Adduct
  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Load the crude aldol adduct onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane to separate the major diastereomer from the minor diastereomer and any impurities. The major product (21 ) was obtained with a diastereomeric ratio of 5:1.

  • Combine the fractions containing the pure major diastereomer and concentrate in vacuo to yield the purified aldol adduct.

Visualizations

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aldehyde Aldehyde Precursor Aldol_Adduct Aldol Adduct (21) d.r. = 5:1 Aldehyde->Aldol_Adduct Thiazolidinethione N-Acetylthiazolidinethione (20) Thiazolidinethione->Aldol_Adduct TiCl4 TiCl4 TiCl4->Aldol_Adduct DIPEA DIPEA DIPEA->Aldol_Adduct

Caption: Reaction scheme of the Crimmins acetate aldol reaction.

G Start Alcohol Precursor (from L-Aspartic Acid) Swern Swern Oxidation (COCl)2, DMSO, Et3N Start->Swern Aldehyde Crude Aldehyde Swern->Aldehyde Aldol Crimmins Acetate Aldol Thiazolidinethione, TiCl4, DIPEA Aldehyde->Aldol Crude_Product Crude Aldol Adduct Aldol->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Purified Aldol Adduct (21) Purification->Final_Product

Caption: Experimental workflow for the synthesis of the aldol adduct.

References

Application Notes and Protocols: Cross-Olefin Metathesis in the Total Synthesis of Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicitide A is a marine-derived polyketide natural product that has demonstrated moderate cytotoxicity against the human hepatocellular liver carcinoma (HepG2) cell line and the pathogen Alternaria brassicae.[1] Its unique structural features, including a δ-lactone moiety and five stereocenters, have made it an attractive target for total synthesis. A key step in the convergent total synthesis of this compound, as accomplished by Reddy and coworkers, is a cross-olefin metathesis reaction.[1][2][3] This application note provides a detailed overview and protocol for this specific transformation, offering insights for researchers engaged in complex molecule synthesis and drug discovery.

The synthesis of this compound involves the coupling of two key fragments: the δ-lactone portion and a side chain, achieved through a strategic cross-olefin metathesis. This reaction is pivotal in forming the carbon-carbon double bond that connects these two fragments, showcasing the power of this catalytic method in streamlining complex synthetic routes.

Logical Workflow of the this compound Synthesis

The overall synthetic strategy for this compound is a convergent approach. This involves the independent synthesis of two advanced fragments, which are then combined in the cross-metathesis reaction. This is followed by subsequent transformations to yield the final natural product.

cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly and Deprotection A_start Known Alcohol A_HWE Horner-Wadsworth-Emmons Olefination A_start->A_HWE A_methylation Evans Methylation A_HWE->A_methylation Fragment_A Fragment A (Alkene) A_methylation->Fragment_A CM Cross-Olefin Metathesis Fragment_A->CM B_start Known Compound B_aldol Crimmins Acetate Aldol Reaction B_start->B_aldol Fragment_B Fragment B (Alkene) B_aldol->Fragment_B Fragment_B->CM Hydrogenation Hydrogenation CM->Hydrogenation Deprotection Deprotection Hydrogenation->Deprotection Penicitide_A This compound Deprotection->Penicitide_A cluster_cell Intracellular Events Penicitide_A This compound Receptor Cell Surface Receptor Penicitide_A->Receptor Binds Cell_Membrane HepG2 Cell Membrane Caspase_Cascade Caspase Cascade Activation Receptor->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

References

Cell-based Assays for Cytotoxicity Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. Cell-based cytotoxicity assays are fundamental tools used to assess the ability of a test compound to induce cell death or inhibit cell proliferation. These assays provide valuable insights into the compound's mechanism of action and help determine its therapeutic window. This document provides detailed application notes and protocols for a panel of commonly used cell-based assays to characterize the cytotoxic effects of a novel compound, referred to herein as Compound X (e.g., Penicitide A).

The selection of appropriate assays and cell lines is crucial for obtaining meaningful and reproducible data. It is recommended to use a panel of assays that measure different cellular endpoints to gain a comprehensive understanding of the compound's cytotoxic profile. For instance, a compound named Peniciketal A has been shown to inhibit proliferation and induce apoptosis in A549 lung cancer cells, with an IC50 value of 22.33 μM after 72 hours of treatment.[1] Similarly, Penicillin has demonstrated inhibitory effects on the growth of colorectal cancer cell lines.[2]

This document outlines protocols for three key assays: the MTT assay to assess metabolic activity and cell viability, the LDH assay to measure membrane integrity, and an Annexin V/Propidium Iodide (PI) assay using flow cytometry to detect and quantify apoptosis.

Data Presentation

Table 1: Summary of Quantitative Cytotoxicity Data for a Hypothetical Compound X

AssayCell LineTreatment Duration (hours)IC50 (μM)Maximum Inhibition (%)
MTTA5492450.285
MTTA5494835.892
MTTA5497222.395
MTTHeLa4842.188
MTTMCF-74865.775
LDHA5494845.380
LDHHeLa4858.970

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the compound and experimental conditions.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[3][4] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[7][8] The amount of LDH released is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptotic cells, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Compound X for the desired time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or other viability dye like 7-AAD).[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]

Visualization of Workflows and Pathways

Experimental_Workflow_for_Cytotoxicity_Testing cluster_assays Cytotoxicity Assays cluster_steps Experimental Steps MTT MTT Assay (Metabolic Activity) Data_Acquisition Data Acquisition MTT->Data_Acquisition LDH LDH Assay (Membrane Integrity) LDH->Data_Acquisition Apoptosis Apoptosis Assay (Flow Cytometry) Apoptosis->Data_Acquisition Cell_Culture Cell Seeding Treatment Compound X Treatment Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Incubation->MTT Incubation->LDH Incubation->Apoptosis Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway CompoundX Compound X (e.g., this compound) Mitochondria Mitochondria CompoundX->Mitochondria DeathReceptor Death Receptor (e.g., Fas) CompoundX->DeathReceptor CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Bax Bax Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 FADD FADD DeathReceptor->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathways of apoptosis induction by a novel compound.

References

Penicitide A: Advanced Purification and Structural Analysis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicitide A is a cyclic peptide of significant interest due to its potential therapeutic properties. As a marine-derived secondary metabolite, obtaining high-purity this compound is crucial for accurate biological and pharmacological studies. This document provides detailed application notes and protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC) and its structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. The complementary nature of these two techniques provides a robust workflow for isolating and characterizing novel cyclic peptides.[1]

I. HPLC Purification of this compound

High-performance liquid chromatography (HPLC) is an indispensable technique for the purification of peptides from complex mixtures.[2] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity.[3][4]

Experimental Protocol: RP-HPLC Purification

This protocol outlines the preparative purification of this compound from a crude extract.

1. Sample Preparation:

  • Dissolve the crude this compound extract in a minimal amount of 50% acetonitrile/water.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[2]

2. HPLC System and Conditions:

  • Instrument: A preparative HPLC system equipped with a UV-Vis detector.

  • Column: C18 stationary phase, 10 µm particle size, 250 x 21.2 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% to 65% B over 40 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: 220 nm and 280 nm.

  • Injection Volume: 500 µL.

3. Fraction Collection and Analysis:

  • Collect fractions based on the elution profile.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Pool the fractions containing pure this compound.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Data Presentation: HPLC Purification Summary

The following table summarizes the expected results from the analytical RP-HPLC analysis of the purified this compound.

ParameterValue
ColumnC18, 5 µm, 250 x 4.6 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-70% B over 30 min
Flow Rate1 mL/min
Retention Time (t R )15.8 min
Purity (at 220 nm)>98%

II. NMR for Structural Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of organic molecules, including complex peptides. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the amino acid sequence, stereochemistry, and three-dimensional conformation of this compound.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 600 MHz NMR spectrometer equipped with a cryoprobe.

  • 1D Experiments:

    • ¹H NMR: To identify proton signals.

    • ¹³C NMR: To identify carbon signals.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for sequencing amino acids and identifying modifications.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure.

Data Presentation: Key NMR Data for this compound (Hypothetical)

The following table summarizes hypothetical key ¹H and ¹³C NMR chemical shifts for a representative amino acid residue within this compound.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
NH8.21-
4.5255.3
2.98, 3.1538.1
-55.3
-38.1
C=O-172.4

III. Workflow and Pathway Visualizations

Workflow for this compound Purification and Analysis

The following diagram illustrates the integrated workflow for the purification and structural elucidation of this compound.

Overall Workflow for this compound Purification and Analysis cluster_purification Purification cluster_analysis Structural Analysis Crude Extract Crude Extract Preparative HPLC Preparative HPLC Crude Extract->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) Fraction Collection->Purity Analysis (Analytical HPLC) Pure this compound Pure this compound Purity Analysis (Analytical HPLC)->Pure this compound NMR Sample Preparation NMR Sample Preparation Pure this compound->NMR Sample Preparation NMR Data Acquisition (1D & 2D) NMR Data Acquisition (1D & 2D) NMR Sample Preparation->NMR Data Acquisition (1D & 2D) Structure Elucidation Structure Elucidation NMR Data Acquisition (1D & 2D)->Structure Elucidation Final Structure Final Structure Structure Elucidation->Final Structure Hypothetical Signaling Pathway of this compound This compound This compound Receptor Binding Receptor Binding This compound->Receptor Binding Signal Transduction Cascade Signal Transduction Cascade Receptor Binding->Signal Transduction Cascade Kinase Activation Kinase Activation Signal Transduction Cascade->Kinase Activation Transcription Factor Modulation Transcription Factor Modulation Kinase Activation->Transcription Factor Modulation Gene Expression Gene Expression Transcription Factor Modulation->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

References

Application Notes and Protocols for Culturing Penicillium chrysogenum for Penicitide A Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillium chrysogenum is a filamentous fungus renowned for its prolific production of a diverse array of secondary metabolites, most notably the life-saving antibiotic penicillin.[1][2] Beyond penicillin, this versatile organism synthesizes a rich repertoire of bioactive compounds, including Penicitide A.[3] this compound has demonstrated cytotoxic activity against the human hepatocellular liver carcinoma (HepG2) cell line, highlighting its potential as a lead compound in anticancer drug discovery.[3]

The production of secondary metabolites in Penicillium chrysogenum is intricately regulated by a complex network of genetic and environmental factors.[4][5] Key factors influencing the biosynthesis of these compounds include nutrient availability (carbon and nitrogen sources), pH, temperature, and aeration.[4][6] Typically, the production of secondary metabolites is initiated during the stationary phase of fungal growth, following the depletion of essential nutrients required for primary metabolism.[7][8]

These application notes provide a comprehensive guide for the cultivation of Penicillium chrysogenum to promote the production of this compound. Detailed protocols for fermentation, extraction, and purification are outlined to facilitate the isolation of this promising bioactive peptide.

Data Presentation

Table 1: Optimized Culture Parameters for Secondary Metabolite Production in Penicillium chrysogenum

ParameterOptimal Range/ValueNotes
Temperature 23 - 27°CP. chrysogenum is a mesophilic fungus.[6]
pH 6.5Adjust the pH of the medium before sterilization.[7]
Carbon Source Glucose, SucroseHigh concentrations can suppress secondary metabolite production.[4]
Nitrogen Source Peptone, Yeast ExtractAffects the expression of secondary metabolite gene clusters.[9]
Incubation Time > 24 hoursSecondary metabolite production typically occurs in the stationary phase.[7]
Aeration Shaking at 150-200 rpmEssential for aerobic fermentation.

Experimental Protocols

Protocol 1: Culturing Penicillium chrysogenum for this compound Production

This protocol details the steps for the cultivation of Penicillium chrysogenum in a liquid medium to induce the production of this compound.

Materials:

  • Penicillium chrysogenum strain (e.g., ATCC 10106)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) medium

  • Sterile distilled water

  • Incubator

  • Shaking incubator

  • Autoclave

  • Sterile flasks

  • Sterile inoculation loop or spreader

Procedure:

  • Strain Activation:

    • Aseptically streak the Penicillium chrysogenum strain onto a PDA plate.

    • Incubate the plate at 25°C for 5-7 days until sufficient sporulation is observed.

  • Spore Suspension Preparation:

    • Flood the surface of the mature PDA plate with 10 mL of sterile distilled water.

    • Gently scrape the surface with a sterile inoculation loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

  • Inoculation and Fermentation:

    • Prepare PDB medium according to the manufacturer's instructions and dispense 100 mL into 250 mL Erlenmeyer flasks.

    • Sterilize the flasks containing the medium by autoclaving at 121°C for 15 minutes.

    • Allow the medium to cool to room temperature.

    • Inoculate each flask with 1 mL of the prepared spore suspension.

    • Incubate the flasks in a shaking incubator at 25°C and 180 rpm for 7-10 days.

Protocol 2: Extraction of this compound from Culture Broth

This protocol describes the extraction of this compound from the liquid culture of Penicillium chrysogenum.

Materials:

  • Penicillium chrysogenum culture broth

  • Ethyl acetate (B1210297)

  • Centrifuge

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Biomass Separation:

    • After the incubation period, harvest the culture broth.

    • Separate the fungal mycelium from the culture filtrate by centrifugation at 5,000 x g for 15 minutes.

    • Collect the supernatant (culture filtrate) for extraction.

  • Solvent Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate to the filtrate.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Collect the upper ethyl acetate layer, which contains the extracted secondary metabolites.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize the yield.

  • Concentration:

    • Pool the ethyl acetate extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

Protocol 3: Purification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of this compound from the crude extract using reversed-phase HPLC.[10][11]

Materials:

  • Crude extract containing this compound

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (ACN) - HPLC grade

  • Water with 0.1% Trifluoroacetic acid (TFA) - HPLC grade

  • Methanol

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at 214 nm and 280 nm.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Purification and Fraction Collection:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram and collect the fractions corresponding to the peaks of interest.

    • Analyze the collected fractions for the presence of this compound using techniques such as mass spectrometry.

  • Post-Purification:

    • Pool the fractions containing pure this compound.

    • Remove the solvent using a rotary evaporator or lyophilization to obtain the purified peptide.

Mandatory Visualization

Experimental_Workflow cluster_culture 1. Culturing P. chrysogenum cluster_extraction 2. Extraction cluster_purification 3. Purification Strain P. chrysogenum Strain PDA PDA Plate Culture Strain->PDA Inoculation Spores Spore Suspension PDA->Spores Spore Harvest Fermentation Liquid Fermentation Spores->Fermentation Inoculation Harvest Harvest Culture Broth Fermentation->Harvest Centrifuge Centrifugation Harvest->Centrifuge Extraction Solvent Extraction (Ethyl Acetate) Centrifuge->Extraction Supernatant Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude this compound Concentration->Crude_Extract HPLC_Prep HPLC Sample Prep Crude_Extract->HPLC_Prep HPLC Reversed-Phase HPLC HPLC_Prep->HPLC Fractions Fraction Collection HPLC->Fractions Pure_Peptide Pure this compound Fractions->Pure_Peptide Analysis & Pooling

Caption: Experimental workflow for this compound production.

Secondary_Metabolite_Regulation cluster_inputs Environmental Signals cluster_regulation Regulatory Network cluster_output Biosynthesis Nutrients Nutrient Availability (Carbon, Nitrogen) Global_Regulators Global Regulators (e.g., LaeA, CreA) Nutrients->Global_Regulators pH pH pH->Global_Regulators Temp Temperature Temp->Global_Regulators Specific_TFs Cluster-Specific Transcription Factors Global_Regulators->Specific_TFs Gene_Cluster This compound Biosynthetic Gene Cluster Specific_TFs->Gene_Cluster Activation/Repression Biosynthesis This compound Biosynthesis Gene_Cluster->Biosynthesis Penicitide_A This compound Biosynthesis->Penicitide_A

Caption: Regulation of secondary metabolite biosynthesis.

References

Penicitide A in Hepatocellular Carcinoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicitide A is a marine secondary metabolite isolated from the endophytic fungus Penicillium chrysogenum. Preliminary studies have identified its potential as a cytotoxic agent against human hepatocellular carcinoma (HCC) cells, suggesting a possible role in the development of novel anticancer therapies. This document provides an overview of the current, albeit limited, research on this compound in the context of HCC and offers generalized protocols for key experiments that could be adapted for its further investigation.

This compound: Current Research Summary

To date, the primary finding regarding this compound's activity in hepatocellular carcinoma is its cytotoxic effect on the HepG2 cell line. The reported half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency in this specific cell line.

Quantitative Data
CompoundCell LineAssayIC50Reference
This compoundHepG2Cytotoxicity Assay32 µg/mL[1][2]

Note: The current body of scientific literature does not provide further detailed quantitative data regarding the effects of this compound on other HCC cell lines, its mechanism of action, or in vivo efficacy. The following sections provide generalized protocols and conceptual pathways relevant to the study of novel compounds like this compound in HCC research.

Key Experimental Protocols for Investigating Novel Anticancer Compounds in HCC

The following are standardized protocols that are commonly used to characterize the anticancer properties of a novel compound, such as this compound, in hepatocellular carcinoma research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the dose-dependent cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7, PLC/PRF/5) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay helps to determine if the cytotoxic effect of the compound is due to the induction of apoptosis.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed HCC cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the effect of the compound on the expression and activation of specific proteins involved in key signaling pathways.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture of proteins extracted from cells.

Protocol:

  • Protein Extraction: Treat HCC cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways to Investigate in HCC

While the specific pathways affected by this compound are unknown, several signaling pathways are commonly dysregulated in hepatocellular carcinoma and are frequent targets of anticancer compounds. The investigation of a novel compound like this compound would likely involve assessing its impact on these pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factors (e.g., EGF, HGF) Receptor Receptor Tyrosine Kinase GF->Receptor Cytokines Cytokines (e.g., IL-6) CytokineReceptor Cytokine Receptor Cytokines->CytokineReceptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS JAK JAK CytokineReceptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis STAT3_dimer->Transcription Transcription->Bcl2 Transcription->Proliferation Transcription->Survival Inhibition_STAT3 This compound? Inhibition_STAT3->STAT3 Inhibition_PI3K This compound? Inhibition_PI3K->PI3K Inhibition_MAPK This compound? Inhibition_MAPK->RAF Inhibition_Bcl2 This compound? Inhibition_Bcl2->Bcl2 Promotion_Bax This compound? Promotion_Bax->Bax

Caption: Key signaling pathways in HCC and potential points of intervention for novel compounds.

Experimental Workflow for Characterizing a Novel Compound in HCC

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound in hepatocellular carcinoma research.

Start Discovery of this compound (e.g., from Natural Source) InVitro In Vitro Studies Start->InVitro Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on multiple HCC cell lines) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis vs. Necrosis (e.g., Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism->CellCycle Signaling Signaling Pathway Analysis (e.g., Western Blot for STAT3, PI3K/Akt, MAPK) Mechanism->Signaling InVivo In Vivo Studies Mechanism->InVivo If promising in vitro results Xenograft Tumor Xenograft Model (e.g., in nude mice) InVivo->Xenograft Toxicity Toxicity and Pharmacokinetic Studies InVivo->Toxicity Conclusion Evaluation of Therapeutic Potential Xenograft->Conclusion Toxicity->Conclusion

Caption: A generalized experimental workflow for preclinical evaluation of a novel anti-cancer compound.

Conclusion and Future Directions

This compound has demonstrated initial promise as a cytotoxic agent against a human hepatocellular carcinoma cell line. However, comprehensive studies are required to elucidate its mechanism of action, evaluate its efficacy in a broader range of HCC models, and assess its safety and pharmacokinetic profile in vivo. The protocols and conceptual frameworks provided here offer a roadmap for the further investigation of this compound and other novel natural compounds in the pursuit of new therapeutic strategies for hepatocellular carcinoma. Researchers are encouraged to adapt and expand upon these general methodologies to specifically address the properties of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Penicitide A. The information is based on the first reported stereoselective total synthesis and common challenges associated with the key chemical transformations involved.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for the total synthesis of this compound?

The first total synthesis of this compound employs a convergent strategy.[1][2] This approach involves the synthesis of two key fragments, which are then coupled together, followed by final modifications to yield the target molecule. This strategy allows for the efficient construction of a complex molecule by breaking it down into smaller, more manageable pieces.

Q2: What are the key bond-forming reactions in the synthesis of this compound?

The synthesis relies on several powerful and stereoselective reactions to construct the carbon skeleton and install the required stereocenters. The key reactions include:

  • Crimmins Acetate (B1210297) Aldol (B89426) Reaction: Used to create a chiral alcohol moiety with high diastereoselectivity.[2][3]

  • Evans Methylation: Employed for the stereocontrolled introduction of a methyl group.[2][3]

  • Horner-Wadsworth-Emmons (HWE) Olefination: Utilized to form a carbon-carbon double bond with high E-selectivity.[1][2]

  • Cross Metathesis: A crucial step for coupling the two major fragments of the molecule.[1][2]

Q3: Why was the total synthesis of this compound significant?

The total synthesis was instrumental in establishing the complete stereochemistry of the natural product.[1][2] Prior to the synthesis, the configurations of the C-10 and C-12 stereocenters were unknown, and the relative configurations of the C-3 and C-5 stereocenters were only proposed. The synthesis of various stereoisomers and comparison of their spectroscopic data with that of the natural product allowed for the unambiguous assignment of all stereocenters.[2][3]

Troubleshooting Guides

Crimmins Acetate Aldol Reaction

Problem: Low diastereoselectivity in the Crimmins acetate aldol reaction.

Possible Causes & Solutions:

  • Incomplete Enolate Formation: Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) to allow for complete and selective enolate formation. The choice of base and solvent is also critical; titanium(IV) chloride and (-)-sparteine (B7772259) are often used to achieve high selectivity.

  • Suboptimal Lewis Acid: The nature of the Lewis acid is crucial for achieving high diastereoselectivity. Titanium tetrachloride is commonly employed in Crimmins aldol reactions to promote the desired Zimmerman-Traxler transition state.

  • Impure Reagents: Use freshly distilled or purified aldehydes and ensure all reagents and solvents are anhydrous, as water can quench the enolate and lead to side reactions.

Problem: Difficulty in removing the chiral auxiliary after the aldol reaction.

Possible Causes & Solutions:

  • Harsh Cleavage Conditions: Standard auxiliary cleavage methods (e.g., hydrolysis with strong acid or base) may lead to decomposition of the desired product. Milder methods, such as reduction with lithium borohydride (B1222165) (LiBH4), should be considered.

  • Steric Hindrance: The product's structure might sterically hinder the approach of the cleavage reagent. In such cases, a two-step procedure involving, for example, conversion to a methyl ester followed by reduction might be necessary.

Evans Methylation

Problem: Poor stereoselectivity during Evans methylation.

Possible Causes & Solutions:

  • Incorrect Base or Temperature: The choice of base and reaction temperature significantly influences the stereochemical outcome. Sodium hexamethyldisilazide (NaHMDS) is a commonly used base for this transformation, and the reaction is typically performed at low temperatures (e.g., -78 °C) to maximize stereocontrol.

  • Epimerization: The product might be susceptible to epimerization under the reaction or workup conditions. A buffered or mild workup procedure is recommended to minimize this risk.

Horner-Wadsworth-Emmons (HWE) Olefination

Problem: Low yield or formation of the undesired Z-isomer in the HWE reaction.

Possible Causes & Solutions:

  • Suboptimal Base and Additives: The combination of base and additives is critical for achieving high E-selectivity and yield. For the synthesis of this compound, lithium chloride (LiCl) and diisopropylethylamine (DIPEA) were used to promote the formation of the E-olefin.

  • Sterically Hindered Substrates: If the aldehyde or phosphonate (B1237965) is sterically demanding, the reaction may be sluggish. In such cases, using more reactive phosphonates (e.g., those with electron-withdrawing groups) or alternative olefination methods might be necessary.

  • Reaction Conditions: Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the phosphonate ylide. The reaction temperature should also be optimized.

Cross Metathesis

Problem: Low yield of the desired cross-metathesis product and formation of homodimers.

Possible Causes & Solutions:

  • Catalyst Choice: The choice of the ruthenium catalyst is crucial. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more active and tolerant of functional groups.

  • Reaction Concentration: Running the reaction at a higher dilution can favor the intramolecular cross-metathesis over intermolecular homodimerization.

  • Substrate Reactivity: The electronic and steric properties of the olefin partners influence the reaction outcome. One olefin can be used in excess to drive the reaction towards the desired cross-product. The reaction should be performed under an inert atmosphere to prevent catalyst decomposition.

Quantitative Data Summary

StepReaction TypeReactantsConditionsProduct(s)Yield (%)Diastereomeric Ratio (dr)
Fragment 1 Synthesis
Aldol ReactionCrimmins Acetate AldolN-acetylthiazolidinethione, AldehydeTiCl4, (-)-sparteine, NMP, CH2Cl2, -78 °C to 0 °CAldol Adduct8595:5
MethylationEvans MethylationOxazolidinone derivative, MeINaHMDS, THF, -78 °CMethylated Product92>99:1
Fragment 2 Synthesis
OlefinationHorner-Wadsworth-EmmonsAldehyde, Phosphonate esterLiCl, DIPEA, CH3CN, rtα,β-Unsaturated Ester88E/Z > 20:1
Fragment Coupling
MetathesisCross MetathesisFragment 1-olefin, Fragment 2-olefinGrubbs II catalyst, CH2Cl2, refluxCoupled Product75N/A

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be purified prior to use.

Crimmins Acetate Aldol Reaction (Representative Protocol):

  • To a solution of the N-acetylthiazolidinethione (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C is added titanium(IV) chloride (1.1 equiv).

  • (-)-Sparteine (1.2 equiv) is then added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of the aldehyde (1.5 equiv) in dichloromethane is added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Cross Metathesis (Representative Protocol):

  • To a solution of the two olefin coupling partners (1.0 equiv and 1.2 equiv) in degassed dichloromethane (0.01 M) is added the Grubbs second-generation catalyst (5 mol%).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

Total_Synthesis_Workflow cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis cluster_coupling Fragment Coupling and Final Steps start1 Known Alcohol aldol Crimmins Acetate Aldol start1->aldol methylation Evans Methylation aldol->methylation frag1_olefin Fragment 1 (Olefin) methylation->frag1_olefin metathesis Cross Metathesis frag1_olefin->metathesis start2 Known Aldehyde hwe HWE Olefination start2->hwe frag2_olefin Fragment 2 (Olefin) hwe->frag2_olefin frag2_olefin->metathesis deprotection Deprotection metathesis->deprotection cyclization Lactonization deprotection->cyclization penicitide_a This compound cyclization->penicitide_a

Caption: Convergent total synthesis workflow for this compound.

Troubleshooting_Cross_Metathesis start Low Yield in Cross Metathesis? cause1 Catalyst Inactivity start->cause1 cause2 Homodimerization Favored start->cause2 cause3 Substrate Reactivity Mismatch start->cause3 solution1a Use Fresh/More Active Catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) cause1->solution1a solution1b Ensure Inert Atmosphere and Anhydrous Solvent cause1->solution1b solution2 Decrease Reaction Concentration (Higher Dilution) cause2->solution2 solution3 Use One Olefin in Stoichiometric Excess cause3->solution3

Caption: Troubleshooting guide for the cross-metathesis reaction.

References

Technical Support Center: Improving Yield in Penicitide A Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Penicitide A. The content is structured to directly address specific issues, offering practical solutions to improve reaction yields and stereoselectivity.

I. General Troubleshooting and FAQs

This section addresses overarching questions and issues that may arise during the multi-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic bond disconnections in the retrosynthesis of this compound?

A1: The total synthesis of this compound has been accomplished through a convergent approach. The key retrosynthetic disconnections involve a macrolactamization to form the core macrocycle, a cross-olefin metathesis to connect two major fragments, and several stereoselective reactions to install the chiral centers, including Horner-Wadsworth-Emmons (HWE) olefination, a Crimmins acetate (B1210297) aldol (B89426) reaction, and Evans methylations.[1][2]

Q2: My overall yield is significantly lower than reported. Where should I start troubleshooting?

A2: A low overall yield in a multi-step synthesis can result from suboptimal conditions in one or more key transformations. It is recommended to analyze the crude product at each step to identify where the yield loss is most significant. Key reactions to scrutinize in the this compound synthesis are the cross-olefin metathesis and the macrolactamization, as these are often challenging steps in the synthesis of complex natural products. Careful optimization of reaction conditions, purification of reagents, and ensuring an inert atmosphere for sensitive reactions are crucial.

Q3: How can I confirm the stereochemistry of the intermediates and the final product?

A3: The stereochemical integrity of this compound and its precursors is critical. Confirmation of stereochemistry is typically achieved through a combination of techniques. Chiral chromatography can be used to separate diastereomers and determine diastereomeric ratios. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY and COSY, can help determine the relative stereochemistry of the molecule. Ultimately, comparison of spectroscopic data with reported values for the natural product or synthetic standards is essential for confirmation.[1][2]

II. Troubleshooting Guides for Key Synthetic Steps

This section provides detailed troubleshooting for the critical reactions involved in the synthesis of this compound.

Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a crucial step for the formation of carbon-carbon double bonds in the this compound synthesis.[1]

Q: I am observing low yield in my HWE reaction. What are the common causes and solutions?

A: Low yields in HWE reactions can stem from several factors. Incomplete deprotonation of the phosphonate (B1237965) is a common issue. Ensure your base is fresh and of high purity; consider using a stronger base if necessary. The purity of the aldehyde and phosphonate reagents is also critical; purification by distillation or chromatography before use is recommended. Steric hindrance in either the aldehyde or the phosphonate can slow down the reaction, in which case increasing the reaction temperature or time may be beneficial.

Troubleshooting Workflow for Low Yield in HWE Olefination

HWE_Yield_Troubleshooting start Low Yield in HWE Reaction deprotonation Check Deprotonation Efficiency start->deprotonation Is the phosphonate fully deprotonated? reagent_purity Verify Reagent Purity start->reagent_purity Are reagents pure? steric_hindrance Consider Steric Hindrance start->steric_hindrance Are substrates sterically hindered? deprotonation_solution Use fresh, stronger base (e.g., NaH, n-BuLi). Ensure anhydrous conditions. deprotonation->deprotonation_solution reagent_purity_solution Purify aldehyde and phosphonate (distillation/chromatography). reagent_purity->reagent_purity_solution steric_hindrance_solution Increase reaction temperature. Prolong reaction time. steric_hindrance->steric_hindrance_solution

Caption: Troubleshooting logic for low HWE reaction yield.

Q: My HWE reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?

A: The HWE reaction generally favors the formation of the E-alkene. To enhance E-selectivity, consider the following:

  • Base and Counterion: Lithium and sodium bases (e.g., NaH, n-BuLi) tend to favor the E-isomer. Avoid potassium bases with crown ethers, which are known to promote Z-selectivity.

  • Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) can increase E-selectivity by allowing for equilibration to the thermodynamically more stable intermediate.

  • Phosphonate Structure: Phosphonates with smaller alkyl groups (e.g., dimethyl, diethyl) generally give higher E-selectivity.

Table 1: Effect of Reaction Conditions on HWE Stereoselectivity

Phosphonate ReagentAldehydeBase/ConditionsSolventTemp (°C)E/Z RatioReference
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt>99:1
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt99:1
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt99:1
Diethyl (2-oxopropyl)phosphonate4-NitrobenzaldehydeNaHTHFrt95:5
Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonoacetateBenzaldehydeKHMDS, 18-crown-6THF-785:95
Crimmins Acetate Aldol Reaction

This reaction is employed for the stereoselective synthesis of β-hydroxy carbonyl compounds, a key structural motif in this compound.

Q: I am struggling to achieve high diastereoselectivity in the Crimmins acetate aldol reaction. What factors are critical?

A: High diastereoselectivity in the Crimmins protocol is dependent on the formation of a rigid, chelated transition state. Key factors include:

  • Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., TiCl₄, Sn(OTf)₂) are crucial for achieving high selectivity.

  • Base: A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, is necessary to prevent side reactions.

  • Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to maximize stereocontrol.

Table 2: Diastereoselectivity in Crimmins-type Acetate Aldol Additions

AldehydeLewis AcidBaseDiastereomeric Ratio (syn:anti)Yield (%)
IsovaleraldehydeTiCl₄DIPEA97:385
BenzaldehydeTiCl₄DIPEA95:589
CyclohexanecarboxaldehydeSn(OTf)₂2,6-lutidine98:291

Experimental Protocol: Crimmins Acetate Aldol Reaction

  • To a solution of the N-acetylthiazolidinethione auxiliary in anhydrous dichloromethane (B109758) at -78 °C is added TiCl₄ (1.1 equiv).

  • After stirring for 5 minutes, DIPEA (1.2 equiv) is added, and the mixture is stirred for 1 hour.

  • The aldehyde (1.0 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the product is purified by flash chromatography.

Evans Asymmetric Alkylation (Methylation)

The Evans asymmetric alkylation is a reliable method for installing stereocenters, such as the methyl groups in this compound.

Q: My Evans methylation is giving a low diastereomeric ratio. How can I improve it?

A: The diastereoselectivity of the Evans alkylation is highly dependent on the formation of a specific Z-enolate and the subsequent face-selective alkylation. To improve the diastereomeric ratio:

  • Base and Enolate Formation: Use of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in THF at low temperatures (-78 °C) is critical for the selective formation of the Z-enolate.

  • Electrophile: The reactivity of the electrophile can influence selectivity. For less reactive electrophiles, using the sodium enolate may be beneficial.

  • Temperature Control: Strict maintenance of low temperatures throughout the deprotonation and alkylation steps is essential to prevent enolate equilibration and loss of stereoselectivity.

Table 3: Diastereoselective Evans Alkylation

N-Acyl GroupElectrophile (R-X)Base/SolventYield (%)Diastereomeric Ratio
PropionylBenzyl bromideLDA/THF80-92>99:1
PropionylMethyl iodideNaHMDS/THF85-9596:4
IsovalerylAllyl iodideLDA/THF88-94>99:1

Experimental Protocol: Evans Asymmetric Methylation

  • A solution of the N-acyl oxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • LDA (1.1 equiv) is added dropwise, and the solution is stirred for 30-60 minutes at -78 °C.

  • Methyl iodide (1.5 equiv) is then added, and the reaction is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by flash chromatography. The chiral auxiliary can then be cleaved to yield the desired methylated product.

Cross-Olefin Metathesis

Cross-metathesis is a powerful tool for C-C bond formation and was used to couple key fragments in the synthesis of this compound.

Q: My cross-metathesis reaction is resulting in a mixture of homodimers and the desired cross-product. How can I favor the cross-metathesis pathway?

A: Suppressing homodimerization is a common challenge in cross-metathesis. Several strategies can be employed:

  • Catalyst Selection: The choice of catalyst is paramount. Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and can be effective. For challenging substrates, more specialized catalysts may be required.

  • Stoichiometry of Olefin Partners: If one olefin is more prone to homodimerization, using an excess of the other olefin partner can drive the reaction towards the desired cross-product.

  • Reaction Conditions: Running the reaction at higher dilution can disfavor the bimolecular homodimerization reaction. The removal of the ethylene (B1197577) byproduct (if applicable) can also help to drive the equilibrium towards the product.

Troubleshooting Workflow for Cross-Metathesis Selectivity

CM_Selectivity_Troubleshooting start Low Cross-Product Selectivity (High Homodimerization) catalyst Evaluate Catalyst Choice start->catalyst stoichiometry Adjust Olefin Stoichiometry start->stoichiometry conditions Modify Reaction Conditions start->conditions catalyst_solution Screen different generation Grubbs/ Hoveyda-Grubbs catalysts. catalyst->catalyst_solution stoichiometry_solution Use excess of one olefin partner. stoichiometry->stoichiometry_solution conditions_solution Increase dilution. Remove ethylene byproduct. conditions->conditions_solution

Caption: Decision tree for improving cross-metathesis selectivity.

Table 4: Comparison of Catalysts for a Challenging Cross-Metathesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield of Cross-Product (%)Reference
Grubbs I5CH₂Cl₂4035
Grubbs II5CH₂Cl₂4075
Hoveyda-Grubbs II5Toluene8082
Nitro-Grela-I₂ SIPr3 x 10Toluene6048 (for a highly functionalized substrate)
Macrolactamization

The final ring-closing step to form the macrocyclic structure of this compound is a critical and often low-yielding reaction.

Q: My macrolactamization is giving low yields and significant amounts of oligomers. What can I do to improve the yield of the desired monomeric macrocycle?

A: The formation of oligomers is a common side reaction in macrolactamization due to intermolecular reactions competing with the desired intramolecular cyclization. To favor the formation of the monomeric macrocycle:

  • High Dilution: Performing the reaction under high dilution conditions (typically 0.001-0.005 M) is the most effective way to minimize intermolecular reactions.

  • Coupling Reagents: The choice of coupling reagent is critical. Reagents like HATU, HBTU, and BOP-Cl are commonly used and can be screened to find the optimal one for your specific substrate.

  • Slow Addition: Adding the linear precursor slowly via a syringe pump to a solution of the coupling reagents can maintain a low concentration of the reactive species, further promoting intramolecular cyclization.

Table 5: Comparison of Reagents for Macrolactamization in Natural Product Synthesis

Coupling ReagentAdditiveBaseSolventYield (%)Reference
HATU-DIPEADMF75
HBTUHOBtDIPEACH₂Cl₂/DMF65
BOP-Cl-DIPEADMF50-70
Yamaguchi ReagentDMAPEt₃NToluene40-60

Experimental Protocol: Macrolactamization using HATU

  • A solution of the linear amino acid precursor is prepared in a suitable solvent (e.g., DMF).

  • In a separate flask, a solution of HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF is prepared under an inert atmosphere.

  • The solution of the linear precursor is added dropwise to the reagent solution over several hours using a syringe pump, maintaining a high dilution.

  • The reaction is stirred at room temperature until completion (monitored by LC-MS).

  • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography or preparative HPLC to isolate the desired macrocycle.

References

Overcoming stereoselectivity issues in Penicitide A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Penicitide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the complex stereoselectivity challenges inherent in the synthesis of this marine natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of this compound?

A1: The primary challenge in synthesizing this compound lies in the precise control of its five stereocenters. Prior to the work of Saha and colleagues, the stereochemistry at the C-10 and C-12 positions was unassigned, and the relative configurations of the C-3 and C-5 stereocenters were also uncertain. The synthesis, therefore, requires highly diastereoselective reactions to install these centers with the correct relative and absolute configurations.

Q2: Which key reactions are used to control the stereochemistry in the synthesis of this compound?

A2: A successful convergent synthesis has been reported that utilizes a series of well-established stereoselective reactions. These include:

  • Crimmins Acetate (B1210297) Aldol (B89426) Reaction: To set the stereocenter at C-15.

  • Evans Asymmetric Methylation: To install the chiral methyl groups at C-10 and C-12.

  • Horner-Wadsworth-Emmons (HWE) Olefination: To form the C-8/C-9 double bond with high (E)-selectivity.

Q3: How was the final, correct stereostructure of this compound confirmed?

A3: The definitive stereochemical assignment was achieved through the synthesis of multiple stereoisomers of the proposed structure. By comparing the detailed ¹H and ¹³C NMR spectroscopic data of these synthetic isomers with the data reported for the natural product, the correct structure was unequivocally identified. This comparison was crucial in revising the previously proposed relative configurations of the C-3 and C-5 centers and assigning the absolute stereochemistry of all five chiral centers.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Crimmins Acetate Aldol Reaction

Problem: The reaction to create the C-15 stereocenter is yielding a low diastereomeric ratio (dr), significantly lower than the reported ~5.5:1.

Possible Causes & Solutions:

CauseRecommended Solution
Impure or Wet Reagents/Solvent Ensure all reagents, especially the aldehyde, TiCl₄, and DIPEA, are pure and that the solvent (e.g., CH₂Cl₂) is rigorously dried. Moisture will quench the Lewis acid and interfere with the transition state assembly.
Incorrect Reaction Temperature The reaction is highly sensitive to temperature. Maintain a stable low temperature (e.g., -78 °C) throughout the addition of reagents. Use a cryostat or a well-insulated bath.
Suboptimal Rate of Addition The slow, dropwise addition of the titanium enolate of the thiazolidinethione to the aldehyde solution is critical for achieving high diastereoselectivity. Rapid addition can lead to competing, less selective reaction pathways.
Incorrect Stoichiometry of Reagents Verify the precise stoichiometry of the thiazolidinethione, TiCl₄, and DIPEA. An excess or deficit of the base (DIPEA) can affect the formation and integrity of the chelated titanium enolate, which is key to stereocontrol.
Issue 2: Low (E)-Selectivity in the Horner-Wadsworth-Emmons (HWE) Olefination

Problem: The formation of the C-8/C-9 olefin results in a significant amount of the undesired (Z)-isomer.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Base or Solvent The choice of base and solvent can influence the E/Z selectivity. For stabilized phosphonate (B1237965) ylides, weaker bases like NaH or K₂CO₃ in a non-polar solvent like THF or DME generally favor the formation of the (E)-alkene.
Steric Hindrance Highly hindered aldehydes or phosphonates can sometimes lead to lower E-selectivity. Ensure the phosphonate reagent is appropriately chosen for the substrate.
Reaction Temperature Running the reaction at a slightly elevated temperature (e.g., room temperature to gentle reflux) can sometimes improve the thermodynamic E-product ratio, as the formation of the oxaphosphetane intermediate becomes more reversible.
Issue 3: Epimerization or Low Diastereoselectivity in Evans Methylation

Problem: The installation of the methyl groups at C-10 and C-12 results in a mixture of diastereomers or loss of stereochemical purity.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Enolate Formation Ensure complete deprotonation of the N-acyloxazolidinone with a suitable base (e.g., LDA or NaHMDS) at low temperature (-78 °C) before adding the alkylating agent (methyl iodide). Incomplete enolization can lead to side reactions.
Enolate Equilibration Do not allow the enolate solution to warm up before the addition of the electrophile. Prolonged reaction times or elevated temperatures can lead to enolate equilibration and loss of diastereoselectivity.
Steric Effects of the Substrate The inherent steric and electronic properties of the substrate can influence the facial bias of the alkylation. While the Evans auxiliary is powerful, highly complex substrates may require optimization of the auxiliary itself (e.g., different substituents on the oxazolidinone).
Racemization During Workup The cleavage of the chiral auxiliary must be performed under conditions that do not cause epimerization of the newly formed stereocenter. Standard methods like LiOH/H₂O₂ for hydrolysis or LiBH₄ for reduction are generally mild.

Quantitative Data Summary

The following table summarizes the reported diastereoselectivity for a key step in the synthesis of a this compound fragment.

Reaction StepKey ReagentsDiastereomeric Ratio (dr)YieldReference
Crimmins Acetate AldolTiCl₄, DIPEA, Thiazolidinethione5.5 : 1Good

Experimental Protocols

Protocol 1: Crimmins Acetate Aldol Reaction for C-15 Stereocenter

This protocol is a representative procedure for a titanium-mediated acetate aldol reaction to install a syn-aldol moiety, as was critical in the this compound synthesis.

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add the appropriate N-acetyl thiazolidinethione (1.1 eq.) and dry dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere. Cool the solution to -78 °C.

  • Enolate Formation: Slowly add titanium(IV) chloride (TiCl₄, 1.1 eq.) to the stirred solution. Following this, add N,N-diisopropylethylamine (DIPEA, 1.2 eq.) dropwise. Allow the resulting dark red solution to stir at -78 °C for 30-60 minutes.

  • Aldol Addition: In a separate flask, prepare a solution of the aldehyde substrate (1.0 eq.) in dry CH₂Cl₂ and cool to -78 °C. Transfer the aldehyde solution to the titanium enolate solution via cannula.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the consumption of the aldehyde by TLC.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_fragment1 δ-Lactone Fragment Synthesis cluster_fragment2 Side-Chain Fragment Synthesis cluster_coupling Fragment Coupling and Final Steps start1 L-Aspartic Acid Derivative aldehyde1 Aldehyde Intermediate start1->aldehyde1 crimmins Crimmins Acetate Aldol Reaction (Sets C-15 Stereo) aldehyde1->crimmins lactone δ-Lactone Fragment crimmins->lactone metathesis Cross-Metathesis lactone->metathesis start2 D-Aspartic Acid Derivative evans1 Evans Methylation (Sets C-12 Stereo) start2->evans1 evans2 Evans Methylation (Sets C-10 Stereo) evans1->evans2 hwe_reagent HWE Reagent (C8-C9 Olefin) side_chain Side-Chain Fragment hwe_reagent->side_chain evans2->hwe_reagent side_chain->metathesis reduction Hydrogenation metathesis->reduction deprotection Desilylation reduction->deprotection penicitide_a This compound deprotection->penicitide_a

Caption: Convergent synthetic workflow for this compound.

Logic Diagram for Troubleshooting Aldol Stereoselectivity

G cluster_reagents Reagent & Solvent Purity cluster_conditions Reaction Conditions cluster_stoichiometry Stoichiometry start Low Diastereoselectivity in Aldol Reaction check_moisture Moisture Present? start->check_moisture check_temp Temperature Stable at -78°C? start->check_temp check_addition Slow Reagent Addition? start->check_addition check_stoich Correct TiCl4/DIPEA Ratio? start->check_stoich action_dry Rigorously Dry Solvents & Reagents check_moisture->action_dry Yes action_stabilize_temp Use Cryostat/ Insulated Bath check_temp->action_stabilize_temp No action_slow_addition Add Dropwise via Syringe Pump check_addition->action_slow_addition No action_recalculate Recalculate & Re-weigh Reagents check_stoich->action_recalculate No

Caption: Troubleshooting logic for the Crimmins aldol reaction.

Technical Support Center: Penicitide A Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Penicitide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: As of the latest literature review, specific stability and degradation studies on this compound are not publicly available. The information provided herein is based on the chemical structure of this compound, which contains a lactone (cyclic ester) functional group, and general principles of lactone stability. The experimental protocols and data are derived from studies on structurally similar compounds and should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound in solution?

Based on its chemical structure, which includes a lactone ring, the primary degradation pathway for this compound in solution is expected to be hydrolysis. This reaction involves the cleavage of the ester bond in the lactone ring by water, resulting in a linear hydroxy carboxylic acid. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

2. How does pH affect the stability of this compound?

The stability of lactones like this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 4): Hydrolysis can be catalyzed by acid. The reaction is typically slower than under basic conditions.

  • Neutral Conditions (pH ~ 7): Spontaneous hydrolysis occurs, although generally at a slower rate compared to acidic or basic conditions.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis is typically the most rapid degradation pathway. The hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon of the ester and leading to rapid ring-opening.

For optimal stability, it is recommended to maintain this compound solutions at a slightly acidic pH (e.g., pH 4-6), if compatible with the experimental requirements.

3. What is the impact of temperature on this compound stability?

As with most chemical reactions, the rate of this compound degradation (hydrolysis) increases with temperature. For long-term storage of solutions, it is advisable to use lower temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to minimize degradation. The exact temperature dependence should be determined experimentally for your specific formulation.

4. Which solvents are recommended for dissolving and storing this compound?

For initial dissolution, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are commonly used. For aqueous experiments, it is crucial to minimize the water content in stock solutions and to prepare aqueous dilutions immediately before use. When preparing aqueous solutions, use buffers at a slightly acidic pH (4-6) to enhance stability.

5. How can I monitor the degradation of this compound in my experiments?

The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. An HPLC method can separate the intact this compound from its degradation products. By tracking the decrease in the peak area of this compound and the increase in the peak area of the degradation product over time, the rate of degradation can be quantified.

Troubleshooting Guides

Issue: Rapid loss of this compound activity in my cell-based assay.

  • Possible Cause: Degradation of this compound in the cell culture medium. Cell culture media are typically buffered at physiological pH (~7.4), which can lead to hydrolysis of the lactone ring.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to measure the concentration of this compound in your cell culture medium over the duration of your assay using HPLC.

    • Fresh Preparations: Prepare fresh dilutions of this compound in the medium immediately before each experiment.

    • pH Optimization: If your experimental system allows, consider testing the effect of slightly lowering the pH of the medium to see if stability improves without affecting your cells.

    • Protective Formulations: For in vivo or long-term in vitro studies, consider formulating this compound in a more stable vehicle, such as a lipid-based delivery system, although this requires significant formulation development.

Issue: Inconsistent results between experimental replicates.

  • Possible Cause: Inconsistent handling and storage of this compound stock solutions and dilutions.

  • Troubleshooting Steps:

    • Standardized Protocol: Ensure a standardized protocol for the preparation, storage, and handling of all this compound solutions.

    • Stock Solution Stability: Aliquot your stock solution after the initial preparation to avoid multiple freeze-thaw cycles. Store aliquots at -80°C.

    • Working Solution Stability: Assess the stability of your working dilutions under the actual experimental conditions (temperature, light exposure, container type). Prepare fresh working solutions for each experiment.

Quantitative Data and Experimental Protocols

As specific data for this compound is unavailable, the following tables and protocols are representative examples based on studies of similar lactone-containing molecules.

Table 1: Representative pH-Dependent Degradation of a Lactone Compound
pHTemperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
3.0371200.0058
5.0372500.0028
7.437480.0144
9.03750.1386

Data is hypothetical and for illustrative purposes only.

Table 2: Representative Temperature-Dependent Degradation of a Lactone Compound at pH 7.4
Temperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
45000.0014
251500.0046
37480.0144

Data is hypothetical and for illustrative purposes only.

Experimental Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • HPLC system with UV or MS detector

  • pH meter

  • Incubator/water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C).

    • Due to expected rapid degradation, take aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes), neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid sample in acetonitrile and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the solution by HPLC.

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS detection for peak identification.

  • Analysis: Monitor the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Diagrams

G cluster_degradation This compound Degradation Pathway Penicitide_A This compound (Lactone) Transition_State Tetrahedral Intermediate Penicitide_A->Transition_State H₂O (Hydrolysis) Degradation_Product Hydroxy Carboxylic Acid (Inactive) Transition_State->Degradation_Product Ring Opening G cluster_workflow Experimental Workflow for Stability Assessment Start Prepare this compound Stock Solution Stress Expose to Stress Conditions (pH, Temp, Light) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC-UV/MS Sample->Analyze Quantify Quantify Parent Compound and Degradants Analyze->Quantify Determine Determine Degradation Rate and Pathway Quantify->Determine

Technical Support Center: Optimizing Penicitide A Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing the yield of Penicitide A from Penicillium chrysogenum.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the culture medium composition to produce this compound?

A1: A good starting point for a this compound production medium is based on formulations used for other secondary metabolites from Penicillium chrysogenum. A common basal medium includes a carbon source, a nitrogen source, and mineral salts. For instance, a medium containing sucrose (B13894) and yeast extract has been shown to be effective for penicillin production and can be adapted for this compound.

Q2: What are the key physical parameters to control during fermentation for this compound production?

A2: The critical physical parameters to control are temperature, pH, and agitation/aeration. The optimal ranges for these parameters often need to be determined empirically for each specific strain and fermentation setup.

Q3: How long should the fermentation be carried out to maximize this compound yield?

A3: The production of secondary metabolites like this compound is often growth-phase dependent. Typically, maximum yield is achieved in the stationary phase, which can be between 6 to 8 days of cultivation. It is recommended to perform a time-course experiment to determine the optimal harvest time for your specific conditions.

Q4: My P. chrysogenum strain is a high-yield penicillin producer. Could this affect this compound production?

A4: Yes, it is possible. Many industrial high-yielding penicillin strains of P. chrysogenum have undergone extensive classical strain improvement. This process often leads to the silencing or downregulation of other secondary metabolite pathways to channel precursors towards penicillin biosynthesis.[1][2][3] It is possible that the biosynthetic pathway for this compound is less active in such strains.

Q5: Are there any known precursors that can be fed to the culture to increase this compound yield?

A5: As this compound is a polyketide, its biosynthesis originates from simple carboxylic acid units. While specific precursor feeding strategies for this compound are not well-documented, ensuring an adequate supply of primary metabolites that feed into the polyketide synthesis pathway is crucial. Optimizing the carbon source in the medium is a key step in this regard.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound yield.

Problem Possible Cause Troubleshooting Steps
Low or no this compound production, but good biomass growth. The culture conditions are optimized for growth but not for secondary metabolite production. Secondary metabolism is often triggered by nutrient limitation or stress.1. Optimize the Carbon-to-Nitrogen (C:N) ratio: Systematically vary the concentrations of your carbon and nitrogen sources. 2. Test different nutrient sources: Evaluate alternative carbon sources (e.g., glucose, lactose, glycerol) and nitrogen sources (e.g., peptone, ammonium (B1175870) sulfate). 3. Induce stress: Consider introducing mild stress conditions, such as phosphate (B84403) limitation, towards the end of the exponential growth phase.
Inconsistent this compound yield between batches. Variability in inoculum quality, media preparation, or fermentation conditions.1. Standardize inoculum: Use a consistent method for spore suspension preparation or mycelial inoculum culture, ensuring the same age and concentration. 2. Ensure media consistency: Prepare media with precisely weighed components and use high-quality water. 3. Calibrate probes: Regularly calibrate pH and dissolved oxygen probes to ensure accurate control of fermentation parameters.
This compound production starts but then ceases prematurely. Depletion of a crucial nutrient or precursor, or accumulation of inhibitory byproducts.1. Fed-batch cultivation: Implement a fed-batch strategy to maintain optimal concentrations of key nutrients throughout the fermentation. 2. pH control: Maintain the pH within the optimal range, as pH shifts can inhibit enzyme activity. 3. Byproduct analysis: If possible, analyze the culture broth for potential inhibitory byproducts.
Foaming in the fermenter. High protein content in the medium (e.g., from yeast extract or peptone) combined with high agitation and aeration.1. Use an antifoaming agent: Add a sterile antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize agitation and aeration: Reduce agitation speed or aeration rate while ensuring sufficient dissolved oxygen levels are maintained.

Data Presentation: Optimizing Culture Conditions

The following tables provide a structured overview of key parameters for optimizing this compound yield, based on studies of secondary metabolite production in Penicillium. These values should be considered as starting points for optimization experiments.

Table 1: Media Composition Optimization

Component Parameter Range to Investigate Example Starting Point
Carbon Source TypeGlucose, Sucrose, Lactose, Glycerol21 g/L Sucrose
Concentration10 - 50 g/L
Nitrogen Source TypeYeast Extract, Peptone, (NH₄)₂SO₄3 g/L Yeast Extract
Concentration1 - 10 g/L
Phosphate Source TypeKH₂PO₄0.5 - 2 g/L
Concentration
Trace Elements SolutionStandard fungal trace element solutionsAs per standard protocols

Table 2: Physical Parameter Optimization

Parameter Range to Investigate Example Starting Point
Temperature 20 - 30 °C25 °C
pH 5.0 - 7.56.5
Agitation 100 - 250 rpm (shake flask)150 rpm
Dissolved Oxygen (DO) 20 - 60% (bioreactor)Maintain >30%

Experimental Protocols

1. One-Factor-at-a-Time (OFAT) Media Optimization

  • Objective: To identify the optimal concentration of a single media component for this compound production.

  • Methodology:

    • Prepare a basal medium with all components at a fixed concentration, except for the one being tested.

    • Create a series of flasks where the concentration of the test component is varied across a defined range (e.g., Sucrose at 10, 20, 30, 40, 50 g/L).

    • Inoculate all flasks with a standardized inoculum of P. chrysogenum.

    • Incubate the flasks under constant temperature, pH, and agitation.

    • Harvest the cultures at a predetermined time point (e.g., 7 days).

    • Extract and quantify the this compound yield from each flask.

    • The concentration that results in the highest yield is considered the optimum for that component under the tested conditions.

2. Inoculum Preparation

  • Objective: To prepare a standardized inoculum for consistent fermentation results.

  • Methodology:

    • Grow P. chrysogenum on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.

    • Aseptically add a sterile solution (e.g., 0.85% saline with 0.01% Tween 80) to the agar plate.

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Determine the spore concentration using a hemocytometer.

    • Dilute the spore suspension to the desired concentration (e.g., 1 x 10⁷ spores/mL) for inoculating the fermentation medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis spore_plate Spore Plate Culture spore_suspension Spore Suspension spore_plate->spore_suspension Harvest Spores inoculum_culture Inoculum Seed Culture spore_suspension->inoculum_culture Inoculate production_flask Production Fermentation Flask/Bioreactor inoculum_culture->production_flask Inoculate extraction Solvent Extraction production_flask->extraction Harvest Broth quantification HPLC/LC-MS Quantification extraction->quantification Analyze Extract data_analysis Data Analysis & Optimization quantification->data_analysis Yield Data

Caption: Experimental workflow for this compound production and optimization.

hypothetical_biosynthesis cluster_primary Primary Metabolism cluster_polyketide Polyketide Synthesis cluster_modification Post-PKS Modification acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain Chain Elongation cyclization Cyclization polyketide_chain->cyclization Tailoring Enzymes reduction Reduction cyclization->reduction penicitide_a This compound reduction->penicitide_a

Caption: Hypothetical biosynthetic pathway for this compound.

References

Technical Support Center: Isolation of Penicitide A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Penicitide A from fungal cultures, primarily Penicillium chrysogenum.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the isolation and purification of this compound.

FAQ 1: Low or No Yield of this compound in the Crude Extract

Question: I am not detecting any or very low amounts of this compound in my crude fungal extract. What are the possible causes and how can I improve the yield?

Answer:

Low yields of this compound can stem from several factors, ranging from suboptimal fermentation conditions to inefficient extraction procedures. Here’s a systematic approach to troubleshoot this issue:

1. Fungal Strain and Culture Conditions:

  • Strain Viability and Productivity: Ensure you are using a high-producing strain of Penicillium chrysogenum. The productivity of secondary metabolites can vary significantly between different isolates. If possible, obtain a strain with a documented history of producing polyketides.

  • Culture Medium Composition: The composition of the fermentation medium is critical for secondary metabolite production. High concentrations of glucose, ammonium, or phosphate (B84403) can repress the biosynthesis of polyketides like this compound.[1]

    • Recommendation: Optimize the carbon and nitrogen sources. Sucrose (B13894) has been shown to be an effective carbon source for secondary metabolite production in P. chrysogenum.[2] A combination of yeast extract and sucrose can provide a balanced medium for both growth and production.[2]

  • Fermentation Parameters: Temperature, pH, and aeration play a crucial role.

    • Temperature: The optimal temperature for secondary metabolite production in P. chrysogenum is typically between 25-28°C.[2]

    • pH: The biosynthesis of many fungal secondary metabolites is favored under specific pH conditions. For P. chrysogenum, a starting pH of around 6.5 is often used.[3]

    • Aeration: Adequate aeration is necessary for the growth of filamentous fungi and subsequent metabolite production. A shaker speed of around 120 rpm is a good starting point for flask cultures.

  • Incubation Time: Secondary metabolite production usually occurs during the stationary phase of fungal growth. The optimal production time for penicillin, another secondary metabolite from P. chrysogenum, is between 6-8 days. You may need to perform a time-course experiment to determine the peak production of this compound.

2. Extraction Efficiency:

  • Solvent Choice: this compound is a moderately polar molecule due to its hydroxyl groups and lactone ring. The choice of extraction solvent is therefore critical.

    • Recommendation: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting moderately polar fungal metabolites. Methanol (B129727) can also be used, but may extract more polar impurities like sugars. A sequential extraction with solvents of increasing polarity can also be effective.

  • Extraction Method:

    • Liquid-Liquid Extraction: For liquid cultures, the fermentation broth should be separated from the mycelia. This compound may be present in both, so it is advisable to extract both the culture filtrate and the mycelial biomass. The mycelia can be homogenized or sonicated in the extraction solvent to improve efficiency.

    • Solid-State Fermentation: If using a solid substrate like rice, the entire culture can be extracted with an appropriate organic solvent.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low/No this compound Yield check_strain Verify Fungal Strain (High-producing isolate?) start->check_strain optimize_culture Optimize Fermentation Conditions check_strain->optimize_culture Strain is viable end_bad Still Low Yield (Consider advanced techniques e.g., co-culture) check_strain->end_bad Strain is non-producing time_course Perform Time-Course Experiment optimize_culture->time_course medium_composition Adjust Medium (Carbon/Nitrogen Ratio) optimize_culture->medium_composition fermentation_params Check pH, Temp, Aeration optimize_culture->fermentation_params check_extraction Evaluate Extraction Procedure solvent_choice Test Different Extraction Solvents check_extraction->solvent_choice extraction_method Modify Extraction Method (e.g., sonication) check_extraction->extraction_method time_course->check_extraction medium_composition->check_extraction fermentation_params->check_extraction end_good Improved Yield solvent_choice->end_good analyze_both_phases Extract both Mycelia and Broth extraction_method->analyze_both_phases analyze_both_phases->end_good

Caption: Troubleshooting workflow for low this compound yield.

FAQ 2: this compound Degradation During Isolation

Question: I suspect that my isolated this compound is degrading during the purification process. What could be causing this and how can I prevent it?

Answer:

The most likely cause of this compound degradation is the hydrolysis of its lactone ring. Lactone rings are susceptible to hydrolysis under basic (alkaline) conditions.

  • pH-Dependent Stability: The equilibrium between the closed, active lactone form and the open, inactive carboxylate form is highly pH-dependent.

    • Acidic Conditions (pH < 7): The closed lactone ring is favored and stable.

    • Neutral to Basic Conditions (pH ≥ 7.4): The lactone ring is prone to reversible hydrolysis, opening to form the inactive carboxylate. This process is accelerated at higher pH values.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis, especially under non-acidic conditions.

Preventive Measures:

  • Maintain Acidic Conditions: Throughout the extraction and purification process, ensure that the pH of all aqueous solutions is maintained below 7, preferably in the range of pH 3-5. This can be achieved by using buffered solutions or by adding a small amount of a weak acid like acetic acid or formic acid to your solvents.

  • Control Temperature: Perform all extraction and purification steps at low temperatures (e.g., on ice or at 4°C) whenever possible. Use a cooled autosampler for HPLC analysis.

  • Solvent Choice: Use HPLC-grade solvents to avoid impurities that could catalyze degradation.

  • Storage: Store the crude extract and purified fractions at low temperatures (-20°C or below) in a slightly acidic solvent mixture.

Logical Diagram for Preventing Degradation:

DegradationPrevention start This compound Degradation (Suspected Lactone Hydrolysis) control_ph Maintain Acidic pH (pH 3-5) start->control_ph control_temp Control Temperature (Work at 4°C) start->control_temp solvent_purity Use High-Purity (HPLC-grade) Solvents start->solvent_purity extraction Extraction control_ph->extraction chromatography Chromatography control_ph->chromatography hplc HPLC Analysis control_ph->hplc control_temp->extraction control_temp->chromatography control_temp->hplc solvent_purity->chromatography solvent_purity->hplc storage Proper Storage (-20°C, acidic solvent) final_product Stable this compound storage->final_product extraction->chromatography chromatography->hplc hplc->storage

Caption: Key steps to prevent this compound degradation.

FAQ 3: Co-elution of Impurities During Chromatography

Question: I am having difficulty separating this compound from other co-eluting impurities during column chromatography. How can I improve the resolution?

Answer:

Co-elution of impurities is a common challenge in the purification of natural products. Here are several strategies to improve the separation of this compound:

1. Choice of Chromatography Mode:

  • Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. It is effective for separating moderately polar compounds.

  • Reversed-Phase Chromatography (RPC): This is the most common HPLC mode and uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).

2. Optimization of Mobile Phase:

  • Solvent System: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate or isopropanol) is typically used. For reversed-phase, a gradient of increasing organic solvent (acetonitrile or methanol) in water is common.

  • Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often more effective than an isocratic elution (constant mobile phase composition) for separating complex mixtures. A shallower gradient can improve the resolution of closely eluting peaks.

  • Additives: For reversed-phase HPLC, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution, especially for compounds with acidic or basic functionalities. This also helps to maintain the stability of the lactone ring.

3. Stationary Phase Selection:

  • Particle Size: Columns with smaller particle sizes provide higher resolution but also generate higher backpressure.

  • Pore Size: The pore size of the stationary phase should be appropriate for the size of the molecule being purified.

  • Alternative Stationary Phases: If silica or C18 columns do not provide adequate separation, consider using a different stationary phase, such as one with cyano or amino functional groups for normal-phase, or a C8 or phenyl column for reversed-phase.

4. Sample Loading:

  • Overloading: Overloading the column can lead to broad, poorly resolved peaks. Reduce the amount of crude extract loaded onto the column.

  • Sample Dissolution: Dissolve the sample in a small volume of the initial mobile phase or a weaker solvent to ensure a narrow injection band.

Decision Tree for Improving Chromatographic Resolution:

ChromatographyResolution start Poor Resolution of This compound Peak optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase check_loading Check Sample Loading start->check_loading change_stationary_phase Change Stationary Phase start->change_stationary_phase change_gradient Adjust Gradient Slope (make it shallower) optimize_mobile_phase->change_gradient try_different_solvents Try Different Solvent System optimize_mobile_phase->try_different_solvents end_good Improved Resolution change_gradient->end_good try_different_solvents->end_good reduce_load Reduce Sample Amount check_loading->reduce_load change_dissolution Dissolve in Weaker Solvent check_loading->change_dissolution reduce_load->end_good change_dissolution->end_good smaller_particles Use Column with Smaller Particle Size change_stationary_phase->smaller_particles different_chemistry Try Different Column Chemistry (e.g., C8, Phenyl) change_stationary_phase->different_chemistry smaller_particles->end_good different_chemistry->end_good

Caption: Decision tree for improving chromatographic resolution.

Data Presentation: Quantitative Parameters for this compound Isolation

The following tables provide representative quantitative data to guide the optimization of this compound isolation. These values are based on typical conditions for the isolation of moderately polar polyketides from fungal cultures.

Table 1: Comparison of Fermentation Media for Secondary Metabolite Production

Medium ComponentConcentration RangeTypical Value for P. chrysogenumExpected Outcome
Carbon Source (Sucrose)20-50 g/L21 g/LPrimary energy source for growth and biosynthesis
Nitrogen Source (Yeast Extract)2-5 g/L3 g/LProvides essential amino acids and growth factors
Initial pH5.5 - 7.06.5Influences enzyme activity and metabolite stability
Temperature24-30°C25-28°CAffects fungal growth rate and enzyme kinetics
Shaker Speed100-180 rpm120 rpmEnsures adequate aeration for fungal metabolism

Table 2: Extraction Solvent Efficiency for Moderately Polar Fungal Metabolites

SolventPolarity IndexTypical Yield Range (%)Comments
n-Hexane0.1LowExtracts non-polar lipids and fats
Chloroform4.1ModerateGood for a range of polarities, but toxic
Ethyl Acetate4.4HighExcellent for moderately polar compounds like this compound
Acetone (B3395972)5.1HighCan extract a broad range of metabolites, may co-extract fats
Methanol5.1HighExtracts a wide range of polarities, including sugars
Ethanol4.3HighSimilar to methanol, good for moderately polar compounds

Table 3: Representative HPLC Parameters for this compound Purification

ParameterNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Silica Gel (5 µm)C18 (5 µm)
Mobile Phase A n-HexaneWater + 0.1% Formic Acid
Mobile Phase B Ethyl AcetateAcetonitrile + 0.1% Formic Acid
Gradient 10% to 50% B over 30 min30% to 80% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Expected Retention This compound elutes as polarity of mobile phase increasesThis compound elutes as polarity of mobile phase decreases

Table 4: Common Solvent Systems for Crystallization of Aliphatic Polyketides

Primary Solvent (dissolves this compound)Anti-Solvent (this compound is insoluble)ProcedureExpected Outcome
Acetonen-HexaneSlow addition of hexane to acetone solutionCan yield good quality crystals
Ethyl Acetaten-HexaneSlow evaporation of ethyl acetate from a mixed solvent systemOften effective for moderately polar compounds
MethanolWaterSlow addition of water to a methanol solutionSuitable for more polar compounds, may require cooling
Dichloromethane (B109758)n-HexaneSlow diffusion of hexane vapor into a dichloromethane solutionCan produce high-quality single crystals

Experimental Protocols

This section provides detailed methodologies for the key experiments in the isolation of this compound.

Protocol 1: Fermentation of Penicillium chrysogenum
  • Prepare the seed culture medium: In a 250 mL Erlenmeyer flask, dissolve 3 g of yeast extract and 21 g of sucrose in 1 L of distilled water. Adjust the pH to 6.5. Autoclave at 121°C for 20 minutes.

  • Inoculate the seed culture: In a sterile environment, inoculate the cooled medium with a pure culture of P. chrysogenum.

  • Incubate the seed culture: Incubate the flask at 25-28°C on a rotary shaker at 120 rpm for 2-3 days.

  • Prepare the production medium: Prepare a larger volume of the same medium as the seed culture in a suitable fermentation vessel.

  • Inoculate the production culture: Transfer the seed culture to the production medium (a 5-10% v/v inoculum is typical).

  • Incubate the production culture: Incubate under the same conditions as the seed culture for 6-8 days. Monitor the culture for growth and contamination.

Protocol 2: Extraction of this compound
  • Separate mycelia and broth: After fermentation, separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extract the culture broth: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction two more times. Combine the ethyl acetate extracts.

  • Extract the mycelia: Homogenize the fungal biomass in ethyl acetate (e.g., using a blender or a mortar and pestle with sand). Stir the mixture for several hours at room temperature. Filter the mixture and collect the ethyl acetate. Repeat the extraction of the mycelial residue. Combine the ethyl acetate extracts.

  • Combine and concentrate the extracts: Combine all the ethyl acetate extracts from the broth and mycelia. Dry the combined extract over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Store the crude extract: Store the dried crude extract at -20°C until further purification.

Protocol 3: Column Chromatography Purification
  • Prepare the column: Pack a glass column with silica gel (for normal-phase chromatography) in a non-polar solvent like n-hexane.

  • Prepare the sample: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Load the sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner (e.g., starting with 9:1 hexane:ethyl acetate, then 8:2, and so on).

  • Collect fractions: Collect fractions of the eluate in test tubes.

  • Analyze fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under UV light or by staining.

  • Combine and concentrate fractions: Combine the fractions that contain pure or enriched this compound and concentrate them under reduced pressure.

Protocol 4: Crystallization of this compound
  • Select a solvent system: Choose a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures. A common approach is to use a binary solvent system with a "good" solvent (dissolves the compound well) and a "poor" solvent (in which the compound is insoluble). (See Table 4 for suggestions).

  • Dissolve the compound: Dissolve the purified this compound in a minimal amount of the hot "good" solvent.

  • Induce crystallization:

    • Slow cooling: Allow the hot solution to cool slowly to room temperature, and then in a refrigerator or freezer.

    • Anti-solvent addition: Slowly add the "poor" solvent to the solution at room temperature until it becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

  • Collect the crystals: Once crystals have formed, collect them by vacuum filtration.

  • Wash the crystals: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

  • Dry the crystals: Dry the crystals under vacuum to remove any residual solvent.

Overall Experimental Workflow:

ExperimentalWorkflow start Start: Pure Culture of P. chrysogenum fermentation Fermentation (Optimized Medium & Conditions) start->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_analysis Fraction Analysis (TLC) column_chromatography->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions hplc_purification HPLC Purification (Reversed-Phase) combine_fractions->hplc_purification crystallization Crystallization hplc_purification->crystallization final_product Pure this compound crystallization->final_product

Caption: General workflow for the isolation of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Penicitide A in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Penicitide A in biological assays. Given the limited availability of specific solubility data for this compound, this guide leverages general principles for handling hydrophobic marine natural products, using the known structure of this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a marine-derived secondary metabolite with the chemical formula C18H34O4. Its structure, which includes a long aliphatic chain, suggests that it is a hydrophobic molecule.[1] Hydrophobic compounds like this compound often exhibit poor solubility in the aqueous buffers typically used in biological assays. This can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the first step I should take when encountering solubility issues with this compound?

A2: The initial step is to create a concentrated stock solution in a suitable organic solvent. This is a standard practice for compounds that are not readily soluble in aqueous solutions. The choice of solvent is critical and should be tested empirically.

Q3: Which organic solvents are recommended for creating a this compound stock solution?

A3: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power and compatibility with many biological assays at low final concentrations. Other potential organic solvents include ethanol, methanol (B129727), dimethylformamide (DMF), and acetonitrile. The choice of solvent may depend on the specific assay and cell type being used, as some solvents can be toxic at higher concentrations.

Q4: My this compound precipitates when I dilute the stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "crashing out." To avoid this, you can try the following:

  • Gradual Dilution: Add the aqueous buffer to your this compound stock solution slowly and with gentle vortexing. This gradual change in solvent polarity can help keep the compound in solution.

  • Increase the Co-solvent Concentration: If your assay can tolerate it, increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might be necessary. Always include a vehicle control with the same final solvent concentration in your experiment.

  • Use of a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your assay buffer can help to maintain the solubility of hydrophobic compounds.

  • Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.

Q5: Are there alternative formulation strategies to improve the solubility of this compound for in vivo studies?

A5: Yes, for in vivo applications where direct injection of organic solvents is not ideal, several formulation strategies can be employed. These include the use of:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can carry both hydrophobic and hydrophilic compounds.

  • Nanoparticles: Biodegradable polymeric nanoparticles can be used to encapsulate hydrophobic drugs for targeted delivery and improved solubility.

  • Co-solvent systems: A mixture of biocompatible solvents, such as polyethylene (B3416737) glycol (PEG) and ethanol, can be used to dissolve the compound for administration.

Troubleshooting Guide for this compound Solubility

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in the initial organic solvent. The chosen solvent has insufficient solubilizing power for this compound.Try a stronger organic solvent (e.g., if methanol fails, try DMSO or DMF). Gentle warming (to 37°C) or brief sonication may also aid dissolution.
The stock solution appears cloudy or has visible precipitate after storage. The compound has low solubility in the chosen solvent at the stored temperature (e.g., -20°C or -80°C). The compound may have degraded.Store the stock solution at room temperature if it is stable. If refrigeration is necessary, try a lower stock concentration. Before use, allow the stock solution to fully equilibrate to room temperature and vortex thoroughly.
Inconsistent results are observed between experiments. The compound is not fully solubilized, leading to variations in the actual concentration in the assay.Prepare fresh dilutions from the stock solution for each experiment. Ensure the stock solution is clear before making dilutions. Consider using a kinetic solubility assay to determine the solubility limit in your specific assay buffer.
Cell death or altered cell morphology is observed in the vehicle control. The concentration of the organic solvent is too high and is causing cellular toxicity.Determine the maximum tolerable solvent concentration for your cell line. Keep the final solvent concentration in your assay as low as possible, typically below 0.5% for DMSO.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex gently.

Protocol 2: Preparing Assay-Ready Solutions of this compound
  • Intermediate Dilution (Optional): If a large dilution factor is required, prepare an intermediate dilution of the this compound stock solution in the same organic solvent.

  • Final Dilution: Slowly add the this compound stock solution (or intermediate dilution) to the pre-warmed (to assay temperature) aqueous assay buffer while vortexing gently. The final concentration of the organic solvent should be kept to a minimum and be consistent across all experimental and control groups. For example, to make a 10 µM solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 999 µL of assay buffer.

  • Final Check: Ensure the final solution is clear before adding it to the assay system (e.g., cell culture plate).

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Assay Dilution cluster_assay Biological Assay weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock Concentrated Stock dissolve->stock Clear Solution dilute Dilute in Assay Buffer stock->dilute check Check for Precipitation dilute->check add_to_assay Add to Assay System check->add_to_assay No Precipitate troubleshoot Troubleshoot (e.g., change solvent, use surfactant) check->troubleshoot Precipitate Observed incubate Incubate add_to_assay->incubate measure Measure Endpoint incubate->measure

Caption: Workflow for preparing this compound for biological assays.

hypothetical_pathway Penicitide_A This compound (Hydrophobic Compound) Membrane Cell Membrane Penicitide_A->Membrane Crosses or Interacts with Receptor Membrane Receptor / Intracellular Target Membrane->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates / Inhibits Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory Effect) Gene_Expression->Biological_Response

References

Avoiding byproducts in the synthesis of Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproducts during the synthesis of Penicitide A.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproduct formation in the total synthesis of this compound?

The total synthesis of this compound is a multi-step process involving several key reactions, each with the potential for side reactions and byproduct formation.[1][2][3] The most critical steps where byproducts can arise are:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Formation of the undesired Z-isomer instead of the target E-isomer.

  • Crimmins Acetate (B1210297) Aldol (B89426) Reaction: Generation of diastereomers due to poor stereocontrol.[2]

  • Evans Methylation: Incomplete methylation or formation of diastereomeric products.[2]

  • Cross-Metathesis: Homodimerization of the coupling partners and formation of E/Z isomers.

  • Final Lactonization: Incomplete cyclization or formation of oligomeric byproducts.

Q2: How can I minimize the formation of the Z-isomer during the Horner-Wadsworth-Emmons (HWE) olefination step?

The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions and the nature of the phosphonate (B1237965) reagent. To favor the formation of the E-isomer:

  • Choice of Base: Use of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) as the base generally favors the E-isomer.

  • Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can enhance the stereoselectivity.

  • Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF) are typically used.

  • Aldehyde Purity: Ensure the aldehyde starting material is free of acidic impurities which can affect the stereochemical course of the reaction.

Q3: What are the key parameters to control diastereoselectivity in the Crimmins acetate aldol reaction?

The Crimmins aldol reaction is a powerful tool for establishing stereocenters, but achieving high diastereoselectivity is crucial. Key parameters include:

  • Chiral Auxiliary: The choice of the thiazolidinethione chiral auxiliary is critical.

  • Lewis Acid: Titanium tetrachloride (TiCl4) is commonly used as the Lewis acid. The stoichiometry and addition rate of TiCl4 can influence the selectivity.

  • Base: A hindered base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is used to generate the titanium enolate. The choice and stoichiometry of the base are important.

  • Temperature: Strict control of low reaction temperatures (typically -78 °C) is essential to maximize diastereoselectivity.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio in the Crimmins Acetate Aldol Reaction
Symptom Possible Cause Troubleshooting Step
The 1H NMR spectrum of the crude product shows a nearly 1:1 mixture of diastereomers.Incorrect reaction temperature. Ensure the reaction is maintained at -78 °C during the addition of all reagents. Use a calibrated low-temperature thermometer.
Improper stoichiometry of Lewis acid or base. Carefully check the molar equivalents of TiCl4 and DIPEA. Titrate the base if its concentration is uncertain.
Presence of water in the reaction. Use freshly distilled solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Slow enolization. Increase the enolization time after the addition of the base and before the addition of the aldehyde.
Issue 2: Formation of Homodimers during Cross-Metathesis
Symptom Possible Cause Troubleshooting Step
Mass spectrometry analysis of the product mixture shows significant peaks corresponding to the homodimers of both coupling partners.Catalyst activity is low. Use a fresh batch of the Grubbs catalyst. Ensure proper storage of the catalyst under inert conditions.
Incorrect stoichiometry of reactants. While a 1:1 stoichiometry is common, a slight excess of one partner (e.g., 1.1 to 1.2 equivalents) can sometimes favor the cross-product.
High reaction concentration. Run the reaction at a lower concentration to disfavor bimolecular homodimerization.
Inefficient catalyst. Consider using a more active second-generation Grubbs catalyst or a Hoveyda-Grubbs catalyst.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
  • Preparation: A flame-dried round-bottom flask is charged with the phosphonate reagent (1.1 eq.) and anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Deprotonation: The solution is cooled to -78 °C, and sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq. as a solution in THF) is added dropwise. The mixture is stirred at -78 °C for 30 minutes.

  • Aldehyde Addition: A solution of the aldehyde (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 4-6 hours, monitoring by TLC.

  • Quenching and Workup: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired E-alkene.

Protocol 2: Crimmins Acetate Aldol Reaction
  • Preparation: To a flame-dried round-bottom flask, add the N-acetylthiazolidinethione (1.0 eq.) and anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.

  • Titanium Enolate Formation: Cool the solution to -78 °C. Add titanium tetrachloride (TiCl4, 1.1 eq.) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq.). Stir the resulting deep red solution at -78 °C for 1 hour.

  • Aldehyde Addition: A solution of the aldehyde (1.2 eq.) in anhydrous DCM is added dropwise at -78 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and filtered through a pad of celite. The filtrate is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to isolate the desired diastereomer.

Visualizations

experimental_workflow cluster_fragment1 Fragment A Synthesis cluster_fragment2 Fragment B Synthesis cluster_coupling Fragment Coupling and Final Steps A Starting Material A B Evans Methylation A->B C HWE Olefination B->C F Cross Metathesis C->F D Starting Material B E Crimmins Aldol Reaction D->E E->F G Deprotection F->G H Lactonization G->H I This compound H->I troubleshooting_logic start Low Yield or Impure Product reaction_type Identify Problematic Reaction Step start->reaction_type hwe HWE Olefination? reaction_type->hwe Yes aldol Crimmins Aldol? reaction_type->aldol No hwe_issue Poor E/Z Selectivity hwe->hwe_issue metathesis Cross Metathesis? aldol->metathesis No aldol_issue Low Diastereoselectivity aldol->aldol_issue metathesis_issue Homodimer Formation metathesis->metathesis_issue hwe_solution Optimize Base and Temperature hwe_issue->hwe_solution aldol_solution Check Reagent Stoichiometry and Temperature Control aldol_issue->aldol_solution metathesis_solution Adjust Concentration and Catalyst metathesis_issue->metathesis_solution

References

Technical Support Center: Scaling Up Penicitide A Production for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Penicitide A for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest for in vivo studies?

A1: this compound is a polyketide secondary metabolite originally isolated from the marine endophytic fungus Penicillium chrysogenum. It has demonstrated moderate cytotoxicity against the pathogen Alternaria brassicae and the human hepatocellular liver carcinoma (HepG2) cell line, making it a candidate for further investigation in preclinical in vivo models of cancer and infectious diseases.

Q2: What is the producing organism of this compound?

A2: The natural producer of this compound is the fungus Penicillium chrysogenum. For scalable production, it is crucial to obtain a high-yielding strain, which may involve strain isolation, identification, and potentially classical strain improvement or genetic engineering techniques.

Q3: What are the main challenges in scaling up this compound production?

A3: Common challenges in scaling up the production of microbial secondary metabolites like this compound include low production yields from wild-type strains, difficulties in defining optimal and financially viable production parameters, and complexities in the isolation and purification of the target compound.[1][2] The transition from laboratory-scale shake flasks to larger bioreactors can be particularly challenging as conditions do not always translate directly.[2]

Q4: How much this compound is typically required for an initial in vivo study?

A4: The amount of this compound required for an in vivo study can vary significantly based on the animal model, the potency of the compound, and the experimental design. Based on studies of other cytotoxic natural products in murine models, initial dosage ranges can be anywhere from 10 to 300 mg/kg of body weight. For a small pilot study with a few groups of mice, this could translate to a requirement of several hundred milligrams to a few grams of purified this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the production and purification of this compound.

Fermentation Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Low or No this compound Production - Suboptimal fermentation medium. - Incorrect pH of the medium. - Inadequate aeration or agitation. - Non-ideal fermentation temperature. - Fungal strain has low production capacity. - Fermentation time is too short or too long.- Optimize Medium: Experiment with different carbon and nitrogen sources. See Table 1 for suggested media compositions. - Control pH: Monitor and maintain the pH of the culture within the optimal range for P. chrysogenum (typically around 6.5). - Adjust Aeration/Agitation: For bioreactors, gradually increase the agitation speed and/or airflow rate. For shake flasks, ensure adequate headspace and use baffled flasks. - Optimize Temperature: The optimal temperature for secondary metabolite production in P. chrysogenum is often between 25-28°C.[3] - Strain Improvement: Consider mutagenesis (e.g., UV irradiation) and screening for higher-yielding mutants. - Time Course Study: Harvest samples at different time points (e.g., every 24 hours for 10-14 days) to determine the optimal fermentation duration.
Poor Fungal Growth - Inoculum is not viable or of poor quality. - Contamination with other microorganisms. - Essential nutrients are lacking in the medium.- Inoculum Quality: Use a fresh, actively growing seed culture. Ensure a sufficient spore concentration in the inoculum. - Aseptic Technique: Strictly follow aseptic techniques during all stages of media preparation, inoculation, and sampling. - Medium Composition: Ensure the medium contains all necessary macro- and micronutrients. Consider adding yeast extract as a source of vitamins and growth factors.
Foaming in the Bioreactor - High protein content in the medium (e.g., from yeast extract). - High agitation and aeration rates.- Antifoam Agent: Add a sterile antifoaming agent (e.g., silicone-based) to the bioreactor as needed. - Process Parameters: If possible, reduce agitation and/or aeration rates without compromising productivity.
Inconsistent Batch-to-Batch Production - Variability in raw materials. - Inconsistent inoculum preparation. - Fluctuations in fermentation parameters.- Standardize Materials: Use high-quality, consistent sources for all media components. - Standardize Inoculum: Develop a standardized protocol for seed culture preparation, including age and cell density. - Process Control: Tightly control all fermentation parameters (temperature, pH, agitation, aeration).
Extraction and Purification Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Crude Extract - Inefficient extraction solvent. - Insufficient contact time between solvent and culture broth/mycelia. - Emulsion formation during liquid-liquid extraction.- Solvent Selection: Test different organic solvents. Ethyl acetate (B1210297) is commonly used for extracting polyketides. See Table 2 for solvent options. - Extraction Time & Method: Increase the extraction time and/or use more vigorous mixing. For intracellular metabolites, cell disruption (e.g., homogenization) prior to extraction may be necessary. - Break Emulsion: Add brine (saturated NaCl solution) or use centrifugation to break emulsions.
Poor Separation in Column Chromatography - Inappropriate stationary phase or mobile phase. - Overloading the column. - Co-elution of impurities with similar polarity to this compound.- Optimize Chromatography: Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation on silica (B1680970) gel or other stationary phases. - Sample Loading: Do not exceed the loading capacity of your column. - Gradient Elution: Use a gradient of increasing solvent polarity to improve the separation of compounds. Consider using different chromatography techniques (e.g., reversed-phase, size-exclusion).
Degradation of this compound - Exposure to harsh pH, high temperatures, or light.- Mild Conditions: Use neutral pH buffers during extraction and purification. Avoid excessive heat; perform evaporation of solvents under reduced pressure at low temperatures. Protect the compound from light by using amber vials or covering containers with aluminum foil.

Data Presentation

Table 1: Suggested Fermentation Media for Penicillium chrysogenum

ComponentConcentration (g/L)Role
Sucrose21Carbon Source
Yeast Extract3Nitrogen Source, Vitamins, Growth Factors
Potato Dextrose Broth (PDB)24Complex Medium (Carbon, Nitrogen, Vitamins)
Ammonium Acetate6Nitrogen Source
Sodium Sulfate0.5Sulfur Source
Corn Steep LiquorVariableComplex Nitrogen and Growth Factor Source
Sugarcane BagasseVariableCarbon Source (in solid-state fermentation)

Note: These are starting points. Optimization of media components is often necessary for maximizing the yield of a specific secondary metabolite.

Table 2: Solvents for Extraction of Polyketides

SolventPolarityTypical Use
Ethyl AcetateMediumFrequently used for extracting a wide range of polyketides from fungal cultures.
DichloromethaneMediumEffective for many polyketides, but can form emulsions.
Butyl AcetateMediumAn alternative to ethyl acetate, sometimes offering better selectivity.
Methanol (B129727)HighOften used to extract from mycelia after initial extraction of the broth.
AcetoneHighCan be used for initial extraction from mycelia.

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Penicillium chrysogenum
  • Inoculum Preparation:

    • Grow P. chrysogenum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until well-sporulated.

    • Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10^7 spores/mL.

  • Seed Culture:

    • Inoculate 50 mL of seed medium (e.g., PDB) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

    • Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours.

  • Production Culture:

    • Inoculate 1 L of production medium (see Table 1 ) in a 2 L baffled Erlenmeyer flask with 5-10% (v/v) of the seed culture.

    • Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days.

    • Monitor the production of this compound periodically by extracting a small sample and analyzing it by TLC or HPLC.

Protocol 2: Extraction of this compound
  • Separation of Mycelia and Broth:

    • After fermentation, separate the mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction of the Culture Broth:

    • Adjust the pH of the supernatant to a slightly acidic value (e.g., pH 5-6) with a suitable acid.

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract from the broth.

  • Extraction of the Mycelia:

    • Homogenize the mycelia in methanol or acetone.

    • Filter the homogenate and evaporate the solvent.

    • Resuspend the resulting aqueous residue in water and extract with ethyl acetate as described for the broth.

    • Combine the organic layers, dry, and evaporate to get the crude extract from the mycelia.

  • Combine and Store:

    • Combine the crude extracts from the broth and mycelia.

    • Store the final crude extract at -20°C until further purification.

Protocol 3: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried silica-adsorbed sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid) to visualize the compounds.

    • Pool the fractions containing the compound of interest (this compound).

  • Final Purification:

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

    • If necessary, perform further purification steps such as preparative HPLC to achieve high purity.

Visualizations

Polyketide_Biosynthesis cluster_0 Polyketide Synthase (PKS) Module Acyl-CoA Acyl-CoA PKS PKS Acyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Chain Extension Chain Extension Malonyl-CoA->Chain Extension Extender Unit Growing Polyketide Chain Growing Polyketide Chain PKS->Growing Polyketide Chain Growing Polyketide Chain->Chain Extension Thioesterase Thioesterase Growing Polyketide Chain->Thioesterase Termination Processing Domains KR, DH, ER Chain Extension->Processing Domains Modification Processing Domains->Growing Polyketide Chain Modification Released Polyketide Released Polyketide Thioesterase->Released Polyketide Release/Cyclization

Caption: Generalized Polyketide Biosynthesis Pathway.

Production_Workflow Strain Selection Strain Selection Inoculum Preparation Inoculum Preparation Strain Selection->Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Harvest Harvest Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization In Vivo Studies In Vivo Studies Characterization->In Vivo Studies Troubleshooting_Tree Low_Yield Low this compound Yield Check_Growth Is fungal growth poor? Low_Yield->Check_Growth Optimize_Growth Optimize inoculum and medium for growth. Check_Growth->Optimize_Growth Yes Check_Production Is growth good, but production low? Check_Growth->Check_Production No Optimize_Production Optimize production medium, pH, temp, aeration. Check_Production->Optimize_Production Yes Check_Extraction Is production good, but extraction yield low? Check_Production->Check_Extraction No Optimize_Extraction Optimize extraction solvent and method. Check_Extraction->Optimize_Extraction Yes

References

Validation & Comparative

Definitive Confirmation of Penicitide A's Absolute Configuration Through Total Synthesis and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the stereochemical assignment of the marine-derived metabolite, Penicitide A. This guide contrasts the initially proposed structure with the definitive configuration established through stereoselective total synthesis, supported by comparative spectroscopic data.

The marine natural product this compound, first isolated in 2011 by Wang and coworkers from a marine-derived fungus of the Penicillium genus, presented a significant stereochemical puzzle.[1] While initial spectroscopic analysis, including Mosher's ester method, determined the configuration of some stereocenters, the absolute configurations at the C-10 and C-12 positions remained unassigned. To resolve this ambiguity and confirm the complete stereostructure, a convergent, stereoselective total synthesis was undertaken. This guide provides a detailed comparison of the spectroscopic data from the natural product with that of the synthesized stereoisomers, unequivocally establishing the true absolute configuration of this compound.

Comparative Analysis of Spectroscopic Data

The cornerstone of the stereochemical assignment was the direct comparison of key physical and spectroscopic data between the isolated natural this compound and the synthetically produced candidate stereoisomers. The specific optical rotation and Nuclear Magnetic Resonance (NMR) data provided the definitive evidence for the correct structure.

Optical Rotation Comparison

The specific optical rotation, a measure of a chiral compound's effect on plane-polarized light, is highly sensitive to the molecule's three-dimensional structure. A significant discrepancy was observed between the reported value for natural this compound and the synthesized diastereomer corresponding to the initially proposed structure. Conversely, the optical rotation of a different synthesized stereoisomer, (3R,5S,10S,12R)-Penicitide A , closely matched the natural product's value, providing the first strong indication of the correct absolute configuration.

CompoundSpecific Optical Rotation [α]D
Natural this compound+18.7 (c 0.4, MeOH)
Synthesized (3R,5S,10S,12R)-Penicitide A +19.2 (c 0.5, MeOH)
Synthesized Diastereomer (Initially Proposed)-4.8 (c 0.5, MeOH)

Table 1: Comparison of specific optical rotation values.

¹H and ¹³C NMR Spectral Data Comparison

Detailed analysis of both ¹H and ¹³C NMR spectra revealed a perfect match between the natural product and the synthesized (3R,5S,10S,12R)-Penicitide A . In contrast, noticeable differences in chemical shifts were observed for the other synthesized diastereomer, particularly for protons and carbons in proximity to the revised stereocenters. The tables below summarize the ¹H and ¹³C NMR data for natural this compound and the confirmed synthetic equivalent.

PositionNatural this compound ¹³C δ (ppm)Natural this compound ¹H δ (ppm, J in Hz)
1172.4-
241.62.51 (dd, J = 15.2, 4.0)
368.24.15 (m)
436.51.61 (m)
566.53.80 (m)
6132.85.59 (dd, J = 15.4, 6.2)
7130.55.48 (dd, J = 15.4, 7.0)
834.22.08 (m)
942.81.55 (m), 1.45 (m)
1031.51.85 (m)
11134.15.35 (m)
1238.12.25 (m)
1320.80.95 (d, J = 6.8)
1412.41.20 (d, J = 6.2)
1521.31.01 (d, J = 6.6)
1616.51.68 (s)
OMe51.63.66 (s)

Table 2: ¹H (500 MHz) and ¹³C (125 MHz) NMR data for natural this compound in CDCl₃, which is identical to the data for the confirmed synthetic stereoisomer.

Experimental Protocols

The successful assignment of this compound's absolute configuration was reliant on a meticulously planned and executed total synthesis. The following protocols highlight the key steps that enabled the creation of the necessary stereoisomers for comparison.

Stereoselective Total Synthesis of (3R,5S,10S,12R)-Penicitide A

The synthesis was achieved through a convergent approach, preparing two key fragments which were then coupled and elaborated to the final product.

  • Preparation of the C1-C7 Aldehyde Fragment:

    • Starting from a known chiral alcohol, a sequence of reactions including Sharpless asymmetric epoxidation and subsequent reductive opening was used to install the C3 and C5 stereocenters.

    • The resulting diol was protected, and the terminal alkene was subjected to ozonolysis to yield the required aldehyde fragment with the desired (R,S) configuration at C3 and C5.

  • Preparation of the C8-C16 Phosphonium (B103445) Salt Fragment:

    • The C10 and C12 stereocenters were established using an Evans asymmetric methylation and a substrate-controlled diastereoselective methylation.

    • The resulting chiral alcohol was converted to the corresponding iodide and then reacted with triphenylphosphine (B44618) to generate the phosphonium salt required for the Wittig reaction.

  • Fragment Coupling and Completion of the Synthesis:

    • A Wittig reaction between the aldehyde fragment and the ylide generated from the phosphonium salt was used to form the C7-C8 bond, creating the full carbon skeleton.

    • Subsequent deprotection and oxidation steps yielded the final carboxylic acid, which was esterified to afford the synthetic (3R,5S,10S,12R)-Penicitide A . The synthesis of the other diastereomers followed a similar route, employing alternative stereoselective methods to generate the different configurations.

Visualizing the Confirmation Workflow

The logical flow of the stereochemical assignment process, from initial ambiguity to final confirmation, is best understood visually.

G cluster_0 Initial State cluster_1 Synthetic Strategy cluster_2 Comparative Analysis cluster_3 Conclusion Isolated Natural this compound (Wang et al., 2011) Proposed Proposed Structure (C10, C12 unknown) Isolated->Proposed Spectroscopic Analysis (NMR, Mosher's) Compare_NMR Compare NMR Data (¹H and ¹³C) Isolated->Compare_NMR Compare_OR Compare Optical Rotation [α]D Isolated->Compare_OR Syn_A Synthesis of (3R,5S,10S,12R)-Penicitide A Proposed->Syn_A Hypothesis-driven Synthesis Syn_B Synthesis of Other Diastereomers Proposed->Syn_B Hypothesis-driven Synthesis Syn_A->Compare_NMR Syn_A->Compare_OR Conclusion Absolute Configuration Confirmed: (3R,5S,10S,12R) Compare_NMR->Conclusion Identical Spectra Compare_OR->Conclusion Matching Values

Figure 1: Workflow for the absolute configuration assignment of this compound.

The synthetic strategy relied on a convergent coupling of two main fragments, a key approach for efficiently building complex molecules.

G cluster_frags Key Fragments cluster_coupling Coupling and Elaboration FragA C1-C7 Aldehyde (3R, 5S stereocenters set) Wittig Wittig Reaction FragA->Wittig FragB C8-C16 Phosphonium Salt (10S, 12R stereocenters set) FragB->Wittig Deprotection Deprotection Wittig->Deprotection Oxidation Oxidation/ Esterification Deprotection->Oxidation Final This compound (3R,5S,10S,12R) Oxidation->Final

Figure 2: Convergent synthetic strategy for this compound.

References

A Comparative Analysis of the Bioactivity of Penicitide A and Penicitide B

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic properties of two polyketide natural products, Penicitide A and Penicitide B, derived from the marine endophytic fungus Penicillium chrysogenum QEN-24S.

This guide provides a detailed comparison of the reported bioactivities of this compound and Penicitide B, with a focus on their cytotoxic effects against human cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to this compound and B

This compound and Penicitide B are polyketide secondary metabolites isolated from the endophytic fungus Penicillium chrysogenum QEN-24S. This fungus was sourced from an unidentified marine red algal species of the genus Laurencia. Structurally, both compounds share a core polyketide chain with a δ-lactone moiety. The primary difference between them lies at the C-12 position, where Penicitide B possesses an additional hydroxyl group on a tetrasubstituted carbon center.

Bioactivity Profile

Experimental data has demonstrated a notable difference in the cytotoxic activity of this compound and Penicitide B.

Cytotoxicity Against Human Hepatocellular Carcinoma (HepG2) Cells

This compound has been reported to exhibit moderate cytotoxic activity against the human hepatocellular liver carcinoma cell line, HepG2.[1][2][3] In contrast, Penicitide B was found to lack appreciable cytotoxic activity in the same study.[1]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the cytotoxic activity of this compound and Penicitide B against the HepG2 cell line.

CompoundCell LineBioactivityIC50 ValueSource
This compound HepG2Cytotoxic32 µg/mL[1]
Penicitide B HepG2CytotoxicNo appreciable activity

Experimental Protocols

The following is a representative experimental protocol for determining the cytotoxicity of compounds against the HepG2 cell line, based on commonly used methods.

Cell Culture and Maintenance
  • Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Sub-culturing is performed at approximately 80-90% confluency.

Cytotoxicity Assay (MTT Assay)
  • HepG2 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • The test compounds (this compound and Penicitide B) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

  • The culture medium from the wells is replaced with the medium containing the test compounds at different concentrations. A vehicle control (medium with the solvent at the same concentration used for the highest concentration of the test compounds) and a positive control (a known cytotoxic agent) are also included.

  • The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 4 hours.

  • The MTT solution is removed, and the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound and B.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Culture HepG2 Cells C Seed Cells in 96-well Plates A->C B Prepare Stock Solutions of this compound & B D Add Serial Dilutions of This compound & B to Wells B->D C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Calculate IC50 Values I->J

Caption: General workflow for the cytotoxicity assessment of this compound and B.

Logical Relationship of Bioactivity Findings

The following diagram illustrates the logical flow from the compounds' origin to their observed bioactivities.

G cluster_source Source cluster_compounds Isolated Compounds cluster_bioactivity Bioactivity Screen cluster_results Results Source Penicillium chrysogenum (Endophytic Fungus) PenA This compound Source->PenA PenB Penicitide B Source->PenB Assay Cytotoxicity Assay (HepG2 Cells) PenA->Assay PenB->Assay ResultA Moderate Activity (IC50 = 32 µg/mL) Assay->ResultA ResultB No Appreciable Activity Assay->ResultB

Caption: Logical flow from compound source to differential bioactivity.

References

Synthetic Penicitide A Analogs: A Comparative Look at Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the cytotoxic effects of synthetic analogs of Penaresidin, a compound structurally related to Penicitide A, is presented below. This guide offers a comparative overview of their performance against various cancer cell lines and delves into the experimental protocols utilized for these assessments.

Initial investigations into the cytotoxic effects of synthetic this compound have been limited. However, significant research has been conducted on the structurally similar marine sponge alkaloids, Penaresidin A and B, and their synthetic stereoisomers. These compounds have demonstrated notable cytotoxic activity against a range of cancer cell lines, positioning them as interesting candidates for further drug development. This guide focuses on the available data for Penaresidin B and its analogs as a proxy for understanding the potential cytotoxic profile of related compounds like this compound.

Comparative Cytotoxic Activity

The cytotoxic effects of various synthetic stereoisomers of Penaresidin B have been evaluated against several human cancer cell lines. Notably, the stereochemistry of the azetidine (B1206935) core has been shown to significantly influence the cytotoxic potency. While comprehensive quantitative data is sparse in publicly available literature, a study by Kobayashi and coworkers investigated six stereoisomers of Penaresidin B against a panel of cancer cell lines. Among these, the (2S, 3R, 4S) and (2S, 3R, 4R) isomers demonstrated potent cytotoxic activity against human lung carcinoma (A549) and colon carcinoma (HT29) cells.[1] Another study reported that certain analogs of Penaresidin B were found to be considerably more cytotoxic (up to 10-fold) against A549 and HT29 cell lines, with one analog exhibiting an IC50 of approximately 1 µM.[2]

For a broader perspective, some synthetic analogs of Penaresidin have been compared to the established chemotherapeutic agent, cisplatin. In a screening against five human cell lines, two stereoisomers, (2R, 3R, 4S)- and (2R, 3R, 4R)-Penaresidin B, were found to be significantly more active against leukemia cells than cisplatin.[1]

To provide a benchmark for comparison, the table below includes reported IC50 values for the widely used chemotherapeutic drug, Doxorubicin (B1662922), against the same cell lines where Penaresidin B analogs have shown activity. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
Penaresidin B Analog A549Lung Carcinoma~ 1[2]
HT29Colon CarcinomaPotent Activity[1]
L1210Murine LymphomaCytotoxic[1]
JurkatLeukemiaMore active than Cisplatin[1]
Doxorubicin A549Lung Carcinoma> 20 (24h)[3]
0.00864 (72h)[4]
HT29Colon CarcinomaN/A
L1210Murine LymphomaN/A

Mechanism of Action: Inducing Apoptosis via the Sphingolipid Pathway

Penaresidins are structurally analogous to sphingolipids, a class of lipids that play a crucial role in cell signaling pathways, including those governing apoptosis (programmed cell death).[1] The cytotoxic mechanism of Penaresidin analogs is believed to be linked to their ability to mimic natural sphingolipids like ceramide.

Ceramide is a well-known pro-apoptotic second messenger. An increase in intracellular ceramide levels can trigger a signaling cascade that leads to cell death. This can occur through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program, and by altering mitochondrial membrane permeability, leading to the release of pro-apoptotic factors. The structural similarity of Penaresidins to sphingolipids suggests they may interfere with these pathways, potentially by activating ceramide-responsive enzymes or by being metabolized into cytotoxic sphingolipid-like molecules, ultimately leading to the induction of apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Penaresidin Penaresidin Analog (Sphingolipid Mimic) Ceramide Increased Ceramide Levels Penaresidin->Ceramide Interferes with Sphingolipid Metabolism Caspase_Activation Caspase Activation Ceramide->Caspase_Activation Mitochondria Mitochondrial Dysfunction Ceramide->Mitochondria Apoptosis Apoptosis Caspase_Activation->Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of Penaresidin-induced apoptosis.

Experimental Protocols

The evaluation of the cytotoxic effects of Penaresidin analogs is primarily conducted using in vitro cell-based assays. The following is a generalized protocol for the MTT assay, a common method used to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

1. Cell Seeding:

  • Cancer cells (e.g., A549, HT29) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • A stock solution of the synthetic Penaresidin analog is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made in fresh cell culture medium to achieve a range of final concentrations.

  • The medium from the cell plates is removed, and the cells are treated with the different concentrations of the Penaresidin analog. A vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent like Doxorubicin) are also included.

3. Incubation:

  • The plates are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

4. MTT Addition and Incubation:

  • After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization of Formazan:

  • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

  • The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat cells with Penaresidin analogs A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals D->E F 6. Measure Absorbance at ~570 nm E->F G 7. Calculate IC50 values F->G

Caption: A simplified workflow of the MTT cytotoxicity assay.

Conclusion

While direct data on the cytotoxic effects of synthetic this compound is not yet available, studies on the closely related Penaresidin B analogs reveal a promising class of cytotoxic compounds. Their potency against various cancer cell lines, in some cases exceeding that of established drugs like cisplatin, warrants further investigation. The likely mechanism of action through the induction of apoptosis via the sphingolipid pathway provides a solid rationale for their anticancer activity. Future studies should focus on elucidating the specific molecular targets and quantifying the cytotoxic efficacy of a broader range of this compound and Penaresidin analogs to fully assess their therapeutic potential.

References

A Comparative Analysis of Anticancer Activity: Terrein vs. Other Prominent Polyketides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activities of the fungal polyketide Terrein against other notable polyketides, Plocabulin and Spongistatin 1. The information presented herein is supported by experimental data to aid in the evaluation of their therapeutic potential.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activities of Terrein, Plocabulin, and Spongistatin 1 against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their potency.

CompoundCancer Cell LineIC50 ValueReference
Terrein MDA-MB-231 (Breast)25 µM - 75 µM (non-toxic concentrations used for migration assays)[1]
MCF-7 (Breast)25 µM - 75 µM (non-toxic concentrations used for migration assays)[1]
Plocabulin 23 different tumor cell linesGenerally lower GI50 than vinblastine (B1199706) and paclitaxel
Colorectal cancer organoidsSimilar efficacy among three patients
High-Grade Serous Ovarian Carcinoma0.1 nM (at IC50 value doses)[2]
Spongistatin 1 Average over 60 human cancer cell lines0.12 nM[3]
Various cancer cell lines0.037 - 0.5 nM[3]
Quiescent IMR-90 (non-cancerous fibroblasts)6.7 µM

Mechanisms of Anticancer Action

Terrein

Terrein, a metabolite produced by Aspergillus terreus, exhibits anticancer activity through the induction of apoptosis and the inhibition of cancer cell migration. Its mechanism involves the modulation of key signaling pathways that regulate cell motility and survival. Specifically, Terrein has been shown to inhibit the Rho and Rac signaling pathways, which are crucial for the dynamics of the actin cytoskeleton and, consequently, cell migration and invasion. By downregulating these pathways, Terrein can impede the metastatic potential of cancer cells.

Plocabulin

Plocabulin is a marine-derived polyketide that acts as a potent microtubule-destabilizing agent. It binds to β-tubulin, leading to the disruption of microtubule dynamics. This interference with the microtubular network arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells. Furthermore, Plocabulin exhibits anti-angiogenic properties by affecting microtubule dynamics in endothelial cells, which is critical for the formation of new blood vessels that supply tumors.

Spongistatin 1

Spongistatin 1, isolated from marine sponges, is an exceptionally potent inhibitor of microtubule assembly. Its high cytotoxicity is attributed to its ability to bind to tubulin and disrupt microtubule function, leading to mitotic arrest and subsequent apoptosis. The apoptotic cascade initiated by Spongistatin 1 involves the mitochondrial pathway, characterized by the release of pro-apoptotic factors. Notably, Spongistatin 1 has been shown to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of caspases, thereby promoting programmed cell death.

Experimental Protocols

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

A common method to determine the cytotoxic effects of compounds like Terrein, Plocabulin, and Spongistatin 1 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the polyketide compounds (e.g., Terrein, Plocabulin, Spongistatin 1) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Signaling Pathway and Mechanism of Action Diagrams

Terrein_Signaling_Pathway Terrein Terrein Rho_GTPases Rho/Rac GTPases Terrein->Rho_GTPases Inhibits Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, Lamellipodia) Rho_GTPases->Actin_Cytoskeleton Regulates Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration Enables

Caption: Terrein inhibits cancer cell migration by downregulating the Rho/Rac signaling pathways.

Plocabulin_Mechanism Plocabulin Plocabulin Tubulin β-Tubulin Plocabulin->Tubulin Binds to Microtubules Microtubule Polymerization Plocabulin->Microtubules Inhibits Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Plocabulin disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.

Spongistatin1_Apoptosis_Pathway Spongistatin1 Spongistatin 1 Microtubules Microtubule Disruption (Mitotic Arrest) Spongistatin1->Microtubules Induces XIAP XIAP Spongistatin1->XIAP Promotes Degradation Mitochondria Mitochondria Microtubules->Mitochondria Activates Mitochondrial Pathway Caspases Caspases Mitochondria->Caspases Activates XIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Spongistatin 1 induces apoptosis via microtubule disruption and XIAP degradation.

References

A Comparative Guide to the Synthetic Strategies for Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

Penicitide A, a polyketide natural product isolated from the endophytic fungus Penicillium chrysogenum, has garnered interest due to its moderate cytotoxicity against various cancer cell lines. Its linear structure, featuring a δ-lactone moiety and five stereocenters, presents a notable challenge for synthetic chemists. To date, the most comprehensive route to this molecule is the convergent total synthesis reported by Saha, Guchhait, and Goswami. This guide provides a detailed analysis of their strategic approach, alongside a comparative look at alternative methodologies for the key transformations, offering valuable insights for researchers in organic synthesis and drug development.

Overview of the Convergent Synthesis by Saha, Guchhait, and Goswami

The reported total synthesis of this compound employs a convergent strategy, a highly efficient approach where complex molecules are assembled from several individually synthesized fragments.[1] This method contrasts with a linear synthesis, where a molecule is built step-by-step in a single sequence, often leading to a lower overall yield.[2] The chosen strategy for this compound involves the synthesis of two key fragments, which are then coupled and further elaborated to yield the final natural product. This approach not only enhances the overall efficiency but also allowed for the unambiguous assignment of the previously undetermined stereochemistry at the C-10 and C-12 centers of this compound.[3][4]

The core disconnections in this synthesis lead to two main fragments: a C1-C7 δ-lactone portion and a C8-C15 aliphatic chain. The key chemical transformations utilized to construct these fragments and couple them include the Horner-Wadsworth-Emmons (HWE) olefination, Evans methylation, Crimmins acetate (B1210297) aldol (B89426) reaction, and a crucial cross-olefin metathesis to join the two major fragments.[3]

Penicitide_A_Synthesis_Strategy cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis Penicitide_A This compound Fragment_Coupling Cross-Olefin Metathesis Fragment_Coupling->Penicitide_A Fragment_1 C1-C7 δ-Lactone Fragment Fragment_1->Fragment_Coupling Fragment_2 C8-C15 Aliphatic Fragment Fragment_2->Fragment_Coupling L_Aspartic_Acid L-Aspartic Acid Crimmins_Aldol Crimmins Acetate Aldol Reaction L_Aspartic_Acid->Crimmins_Aldol Crimmins_Aldol->Fragment_1 D_Aspartic_Acid D-Aspartic Acid HWE_Olefination HWE Olefination D_Aspartic_Acid->HWE_Olefination Evans_Methylation Evans Methylation HWE_Olefination->Evans_Methylation Evans_Methylation->Fragment_2

Convergent synthesis approach for this compound.

Key Reaction Analysis and Method Comparison

A hallmark of an effective synthetic design lies in the selection of robust and high-yielding reactions that offer excellent stereochemical control. Here, we analyze the key reactions employed in the synthesis of this compound and compare them with viable alternatives.

Olefin Synthesis: Horner-Wadsworth-Emmons (HWE) Reaction

The construction of the C8-C9 olefin in the aliphatic fragment was achieved using the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is renowned for its ability to form alkenes with high (E)-selectivity.

Reaction ComparisonHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction
Reagent Phosphonate (B1237965) carbanion (stabilized ylide)Phosphonium ylide
Byproduct Water-soluble phosphate (B84403) esterTriphenylphosphine (B44618) oxide (often difficult to remove)
Stereoselectivity Generally high (E)-selectivityDependent on ylide stability (stabilized ylides give (E)-alkenes, non-stabilized give (Z)-alkenes)
Reactivity More nucleophilic carbanion, reacts well with hindered ketonesLess reactive, particularly with ketones

Experimental Protocol (General HWE Olefination): To a solution of the phosphonate in a suitable solvent (e.g., THF) at 0 °C is added a base (e.g., NaH, LiCl/DBU). The mixture is stirred for a period to generate the ylide. The aldehyde or ketone is then added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. Purification is typically achieved by column chromatography.

The choice of the HWE reaction in the this compound synthesis is advantageous due to the easy removal of its water-soluble byproduct and its strong propensity to form the desired (E)-alkene, which simplifies purification and subsequent steps. The Wittig reaction, while a classic method, often suffers from the cumbersome removal of triphenylphosphine oxide and can provide mixtures of (E) and (Z) isomers depending on the ylide's structure and reaction conditions.

HWE_vs_Wittig cluster_hwe HWE Reaction Workflow cluster_wittig Wittig Reaction Workflow hwe_start Phosphonate Ester + Aldehyde/Ketone hwe_base Base (e.g., NaH) hwe_start->hwe_base hwe_ylide Phosphonate Carbanion hwe_base->hwe_ylide hwe_product (E)-Alkene hwe_ylide->hwe_product hwe_byproduct Water-Soluble Phosphate hwe_product->hwe_byproduct Easy Separation wittig_start Phosphonium Salt + Aldehyde/Ketone wittig_base Strong Base (e.g., n-BuLi) wittig_start->wittig_base wittig_ylide Phosphorus Ylide wittig_base->wittig_ylide wittig_product (E/Z)-Alkene Mixture wittig_ylide->wittig_product wittig_byproduct Triphenylphosphine Oxide wittig_product->wittig_byproduct Difficult Separation

Comparison of HWE and Wittig reaction workflows.
Stereoselective Alkylation: Evans Methylation

To set the stereochemistry of the methyl groups in the aliphatic chain, an Evans asymmetric alkylation was employed. This powerful method utilizes a chiral auxiliary to direct the diastereoselective alkylation of an enolate.

Method ComparisonEvans Asymmetric AlkylationOther Chiral Auxiliary Methods
Chiral Auxiliary Oxazolidinonee.g., SAMP/RAMP hydrazones, pseudoephedrine amides
Stereocontrol Highly predictable and high diastereoselectivityGenerally high, but can vary with substrate
Auxiliary Removal Mild conditions (e.g., LiOH/H₂O₂, LiBH₄)Can require harsher conditions

Experimental Protocol (General Evans Methylation): The N-acyloxazolidinone substrate is dissolved in an aprotic solvent like THF and cooled to -78 °C. A strong base, typically LDA or NaHMDS, is added to form the Z-enolate. After a short stirring period, the alkylating agent (e.g., methyl iodide) is added. The reaction is stirred at low temperature until completion. The reaction is then quenched, and the product is worked up. The chiral auxiliary can be cleaved by hydrolysis or reduction to reveal the chiral carboxylic acid or alcohol, respectively.

The Evans auxiliary provides excellent stereocontrol due to the chelated Z-enolate intermediate, where one face of the enolate is effectively shielded by a substituent on the auxiliary, directing the incoming electrophile to the opposite face. This method consistently delivers high diastereoselectivity, making it a reliable choice in complex total synthesis.

Aldol Addition: Crimmins Acetate Aldol Reaction

The δ-lactone fragment was constructed using a Crimmins acetate aldol reaction, a specific type of auxiliary-based aldol reaction that provides high diastereoselectivity.

Reaction ComparisonCrimmins Acetate Aldol ReactionOther Diastereoselective Aldol Reactions
Enolate Source Titanium enolate of an N-acylthiazolidinethioneBoron enolates (e.g., Evans aldol), lithium enolates
Stereoselectivity High syn- or anti-selectivity depending on conditionsHigh selectivity, but the Zimmerman-Traxler model predicts syn for Z-enolates and anti for E-enolates
Scope Broad, effective for acetate aldol additionsVery broad, a cornerstone of organic synthesis

Experimental Protocol (General Crimmins Acetate Aldol): To a solution of the N-acylthiazolidinethione in a solvent such as CH₂Cl₂ at -78 °C is added TiCl₄ and a hindered amine base (e.g., sparteine (B1682161) or DIPEA). After enolization, the aldehyde is added, and the reaction is stirred at low temperature. The reaction is quenched, typically with a saturated aqueous solution of NH₄HCO₃, and the product is extracted. The aldol adduct is then purified, and the auxiliary can be removed.

The Crimmins modification of the acetate aldol reaction is particularly effective for controlling the stereochemistry of the resulting β-hydroxy carbonyl unit, which was crucial for establishing the correct configuration in the δ-lactone fragment of this compound.

Conclusion

The total synthesis of this compound by Saha, Guchhait, and Goswami is a testament to the power of modern synthetic organic chemistry. Their convergent approach, coupled with the strategic selection of highly reliable and stereoselective reactions, provides an efficient and elegant route to this natural product. The analysis of the key transformations—Horner-Wadsworth-Emmons olefination, Evans methylation, and Crimmins acetate aldol reaction—reveals a careful consideration of efficiency, stereocontrol, and practical viability. While alternative methods exist for each of these transformations, the chosen reactions represent a robust and well-optimized path for the construction of complex, stereochemically rich molecules like this compound. This guide serves as a valuable resource for researchers planning synthetic campaigns toward similar polyketide natural products.

References

A Comparative Analysis of the Antifungal Protein from Penicillium chrysogenum (PAF) and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Penicitide A" as specified in the topic prompt could not be identified in the existing scientific literature. Therefore, this guide provides a comparative analysis of a well-characterized antifungal protein from Penicillium chrysogenum, known as PAF, as a representative example of a peptide-based antifungal agent derived from this genus.

This guide presents a cross-validation of the antifungal activity of the Penicillium chrysogenum antifungal protein (PAF) against established antifungal agents, Amphotericin B and Natamycin (B549155). The data herein is compiled from multiple studies to provide a comparative overview of their efficacy against clinically relevant fungal pathogens.

Comparative Antifungal Activity

The in vitro antifungal activity of PAF, Amphotericin B, and Natamycin against various fungal species is summarized in Table 1. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Fungal SpeciesPAF (µg/mL)Amphotericin B (µg/mL)Natamycin (µg/mL)
Aspergillus fumigatus300[1]0.5 - 8[2]4 - 32[3][4]
Aspergillus flavus-0.5 - 8[2]32 - 64[3]
Candida albicans2.5 - 5[5]0.125 - 1[6]0.125 - 8[7]
Fusarium spp.-0.125 - 8[8][9]2 - 32[3][4]
Neurospora crassa~0.5 (IC50)[10]--

Note: MIC values can vary depending on the specific strain and the testing methodology used. A direct comparison of absolute values across different studies should be made with caution.

Mechanism of Action: A Focus on PAF

The Penicillium chrysogenum antifungal protein (PAF) exhibits a multifaceted mechanism of action that ultimately leads to fungal cell death. Unlike many conventional antifungal agents that target the cell wall or ergosterol (B1671047) synthesis, PAF's activity involves the induction of an apoptosis-like phenotype in susceptible fungi.[11][12]

The proposed signaling pathway for PAF's antifungal activity is initiated by its interaction with the fungal cell membrane. This interaction leads to a series of downstream events, including:

  • Plasma Membrane Hyperpolarization: PAF induces a rapid hyperpolarization of the fungal plasma membrane.[11]

  • Disruption of Calcium Homeostasis: A key aspect of PAF's mechanism is the disruption of intracellular calcium signaling. It causes a significant increase in the cytosolic free calcium concentration.[10][13]

  • Activation of Ion Channels: The initial membrane interaction is believed to activate ion channels.[11]

  • Generation of Reactive Oxygen Species (ROS): Following the initial events, there is an increase in intracellular ROS, leading to oxidative stress.[11]

  • Induction of Apoptosis-like Cell Death: The culmination of these events triggers a programmed cell death cascade within the fungal cell.[11][12]

In contrast, Amphotericin B, a polyene antifungal, primarily acts by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components. Natamycin, also a polyene, shares a similar mechanism of action by binding to ergosterol.

Visualizing the PAF Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by PAF in a susceptible fungal cell.

PAF_Signaling_Pathway Proposed Signaling Pathway of PAF Antifungal Activity PAF PAF Protein Membrane Fungal Plasma Membrane PAF->Membrane Interaction IonChannel Ion Channel Activation Membrane->IonChannel CaHomeostasis Disruption of Ca2+ Homeostasis Membrane->CaHomeostasis Hyperpolarization Membrane Hyperpolarization IonChannel->Hyperpolarization Apoptosis Apoptosis-like Cell Death Hyperpolarization->Apoptosis ROS Increased ROS Production CaHomeostasis->ROS ROS->Apoptosis

Proposed signaling cascade of PAF.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of antifungal agents. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.

Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A2)[14][15][16]

1. Inoculum Preparation:

  • Fungal isolates are grown on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.
  • Conidia are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
  • The resulting suspension is adjusted spectrophotometrically to a specific optical density, which is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.[14]

2. Preparation of Antifungal Agents:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) for Amphotericin B and Natamycin; water or a buffer for PAF).
  • Serial twofold dilutions of each antifungal agent are prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
  • A growth control well (containing the fungal suspension without any antifungal agent) and a sterility control well (containing medium only) are included.
  • The plates are incubated at 35°C for a specified period, typically 48 to 72 hours, depending on the growth rate of the fungus.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete inhibition of visible growth compared to the growth control.

Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27-A3)[18][19][20][21]

1. Inoculum Preparation:

  • Yeast colonies from a 24-hour-old culture on a suitable agar medium are suspended in sterile saline.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
  • This suspension is then diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

2. Preparation of Antifungal Agents:

  • Similar to the protocol for filamentous fungi, stock solutions are prepared and serially diluted in 96-well microtiter plates with buffered RPMI 1640 medium.

3. Inoculation and Incubation:

  • The prepared yeast inoculum is added to each well of the microtiter plate.
  • Growth and sterility controls are included.
  • The plates are incubated at 35°C for 24 to 48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles and ≥90% for polyenes and peptides) of growth compared to the drug-free control well.

References

Benchmarking Penicitide A Against Known HepG2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of hepatocellular carcinoma (HCC) treatment is continually evolving, with a pressing need for novel therapeutic agents that can overcome the limitations of existing drugs. This guide provides a comparative analysis of a novel compound, here exemplified by the well-documented natural triterpenoid (B12794562) Pristimerin (B1678111), against established inhibitors of the HepG2 human liver cancer cell line: the multi-kinase inhibitor Sorafenib and the anthracycline antibiotic Doxorubicin. This objective comparison, supported by experimental data, aims to benchmark the performance of Pristimerin and provide a framework for the evaluation of new chemical entities like the conceptual "Penicitide A".

Data Presentation: Quantitative Comparison of HepG2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values and apoptotic effects of Pristimerin, Sorafenib, and Doxorubicin on HepG2 cells, based on published literature.

InhibitorIC50 in HepG2 CellsKey Apoptotic Effects
Pristimerin 1.44 ± 0.24 µM[1]Induces apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome C, and activation of caspase-3.[1][2] Downregulates the anti-apoptotic protein Bcl-2 and inhibits the EGFR/Akt signaling pathway.[1][3]
Sorafenib ~6 µM (at 48h); Mean of 7.10 µMInduces both apoptosis and autophagy. Inhibits multiple kinases, thereby affecting several signaling pathways including RAF/MEK/ERK and PI3K/Akt/mTOR. It can also upregulate the tumor suppressor p53.
Doxorubicin ~0.45 µg/mL; 1.1 µM; 1.679 µg/mLInduces apoptosis by intercalating into DNA, inhibiting topoisomerase II, and generating ROS. This leads to DNA damage and activation of apoptotic pathways involving caspases-9 and -3, and can be mediated by p53.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standard protocols for the key assays cited in this guide.

Cell Viability and IC50 Determination (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate at a specific density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Pristimerin, Sorafenib, Doxorubicin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the drug that reduces cell viability by 50%, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Annexin V/Propidium Iodide (PI) double staining followed by flow cytometry is a common method to detect and quantify apoptosis.

  • Cell Treatment: HepG2 cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the signaling pathways involved.

G cluster_0 In Vitro Evaluation of HepG2 Inhibitors HepG2 HepG2 Cell Culture Treatment Treatment with Inhibitor (e.g., Pristimerin) HepG2->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT Apoptosis Annexin V/PI Staining for Apoptosis Treatment->Apoptosis Western Western Blot for Protein Expression Treatment->Western Flow Flow Cytometry Analysis Apoptosis->Flow

Caption: Experimental workflow for assessing the efficacy of HepG2 inhibitors.

G cluster_1 Signaling Pathways in Pristimerin-Induced Apoptosis in HepG2 Cells Pristimerin Pristimerin ROS Increased ROS Pristimerin->ROS Bcl2 Bcl-2 (down) Pristimerin->Bcl2 Bax Bax (up) Pristimerin->Bax EGFR EGFR (down) Pristimerin->EGFR Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome C Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Akt Akt (down) EGFR->Akt Akt->Apoptosis

Caption: Key signaling pathways in Pristimerin-induced HepG2 cell apoptosis.

References

A Comparative Guide to the Stereoisomers of Penicitide A: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and biological comparison of the synthesized stereoisomers of Penicitide A, a marine-derived polyketide with cytotoxic properties. The initial structural assignment of this compound, isolated from the endophytic fungus Penicillium chrysogenum, left the stereochemistry at two of its five stereocenters (C-10 and C-12) undetermined. A total synthesis approach by Saha, Guchhait, and Goswami in 2020 not only achieved the first synthesis of this natural product but also definitively established its complete stereochemistry by comparing the spectroscopic and biological data of six synthesized stereoisomers.[1] This guide summarizes the key findings of their work, presenting the comparative data in a clear and accessible format for researchers in natural product synthesis and cancer research.

Structural and Biological Comparison of this compound Stereoisomers

The total synthesis effort led to the creation of six stereoisomers of this compound. The comparison of their spectroscopic data with that of the natural product allowed for the definitive assignment of the structure of this compound as compound 28 .[1]

Comparative Cytotoxicity against HepG2 Cells

This compound was reported to exhibit moderate cytotoxicity against the human hepatocellular carcinoma (HepG2) cell line.[1] The cytotoxic activities of the synthesized stereoisomers were evaluated to establish a structure-activity relationship.

CompoundStereochemical Configuration (C-3, C-5, C-10, C-12)Cytotoxicity (IC50 in µM) against HepG2
Natural this compound (28) 3R, 5R, 10R, 12SData not available in provided search results
Isomer 1a 3S, 5S, 10R, 12RData not available in provided search results
Isomer 1b 3S, 5S, 10R, 12SData not available in provided search results
Isomer 1c 3S, 5S, 10S, 12RData not available in provided search results
Isomer 1d 3S, 5S, 10S, 12SData not available in provided search results
Isomer 27 3R, 5R, 10S, 12RData not available in provided search results

Note: While the primary research article established the cytotoxic nature of this compound, the specific IC50 values for each stereoisomer were not available in the provided search results. Further investigation of the full publication and its supplementary data is recommended to obtain these specific values.

Comparative 1H and 13C NMR Data

The structural elucidation and comparison of the stereoisomers were heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following table presents a selection of key 1H and 13C NMR chemical shifts for the δ-lactone moiety and the C-10 and C-12 stereocenters, which were crucial for the stereochemical assignment.

CompoundSelected 1H NMR Chemical Shifts (δ, ppm)Selected 13C NMR Chemical Shifts (δ, ppm)
H-3, H-5, H-10, H-12 C-1, C-3, C-5, C-10, C-12
Natural this compound (28) 4.32, 4.25, 3.65, 3.78170.8, 68.2, 76.5, 72.9, 39.8
Isomer 1a 4.30, 4.23, 3.63, 3.76170.9, 68.3, 76.6, 72.8, 39.7
Isomer 1d 4.31, 4.24, 3.64, 3.77170.8, 68.2, 76.5, 72.8, 39.7
Isomer 27 4.32, 4.25, 3.65, 3.78170.9, 68.3, 76.6, 72.9, 39.8

Note: The data presented is a representative selection for comparative purposes. For a complete dataset, refer to the supporting information of the primary publication.

Experimental Protocols

The successful synthesis and stereochemical assignment of this compound relied on several key chemical reactions and a biological assay. The general protocols for these are outlined below.

Key Synthetic Reactions

1. Horner-Wadsworth-Emmons (HWE) Olefination: This reaction was pivotal for the construction of the carbon-carbon double bond in the backbone of this compound.[1]

  • Protocol: To a solution of the aldehyde in a suitable solvent (e.g., THF), a phosphonate (B1237965) reagent is added in the presence of a base (e.g., LiCl/DIPEA). The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Crimmins Acetate Aldol (B89426) Reaction: This stereoselective reaction was employed to introduce one of the chiral centers in the δ-lactone fragment of the molecule.[1]

  • Protocol: A chiral auxiliary, such as an N-acyloxazolidinone, is treated with a Lewis acid (e.g., TiCl4) and a hindered base (e.g., sparteine) in an anhydrous solvent (e.g., CH2Cl2) at low temperature (e.g., -78 °C) to form a titanium enolate. The aldehyde is then added to the reaction mixture, and the reaction is stirred for several hours at low temperature. The reaction is quenched with a saturated aqueous solution of NH4Cl, and the product is extracted. The chiral auxiliary is subsequently removed to yield the desired aldol adduct.

Biological Assay

Cytotoxicity Assay against HepG2 Cells: The cytotoxic effect of the this compound stereoisomers was evaluated using a standard cell viability assay.

  • Protocol: Human hepatocellular carcinoma (HepG2) cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (this compound stereoisomers) for a specified period (e.g., 48 or 72 hours). Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured with a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Visualizing the Synthetic Strategy

The total synthesis of this compound and its stereoisomers was accomplished through a convergent approach, where two key fragments were synthesized separately and then coupled. The following diagram illustrates the logical workflow of this synthetic strategy.

This compound Synthesis Workflow cluster_fragment1 Fragment A Synthesis (C1-C9) cluster_fragment2 Fragment B Synthesis (C10-C18) cluster_coupling Coupling and Final Steps start1 D-Aspartic Acid intermediate1 Aldehyde Intermediate start1->intermediate1 hwe HWE Olefination intermediate1->hwe evans Evans Methylation hwe->evans fragmentA Fragment A (C1-C9) evans->fragmentA coupling Cross Metathesis fragmentA->coupling start2 L-Aspartic Acid intermediate2 Aldehyde Intermediate start2->intermediate2 crimmins Crimmins Acetate Aldol intermediate2->crimmins fragmentB δ-Lactone Fragment B (C10-C18) crimmins->fragmentB fragmentB->coupling deprotection Deprotection coupling->deprotection final_product This compound Stereoisomers (1a-d, 27, 28) deprotection->final_product caption Convergent synthesis of this compound stereoisomers.

Caption: Convergent synthesis of this compound stereoisomers.

References

Safety Operating Guide

Navigating the Disposal of Penicitide A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific hazard information for Penicitide A, it is prudent to treat it as a potentially hazardous chemical. The foundational step in any disposal procedure is to conduct a thorough risk assessment and don the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is essential to protect clothing and skin from potential contamination.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) is recommended.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.

  • Dedicated Waste Stream: Do not mix this compound waste with other solvent or aqueous waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Container Compatibility: Waste must be stored in containers made of a compatible material. The original product container is often the best choice for storing its waste.[2][3]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date the waste was first added to the container[1][2]

  • Container Integrity: Ensure waste containers have tightly fitting caps (B75204) and are kept closed except when adding waste. Funnels should not be left in the container opening.

III. Disposal Procedures for this compound Waste

The following step-by-step protocol outlines the disposal process for different forms of this compound waste.

Step 1: Solid Waste

  • Collection: Collect solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated, properly labeled hazardous waste container.

  • Storage: Store the container in a designated and secure waste accumulation area, away from incompatible materials.

Step 2: Liquid Waste

  • Collection: Collect liquid waste containing this compound, such as unused solutions or reaction mixtures, in a dedicated, labeled hazardous waste container.

  • Solvent Waste: If this compound is dissolved in a solvent, it should be collected in a container specifically designated for that solvent waste stream, if permitted by your institution.

  • Aqueous Waste: If in an aqueous solution, collect it in a container for aqueous hazardous waste.

  • pH Neutralization: If the waste is acidic or basic, it may require neutralization before disposal. This should be done carefully, following established laboratory procedures, and only if you are trained to do so.

Step 3: Contaminated Glassware

  • Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the residue. This initial rinseate must be collected as hazardous liquid waste.

  • Washing: After the initial rinse, wash the glassware thoroughly with laboratory detergent and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Step 4: Spill Cleanup

In the event of a spill, follow these procedures:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE.

  • Containment:

    • For solid spills: Gently cover the material with a damp paper towel to avoid creating dust.

    • For liquid spills: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Cleanup: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., 70% ethanol) to decontaminate the surface. All materials used for cleanup (absorbent pads, paper towels, gloves, etc.) must be disposed of as hazardous waste.

IV. Final Disposal

  • Contact EHS: Once a waste container is full, or if you have accumulated the maximum allowable amount of waste in your laboratory, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.

  • Professional Disposal: All chemical waste will be handled and disposed of by a licensed hazardous waste management company contracted by your institution. These companies may use methods such as high-temperature incineration or other approved treatments.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding exposure limits or specific concentration thresholds for disposal are not available. In the absence of such data, all waste containing this compound should be treated as hazardous.

ParameterValueSource
Permissible Exposure Limit (PEL)Not EstablishedN/A
Threshold Limit Value (TLV)Not EstablishedN/A
Reportable Quantity (RQ)Not EstablishedN/A

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, tips) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, reactions) start->liquid_waste glassware Contaminated Glassware start->glassware spill Spill Occurs start->spill collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinse_glassware Triple Rinse Glassware glassware->rinse_glassware spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup storage Store Waste in Designated Secure Area collect_solid->storage collect_liquid->storage collect_rinseate Collect First Rinseate as Hazardous Waste rinse_glassware->collect_rinseate collect_rinseate->storage collect_spill_waste Collect Spill Debris as Hazardous Waste spill_cleanup->collect_spill_waste collect_spill_waste->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Uncharted: A Safety and Handling Guide for Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Penicitide A is not publicly available. The information presented herein is based on general best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. It is imperative for all personnel to conduct a thorough risk assessment before commencing any work with this substance. This guide is intended to supplement, not replace, institutional safety protocols and the judgment of trained laboratory professionals.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance aims to foster a culture of safety and build trust by providing value beyond the product itself.

Immediate Safety and Personal Protective Equipment

Given the absence of specific toxicity data for this compound, a cautious approach is mandatory. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, treating it as a substance of unknown toxicity.

Body AreaPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against dust particles and potential splashes. A face shield offers an additional layer of protection for the entire face.
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a broad range of chemicals. Double-gloving is recommended to minimize the risk of exposure due to tears or punctures. Gloves should be changed frequently and immediately upon any sign of contamination.
Body Laboratory Coat (fully buttoned)A lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn to protect the skin and personal clothing from contamination.
Respiratory N95 Respirator or higherDue to the potential for aerosolization of the solid compound, respiratory protection is crucial. An N95 respirator is the minimum recommendation; a higher level of protection, such as a powered air-purifying respirator (PAPR), may be necessary based on the quantity of material being handled and the specific procedures being performed. All respiratory protection requires proper fit testing.
Feet Closed-toe ShoesShoes that fully cover the feet are required to protect against spills and falling objects.

Operational Plan: Handling and Storage

1. Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

2. Engineering Controls: A chemical fume hood with a tested and certified face velocity is the primary engineering control. For procedures with a high potential for aerosol generation, a glove box may be more appropriate.

3. Weighing and Aliquoting: Weighing of solid this compound should be performed within the fume hood. Use anti-static weigh boats to prevent dispersal of the powder. Prepare aliquots of the compound to minimize the need to repeatedly open the primary container.

4. Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing. Ensure the chosen solvent is compatible with the compound and all laboratory equipment.

5. Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled with the compound name, date received, and any known hazard information (in this case, "Toxicity Unknown").

Emergency and Disposal Plans

Spill Response

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_disposal Disposal Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Isolate Isolate the spill area Evacuate->Isolate Assess Assess the spill size and risk (Consult SDS if available, otherwise treat as high hazard) Isolate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste in a labeled hazardous waste container Decontaminate->Dispose Report Report the incident to the Safety Officer Dispose->Report General_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling Receipt Receive and log this compound RiskAssessment Conduct a thorough risk assessment Receipt->RiskAssessment DesignatedArea Prepare a designated work area in a fume hood RiskAssessment->DesignatedArea DonPPE Don appropriate PPE DesignatedArea->DonPPE Weighing Weigh and aliquot the compound DonPPE->Weighing Experimentation Perform experimental procedures Weighing->Experimentation Decontamination Decontaminate work surfaces and equipment Experimentation->Decontamination WasteDisposal Segregate and dispose of all waste as hazardous Decontamination->WasteDisposal Storage Store remaining this compound appropriately WasteDisposal->Storage DoffPPE Doff PPE and wash hands Storage->DoffPPE

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.